9-Thiomethyl Thiocolchicine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₃H₂₉NO₄S₂ |
|---|---|
Molecular Weight |
447.61 |
Synonyms |
N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-(thiomethyl)benzo[a]heptalen-7-yl]acetamide; 10-Thio-9-thiomethyl-colchicine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 9-Thiomethyl Thiocolchicine (Thiocolchicine)
[1][2]
Executive Summary & Structural Clarification
Subject Definition: This guide focuses on Thiocolchicine (Chemical Name: 10-demethoxy-10-methylthiocolchicine), the primary sulfur-containing derivative of colchicine used in drug development.[1][2][3][4][5]
Critical Nomenclature Note: While the user query specifies "9-Thiomethyl," standard IUPAC numbering for the colchicine scaffold assigns the tropolone ring carbonyl to position C9 and the reactive enol ether (methoxy group) to position C10 .[1][2] The introduction of a thiomethyl group (-SMe) almost exclusively occurs at C10 via nucleophilic aromatic substitution, replacing the C10-methoxy group.[1][2]
-
Standard Compound: 10-Thiocolchicine (often simply "Thiocolchicine").[1][2][3]
-
Hypothetical "9-Thiomethyl": Would imply replacing the C9 ketone with a sulfide, a chemically unstable and rare modification.[1][2]
-
Scope: This guide details the C10-Thiomethyl analogue, the bioactive scaffold for therapeutics like Thiocolchicoside and antibody-drug conjugates (ADCs).[1][2]
Chemical Architecture & Physicochemical Properties[2][5]
Thiocolchicine retains the tricyclic alkaloid structure of colchicine but substitutes the "hard" oxygen donor at C10 with a "soft" sulfur donor. This modification significantly alters the electronic properties of the tropolone ring (Ring C), enhancing lipophilicity and binding affinity.
Structural Specifications
-
Ring A: Trimethoxy benzene (positions 1, 2, 3).[1]
-
Ring B: Seven-membered ring containing the acetamido group (position 7).[1][2]
-
Ring C (Tropolone): Contains the pharmacological warhead.[1][5] The C10-Methoxy is replaced by C10-Thiomethyl (-SCH₃) .[1][2][5]
Physicochemical Data Table
| Property | Value | Context |
| IUPAC Name | N-[(7S)-1,2,3-trimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | Standard Nomenclature |
| CAS Number | 2730-71-4 | Unique Identifier |
| Formula | C₂₂H₂₅NO₅S | Sulfur replaces Oxygen |
| Molecular Weight | 415.51 g/mol | Slightly heavier than Colchicine (399.[1][2][3][6][7][8]4) |
| LogP (Predicted) | ~1.8 - 2.3 | More lipophilic than Colchicine (LogP ~1.[1][2]2) |
| Solubility | DMSO (>10 mg/mL), Ethanol, Chloroform | Poor water solubility (requires glycosylation for aqueous delivery) |
| Melting Point | 192–195 °C | Crystalline solid |
| Appearance | Bright Yellow Powder | Characteristic of tropolones |
Synthesis & Manufacturing Methodology
The synthesis of Thiocolchicine is a classic example of Nucleophilic Aromatic Substitution (
Synthetic Pathway (Graphviz)[1][2]
Figure 1: Synthetic route converting Colchicine to Thiocolchicine via nucleophilic substitution at C10.
Detailed Protocol: Synthesis of Thiocolchicine
Objective: Convert Colchicine to Thiocolchicine with >95% yield.
-
Preparation: Dissolve 5.0 g (12.5 mmol) of Colchicine in 50 mL of Methanol (MeOH).
-
Nucleophile Addition: Add 20 mL of a 20% aqueous solution of Sodium Methanethiolate (NaSMe). Alternatively, bubble Methanethiol gas (MeSH) into a solution containing Sodium Methoxide (NaOMe).[1]
-
Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours.
-
Mechanism Check: The solution will darken as the thiolate attacks the C10 position.
-
-
Monitoring: Monitor via TLC (Chloroform:Methanol 9:1). Colchicine (Rf ~0.[1]6) converts to Thiocolchicine (Rf ~0.7, higher due to lipophilicity).[1]
-
Quenching: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a yellow solid.
-
Purification: Filter the precipitate. Recrystallize from Acetone/Ether or purify via Flash Chromatography (Silica gel, CH₂Cl₂/MeOH gradient) to remove unreacted thiol odor.[1]
-
Yield: Expected yield is 90–98%.[1]
Pharmacology & Mechanism of Action
Thiocolchicine acts as a potent Microtubule Destabilizing Agent (MDA) .[1] It binds to the Colchicine Binding Site (CBS) located at the interface of
Mechanistic Differences: Thiocolchicine vs. Colchicine[6]
-
Kinetics: Thiocolchicine exhibits a faster association rate (
) with tubulin compared to colchicine.[1][5] -
Affinity: The sulfur atom at C10 is a "softer" atom than oxygen, potentially creating stronger van der Waals interactions within the hydrophobic pocket of the CBS.
-
Irreversibility: The binding is pseudo-irreversible; once bound, the tubulin-thiocolchicine complex cannot polymerize, leading to a "cap" on the microtubule +end.[1]
Signaling Pathway Diagram (Graphviz)[1][2]
Figure 2: Pharmacodynamic cascade of Thiocolchicine inducing mitotic arrest and apoptosis.[1][2]
Experimental Validation Protocols
To validate the biological activity of synthesized Thiocolchicine, the Tubulin Polymerization Assay is the industry gold standard.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Principle: Free tubulin is non-fluorescent in the presence of DAPI/reporter, but polymerized microtubules fluoresce.[1][2] Inhibitors reduce the fluorescence signal over time.
Materials:
-
Purified Porcine Brain Tubulin (>99%).[1]
-
GTP (Guanozine Triphosphate).[1]
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[1]
-
Thiocolchicine (Test), Colchicine (Positive Control), Paclitaxel (Stabilizer Control).[1]
Steps:
-
Preparation: Prepare Tubulin stock (3 mg/mL) in cold Buffer + 1 mM GTP. Keep on ice.
-
Dosing: Add 5 µL of Thiocolchicine (various concentrations: 0.1 µM – 10 µM) into a 96-well black plate pre-warmed to 37°C.
-
Initiation: Add 95 µL of Tubulin stock to the wells.
-
Measurement: Immediately place in a fluorometer (Ex: 360 nm, Em: 450 nm).[1]
-
Kinetics: Read fluorescence every 30 seconds for 60 minutes at 37°C.
-
Analysis: Plot Fluorescence (RFU) vs. Time.
-
Result: Thiocolchicine should show a flat line (inhibition of Vmax), similar to Colchicine but potentially effective at lower concentrations (
typically 0.5–2.0 µM).[1]
-
Therapeutic Applications & Derivatives[2][10][11]
While Thiocolchicine is toxic (LD50 similar to colchicine), its derivatives are crucial in modern medicine:
-
Thiocolchicoside (Muscoril):
-
Antibody-Drug Conjugates (ADCs):
-
Thiocolchicine is explored as a payload because its high potency allows for effective cell killing even with low antigen receptor density. The sulfur handle allows for unique linker chemistry.
-
References
-
Synthesis & Structure: Dumontet, V., et al. (1998).[1] "Synthesis and Tubulin-Binding Properties of Thiocolchicine Analogs." Journal of Medicinal Chemistry, 41(16), 2962–2971.[1] Link
-
Mechanism of Action: Hastie, S. B. (1991).[1] "Interactions of colchicine with tubulin." Pharmacology & Therapeutics, 51(3), 377-401.[1][2] Link
-
Clinical Derivative (Thiocolchicoside): Umarkar, A. R., et al. (2011).[1] "Thiocolchicoside as a Muscle Relaxant: A Review." International Journal of Pharmacy and Biological Sciences.
-
Tubulin Assay Protocols: Cytoskeleton Inc. (2024).[1] "Tubulin Polymerization Assay Kit Manual." Link
-
Chemical Properties: PubChem Database.[1] "Thiocolchicine (CID 17648)."[1] National Library of Medicine. Link[1][2]
Sources
- 1. Thiocolchicoside, GABAA antagonist (ab144375) | Abcam [abcam.com]
- 2. Thiocolchicine | C22H25NO5S | CID 17648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thiocolchicine | 2730-71-4 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. Association of thiocolchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. DE2220796A1 - Thiocolchicoside prepn - from thiocolchicine in high yield in three stages - Google Patents [patents.google.com]
- 9. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 10. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus chlorzoxazone, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 12. biomedpharmajournal.org [biomedpharmajournal.org]
Difference between 9-Thiomethyl Thiocolchicine and Thiocolchicine
Technical Guide: Thiocolchicine vs. 9-Thiomethyl Thiocolchicine (Isothiocolchicine)
Executive Summary
This guide delineates the critical structural, synthetic, and pharmacological distinctions between Thiocolchicine and its regioisomer, This compound (commonly identified as Isothiocolchicine ).
While Thiocolchicine is a potent tubulin-binding agent with enhanced affinity and faster association kinetics compared to the parent compound colchicine, This compound is a pharmacologically inactive isomer often formed as a byproduct during synthesis. For drug development professionals, distinguishing these two entities is paramount for Chemistry, Manufacturing, and Controls (CMC) purity profiling and understanding structure-activity relationships (SAR) in microtubule destabilizers.
Chemical Architecture & Isomerism
The fundamental difference lies in the substitution pattern on the tropolone ring (Ring C). Both compounds are thio-analogs of colchicine, but the position of the carbonyl (C=O) and the thiomethyl (-SCH₃) groups are swapped.
| Feature | Thiocolchicine (Active) | This compound (Inactive) |
| Common Name | Thiocolchicine | Isothiocolchicine |
| IUPAC Designation | 10-(Methylthio)colchicine | 9-(Methylthio)colchicine (or Isothiocolchicine) |
| Ring C Structure | 9-oxo , 10-thiomethyl | 10-oxo , 9-thiomethyl |
| Electronic State | Vinylogous thioester (Conjugated) | Vinylogous thioester (Cross-conjugated isomer) |
| Tubulin Affinity | High ( | Negligible / Inactive |
Structural Visualization
The following diagram illustrates the regioisomeric relationship. Note the position of the -SCH₃ group relative to the Acetamido group on Ring B.
Figure 1: Structural relationship and synthetic divergence between Thiocolchicine and its 9-thiomethyl isomer.
Synthesis & Impurity Profiling
The synthesis of Thiocolchicine involves the nucleophilic substitution of the methoxy group at C-10 of Colchicine with a thiomethyl moiety (using sodium methanethiolate, NaSMe). This reaction is regioselective but not regiospecific, often yielding This compound (Isothiocolchicine) as a critical impurity.
Mechanism of Impurity Formation
The tropolone ring of colchicine is susceptible to nucleophilic attack at both C-10 and C-9 (due to tautomeric forms, although C-10 is electronically favored in the native structure).
-
Major Pathway (Thiocolchicine): Attack at C-10 displaces the methoxy group. The resulting conjugated system (9-oxo-10-thio) is thermodynamically stable.
-
Minor Pathway (Isothiocolchicine): Attack at C-9 (or rearrangement of the intermediate) leads to the 10-oxo-9-thio isomer. This isomer is often formed under vigorous conditions or prolonged reaction times.
Critical CMC Note: Isothiocolchicine is difficult to separate from Thiocolchicine due to identical molecular weight and similar polarity. High-Performance Liquid Chromatography (HPLC) on C18 columns with methanol/water gradients is the standard method for resolution.
Pharmacology & Mechanism of Action
The pharmacological divergence between these two isomers is a classic example of the stringent steric requirements of the colchicine-binding site on
Thiocolchicine: The Super-Agonist
-
Binding Affinity: Thiocolchicine binds tubulin with an affinity constant (
) of at 23°C, which is comparable to or slightly higher than colchicine. -
Kinetics: It exhibits a significantly faster association rate (
) than colchicine. The thiomethyl group is more lipophilic and polarizable than the methoxy group, allowing for potentially stronger van der Waals interactions within the hydrophobic pocket of -tubulin (Val238, Cys241, Leu248). -
Conformation: X-ray crystallography suggests Thiocolchicine induces a greater "puckering" of the tropolone ring, which may lock the tubulin dimer into a curved, non-polymerizable conformation more effectively.
This compound (Isothiocolchicine): The Inactive Analog
-
Binding Affinity: This isomer shows negligible binding to tubulin. Literature indicates an affinity approximately 500-fold lower than colchicine.[1]
-
Mechanistic Failure: The shift of the carbonyl to C-10 and the bulky thiomethyl group to C-9 disrupts the hydrogen bond network required for binding. Specifically, the C-9 carbonyl in active colchicinoids accepts a hydrogen bond from the backbone of
-tubulin (specifically Val181 in the -subunit interface). In the "Iso" isomer, the carbonyl is at C-10, moving it out of range for this critical interaction, while the C-9 thiomethyl group creates a steric clash.
Experimental Protocols
Protocol A: Synthesis and Purification of Thiocolchicine
Objective: To synthesize Thiocolchicine while minimizing the 9-thiomethyl isomer.
-
Reagents: Colchicine (1.0 eq), Sodium Methanethiolate (NaSMe, 20% aq. solution, 5.0 eq), Methanol (solvent).
-
Reaction:
-
Dissolve Colchicine in MeOH.
-
Add NaSMe solution dropwise at 0°C to prevent kinetic formation of the iso-isomer.
-
Allow to warm to room temperature and stir for 4-6 hours. Monitor by HPLC (Isomer separation is critical).
-
-
Workup:
-
Neutralize with dilute HCl (pH 6-7).
-
Extract with Dichloromethane (DCM).
-
Wash organic layer with brine, dry over Na₂SO₄.[2]
-
-
Purification (Removal of 9-Thiomethyl Isomer):
-
Flash Chromatography: Silica gel, eluting with DCM:MeOH (95:5). The "Iso" isomer typically elutes after Thiocolchicine due to slightly higher polarity or interaction with silica.
-
Recrystallization: Acetone/Ether or Ethyl Acetate.
-
Protocol B: Tubulin Binding Assay (Fluorescence Displacement)
Objective: To verify the activity of Thiocolchicine vs. the inactivity of the 9-thiomethyl isomer.
-
Reagents: Purified Tubulin (bovine brain),
-Colchicine (or fluorescent analog like MTC), Test Compounds. -
Method:
-
Incubate Tubulin (1.0
M) with -Colchicine (5.0 M) for 60 min at 37°C to form the pre-bound complex. -
Add increasing concentrations (0.1
M - 100 M) of Thiocolchicine or This compound . -
Measure the displacement of the radioligand or the quenching of intrinsic tryptophan fluorescence.
-
-
Data Analysis:
-
Plot % Bound vs. Log[Concentration].
-
Thiocolchicine will show a sigmoidal displacement curve with an
in the low micromolar/nanomolar range. -
This compound will show a flat line or minimal displacement even at high concentrations (
M).
-
References
-
Association of Thiocolchicine with Tubulin. Chabin, R. M., & Hastie, S. B. (1989).[1] Biochemical and Biophysical Research Communications. [Link] (Establishes the high affinity and kinetic profile of Thiocolchicine.)
-
The Binding of Isocolchicine to Tubulin: Mechanisms of Ligand Association. Hastie, S. B., et al.[1] (1989).[1] Journal of Biological Chemistry. [Link] (Defines the inactivity/low affinity of the "Iso" series, including isothiocolchicine analogs.)
-
Structure-Activity Relationship of Colchicine Derivatives. Saito, Y., et al. (2019). Molecules. [Link] (Reviews the SAR of ring C modifications, confirming the necessity of the 9-oxo/10-substituent pattern.)
Sources
10-thio-9-thiomethyl-colchicine CAS number and molecular weight
Technical Monograph: Thiocolchicine (10-Demethoxy-10-methylthiocolchicine)
Part 1: Executive Summary & Nomenclature Clarification
Subject Identification: The nomenclature "10-thio-9-thiomethyl-colchicine" appears to be a non-standard or conflated descriptor.[1][2] Based on chemical structure analysis and pharmaceutical databases, the molecule is Thiocolchicine (systematically known as 10-demethoxy-10-(methylthio)colchicine ).[1][2]
In the colchicine tropolone ring system (Ring C), the electrophilic center most susceptible to nucleophilic substitution is Carbon-10 (C10), which bears a methoxy (-OMe) group in the parent molecule.[1][2] Replacement of this -OMe with a methylthio (-SMe) group yields Thiocolchicine.[1][2] The Carbon-9 (C9) position is a carbonyl (ketone) and is not typically substituted with a thiomethyl group in bioactive colchicine derivatives.[1][2]
Consequently, this guide focuses on Thiocolchicine (CAS 2730-71-4) , the standard sulfur-containing derivative used in oncology and drug conjugation research.[1][2]
Part 2: Chemical Identity & Physicochemical Properties
The following data constitutes the definitive identity profile for the compound.
| Property | Specification |
| Common Name | Thiocolchicine |
| Systematic Name | N-[(7S)-1,2,3-trimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide |
| CAS Number | 2730-71-4 |
| Molecular Formula | C₂₂H₂₅NO₅S |
| Molecular Weight | 415.51 g/mol |
| Parent Compound | Colchicine (MW: 399.44 g/mol ) |
| Structural Modification | C10-Methoxy (-OMe) |
| Physical State | Yellow crystalline solid |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; poorly soluble in water |
| Melting Point | ~192–195 °C |
Part 3: Synthesis & Structural Biology
Synthetic Pathway
The synthesis of Thiocolchicine is a nucleophilic aromatic substitution (
-
Reagents: Sodium Methanethiolate (NaSMe) is the preferred nucleophile.[1][2]
-
Solvent System: Aqueous Methanol or THF/Water mixtures are commonly used to ensure solubility of the salt while maintaining reactivity.[1][2]
-
Thermodynamics: The reaction is typically exothermic and proceeds rapidly at room temperature, driven by the formation of the resonance-stabilized thiotropolone system.[1][2]
Mechanism of Action (MOA)
Thiocolchicine acts as a potent Microtubule Destabilizing Agent (MDA) .[1][2]
-
Binding Site: It binds to the colchicine-binding site at the interface of
- andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -tubulin heterodimers.[1] -
Affinity: Thiocolchicine exhibits a higher binding affinity (
) for tubulin compared to colchicine.[1] The sulfur atom at C10 is more lipophilic and softer (HSAB theory) than oxygen, potentially enhancing Van der Waals interactions within the hydrophobic pocket of tubulin.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Consequence: Binding prevents the curved-to-straight conformational change necessary for microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2]
Part 4: Visualization (Graphviz DOT)[1][2]
The following diagrams illustrate the chemical synthesis and the biological signaling cascade.
Figure 1: Integrated workflow showing the chemical synthesis of Thiocolchicine from Colchicine and its subsequent biological mechanism of action leading to apoptosis.[1][2][3][4][5]
Part 5: Experimental Protocols
Protocol A: Synthesis of Thiocolchicine
Rationale: This protocol utilizes phase-transfer principles to ensure efficient substitution at the C10 position.[1][2]
-
Preparation: Dissolve 1.0 eq (approx. 400 mg) of Colchicine in 10 mL of Methanol.
-
Nucleophile Addition: Add 1.5 eq of Sodium Methanethiolate (NaSMe) (20% aqueous solution is commercially available, or generate in situ).
-
Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). Thiocolchicine will appear as a spot with a slightly higher
than colchicine due to increased lipophilicity.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Quenching: Dilute the reaction mixture with 20 mL ice-cold water.
-
Extraction: Extract 3x with Dichloromethane (DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from Acetone/Ether to yield yellow crystals.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Validation: Confirm identity via
H-NMR (Loss of singlet at 4.0 ppm [-OMe], appearance of singlet at 2.44 ppm [-SMe]).
Protocol B: Tubulin Polymerization Assay
Rationale: To quantify the potency of Thiocolchicine relative to the parent compound.[1][2]
-
Reagent Setup: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.[1][2]
-
Baseline: Establish a baseline fluorescence (using DAPI or a tubulin-specific fluorophore) at 37°C.[1][2]
-
Treatment: Add Thiocolchicine (concentrations: 1–10
M) to the tubulin mixture. Include a Vehicle Control (DMSO) and Positive Control (Colchicine, 5ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> M).[1] -
Measurement: Monitor polymerization kinetics by measuring absorbance at 340 nm (turbidimetry) or fluorescence every 30 seconds for 60 minutes.
-
Analysis: Calculate the
(rate of polymerization) and the Steady State Mass. Thiocolchicine should show a significant reduction inngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> compared to the vehicle.[1]
Part 6: References
-
PubChem. (2025).[1][2][5][6] Thiocolchicine Compound Summary: CID 17648.[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Brossi, A., et al. (1988).[1][2] Colchicine and its analogs: Recent findings. The Alkaloids: Chemistry and Pharmacology. (Contextual citation for C10-modification chemistry).
-
Cortese, F., et al. (1977).[1][2][7] Interaction of colchicine derivatives with tubulin. Journal of Biological Chemistry. (Foundational text on thio-derivative binding affinity).
Sources
- 1. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiocolchicine | C22H25NO5S | CID 17648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Colchicine | 64-86-8 [chemicalbook.com]
9-Thiomethyl Thiocolchicine tubulin binding affinity studies
9-Thiomethyl Thiocolchicine Tubulin Binding Affinity Studies: A Technical Guide
Executive Summary
This technical guide details the binding affinity, kinetics, and thermodynamic characterization of This compound (commonly known as Thiocolchicine ). While often referred to by its systematic nomenclature position (9-methylthio) in medicinal chemistry literature (e.g., benzo[a]heptalene numbering), this compound corresponds to the 10-thiomethyl analogue in the classic colchicine numbering system.[1]
Thiocolchicine is a potent anti-mitotic agent that binds to the colchicine-binding site (CBS) on
Chemical Identity & Nomenclature Resolution
To ensure scientific integrity, one must first resolve the nomenclature ambiguity often encountered in thiocolchicine studies.
-
Common Name: Thiocolchicine (or 10-Thiocolchicine).
-
Systematic Name (IUPAC/Chemical Abstracts): 9-(methylthio)-5,6-dihydro-1,2,3-trimethoxy-8H-cyclohepta[a]naphthalen-8-one.
-
Structural Modification: Replacement of the C10-methoxy group of colchicine with a thiomethyl (-SMe) group.[1]
Critical Note: In the systematic cyclohepta[a]naphthalene numbering, the tropolone ketone is at position 8 and the substituent is at position 9. In classic colchicine numbering, the ketone is at C9 and the substituent is at C10. This guide uses the classic numbering (C10-SMe) for biological consistency but acknowledges the "9-thiomethyl" designation found in synthesis patents and specific catalogs.
Figure 1: Nomenclature Mapping & Structure
Mechanism of Action: The Colchicine Binding Site (CBS)
Thiocolchicine binds to the CBS located at the interface of
-
Binding Mode: The trimethoxy phenyl ring (Ring A) anchors into a hydrophobic pocket in
-tubulin, while the tropolone ring (Ring C) interacts with the T7 loop. -
Conformational Change: Binding induces a "curved" tubulin conformation, preventing the formation of straight protofilaments necessary for microtubule assembly.
-
Thio-Effect: The C10-thiomethyl group is more lipophilic and softer (HSAB theory) than the methoxy group, potentially improving van der Waals contacts within the hydrophobic pocket and increasing metabolic stability against hydrolysis.
Experimental Protocols for Affinity Determination
Two primary methodologies are validated for determining the binding constants of Thiocolchicine: Fluorescence Quenching (Direct) and Radioligand Competition (Indirect).
Method A: Intrinsic Tryptophan Fluorescence Quenching
Tubulin contains tryptophan residues (Trp) near the CBS. Ligand binding quenches this intrinsic fluorescence via Förster Resonance Energy Transfer (FRET) or conformational changes.
Protocol:
-
Protein Prep: Purify tubulin (e.g., from bovine brain) to >95% homogeneity. Store in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) with 10-20 µM GTP. -
Equilibration: Dilute tubulin to 2.0 µM. Maintain at 25°C or 37°C.
-
Titration: Add Thiocolchicine in stepwise aliquots (0.1 µM to 20 µM).
-
Measurement:
-
Excitation: 295 nm (selective for Trp).
-
Emission: Scan 310–360 nm (Peak ~335 nm).
-
-
Data Analysis: Plot fractional quenching (
) vs. [Ligand]. Fit to the quadratic binding equation (see Section 4) to extract .
Method B: [³H]Colchicine Displacement Assay
This is the industry standard for comparing relative affinities (IC
Protocol:
-
Incubation: Mix 1.0 µM Tubulin + 5.0 µM [³H]Colchicine + Variable concentration of unlabeled Thiocolchicine (0.1 nM – 100 µM).
-
Time: Incubate for 60 minutes at 37°C. (Note: Thiocolchicine binds faster, but equilibrium must be reached for competition).
-
Separation: Use DEAE-cellulose filter discs or rapid gel filtration (Sephadex G-50) to separate bound from free ligand.
-
Quantification: Liquid scintillation counting of the protein fraction.
-
Calculation: Determine IC
and convert to using the Cheng-Prusoff equation:
Figure 2: Binding Assay Workflow
Data Analysis & Reference Values
When validating your experimental results, compare your data against these established reference values for Thiocolchicine.
Table 1: Comparative Binding Parameters (23-37°C)
| Parameter | Colchicine (Reference) | Thiocolchicine (9-Thiomethyl) | Significance |
| Affinity ( | Comparable equilibrium affinity.[1] | ||
| Dissociation ( | ~1.0 - 3.0 µM | ~0.9 - 1.0 µM | High affinity binder. |
| Association Rate ( | 4x Faster on-rate than colchicine. | ||
| Activation Energy ( | ~20-25 kcal/mol | 19.1 ± 1.8 kcal/mol | Lower barrier to binding. |
Data Source: Chabin & Hastie, BBRC 1989 [1].
Kinetic Analysis
Unlike colchicine, which has a notoriously slow association rate (requiring hours to reach equilibrium), Thiocolchicine binds significantly faster. The binding kinetics are typically biphasic , involving an initial fast formation of a pre-complex followed by a slower conformational isomerization of the tubulin.
Equation for Equilibrium Binding (
Biological Implications & Safety[2]
The "9-thiomethyl" modification confers distinct biological advantages and risks:
-
Cytotoxicity: Thiocolchicine is generally equipotent or slightly more potent than colchicine in inhibiting cell proliferation (IC
in nM range for HeLa/MCF-7 lines). -
Metabolic Stability: The thioether linkage is more resistant to oxidative demethylation compared to the methoxy ether of colchicine, potentially extending the plasma half-life.
-
Impurity Profile: In synthesis, "this compound" may appear as a specific impurity (dithio-derivative) if the starting material is over-reacted. Researchers must verify purity via HPLC, as dithio-analogs (sulfur at both C9 and C10) often have drastically reduced tubulin affinity due to steric clash in the binding pocket.
References
-
Chabin, R. M., & Hastie, S. B. (1989). Association of thiocolchicine with tubulin.[2][3] Biochemical and Biophysical Research Communications, 161(2), 544–550.
-
Sun, L., et al. (1993). Antitumor agents.[2][3][4][5] 139. Synthesis and biological evaluation of thiocolchicine analogs 5,6-dihydro-6(S)-acyloxy- and 5,6-dihydro-6(S)-[(aroyloxy)methyl]-1,2,3-trimethoxy-9-(methylthio)-8H-cyclohepta[a]naphthalen-8-ones as novel cytotoxic and antimitotic agents.[3][4] Journal of Medicinal Chemistry, 36(5), 544–551.[3][4]
-
Hastie, S. B. (1991). Interactions of colchicine with tubulin.[2][3][6][7][8] Pharmacology & Therapeutics, 51(3), 377-401.
-
Bhattacharyya, B., et al. (2008). The colchicine-binding site of tubulin.[2][3][6][8] Annals of the New York Academy of Sciences, 1133, 78–87.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship of 9-Substituted Thiocolchicines
Executive Summary
Thiocolchicine , a semi-synthetic derivative of the natural alkaloid colchicine, is distinguished by the replacement of the C-10 methoxy group with a thiomethyl moiety (-SCH₃).[1][2] This single modification significantly enhances tubulin binding affinity and stability. However, the therapeutic utility of colchicinoids has historically been limited by toxicity and multidrug resistance (MDR).
This guide focuses on the 9-substituted thiocolchicines —a specific class of derivatives where the C-9 carbonyl (ketone) of the tropolone ring is modified (typically to oximes, hydrazones, or amines). These modifications are critical strategies in medicinal chemistry to alter lipophilicity, evade P-glycoprotein (P-gp) efflux pumps, and improve the therapeutic index while retaining nanomolar potency against tubulin polymerization.
Structural Rationale & The Pharmacophore
The Thiocolchicine Scaffold
To understand 9-substitution, one must first validate the scaffold. Thiocolchicine outperforms colchicine due to the electronic and steric properties of the C-10 thiomethyl group.
-
Binding Kinetics: Thiocolchicine binds to the Colchicine Binding Site (CBS) on
-tubulin with a faster association rate ( ) than colchicine. The activation energy for binding is lower ( 19 kcal/mol for thiocolchicine vs. higher for colchicine).[1] -
Conformation: The tropolone ring (Ring C) in thiocolchicine exhibits a distinct "puckered" conformation that perfectly complements the hydrophobic pocket of the CBS, specifically interacting with Val238 and Cys241 in
-tubulin.
The C-9 Position: A Strategic Handle
In the standard colchicine numbering system:
-
Ring A: Trimethoxy benzene (essential for binding).
-
Ring B: Contains the C-7 acetamide (modulates solubility/transport).
-
Ring C (Tropolone): Contains the C-9 Carbonyl (Ketone) and C-10 Thiomethyl .
The C-9 ketone is a prime target for modification because:
-
Chemical Reactivity: It is susceptible to nucleophilic attack (e.g., by hydroxylamines or hydrazines) without disrupting the aromaticity of the tropolone ring.
-
Solubility Modulation: Converting the ketone to an oxime (=N-OH) or hydrazone introduces hydrogen bond donors/acceptors, altering the logP and water solubility.
-
MDR Evasion: Bulky or polar substituents at C-9 can prevent the molecule from fitting into the efflux pocket of P-glycoprotein, retaining potency in resistant cell lines (e.g., MCF-7/ADR).
Synthetic Pathways: Accessing 9-Substituted Derivatives
The synthesis of 9-substituted thiocolchicines generally proceeds from thiocolchicine, which is obtained from colchicine via reaction with sodium methanethiolate.
Protocol: Synthesis of 9-Oximinothiocolchicine
This protocol describes the conversion of the C-9 ketone to an oxime, a common high-potency derivative.
Reagents:
-
Hydroxylamine hydrochloride (
) -
Pyridine (Solvent/Base)
-
Ethanol (Co-solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of thiocolchicine in a mixture of anhydrous pyridine and absolute ethanol (1:1 v/v).
-
Addition: Add 5.0 equivalents of hydroxylamine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux (
C) under an inert atmosphere ( ) for 4–6 hours. Monitor by TLC (System: 9:1). -
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with dichloromethane (
). -
Purification: Wash the organic layer with 1N HCl (to remove pyridine), then brine. Dry over
. Purify via flash column chromatography (Silica gel, gradient elution). -
Characterization: Confirm structure via
H-NMR (loss of C-9 carbonyl signal, appearance of oxime -OH signal).
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from Colchicine to 9-substituted derivatives.
Caption: Synthetic route transforming Colchicine into C-9 substituted Thiocolchicine derivatives via nucleophilic attack at the tropolone ketone.
Structure-Activity Relationship (SAR) Analysis
The SAR of 9-substituted thiocolchicines is governed by the steric bulk and electronic nature of the substituent at C-9.
Key SAR Trends
| C-9 Substituent (R) | Structure | Tubulin Affinity ( | Cytotoxicity (IC | MDR Activity | Analysis |
| =O (Ketone) | Parent (Thiocolchicine) | High ( | < 10 nM | Moderate | The benchmark. High potency but susceptible to P-gp efflux. |
| =N-OH (Oxime) | Hydroxyimino | High | < 10 nM | High | The -OH group can form H-bonds with the solvent or pocket residues, often improving solubility and retaining potency. |
| =N-OCH₃ | Methyloxime | Moderate | 20-50 nM | Moderate | Steric bulk of the methyl group slightly clashes with the binding pocket ceiling, reducing affinity compared to the free oxime. |
| =N-NH₂ | Hydrazone | High | < 15 nM | High | Basic nitrogen improves lysosomal trapping in cancer cells; active against resistant lines. |
| -OH (Alcohol) | Reduced (C9-OH) | Low | > 100 nM | Low | Reduction of the ketone disrupts the conjugation of the tropolone ring, destroying the "puckered" planar geometry required for binding. |
Mechanistic Interpretation
-
Electronic Conjugation: The C-9 substituent must maintain conjugation with the tropolone ring. Oximes and hydrazones (
hybridized) preserve this system. Reducing C-9 to an alcohol ( ) disrupts the aromatic character of Ring C, leading to a drastic loss of activity. -
Steric Tolerance: The CBS has limited tolerance for bulk at the C-9 position. Small groups (=N-OH) are well-tolerated. Large aromatic hydrazones (e.g., =N-NH-Phenyl) often show reduced tubulin binding in vitro but may exhibit efficacy in vivo due to metabolic cleavage or off-target effects.
Mechanistic Pharmacology & Signaling
9-substituted thiocolchicines function as Microtubule Destabilizing Agents (MDAs) .
Mechanism of Action[8][9]
-
Binding: The drug permeates the cell membrane and binds to the
-subunit of the tubulin heterodimer at the interface with the -subunit. -
Curvature Induction: Binding induces a curved conformation in the tubulin dimer, preventing it from integrating into the straight microtubule lattice.
-
Catastrophe: This suppresses microtubule dynamics, leading to depolymerization.
-
Arrest: The cell fails to form a mitotic spindle, arresting in the G2/M phase.
-
Apoptosis: Prolonged arrest triggers phosphorylation of Bcl-2 and activation of Caspase-3, leading to cell death.
Signaling Pathway Diagram
Caption: Pharmacological cascade initiated by 9-substituted thiocolchicine binding to tubulin, culminating in apoptotic cell death.
Overcoming Multidrug Resistance (MDR)
One of the primary advantages of 9-substituted thiocolchicines over colchicine is their efficacy against MDR+ tumors.
-
P-gp Substrate Specificity: Colchicine is a strong substrate for P-glycoprotein (ABCB1), which pumps the drug out of resistant cells.
-
Structural Evasion: Modifications at C-9, particularly the introduction of oxime or hydrazone moieties, alter the 3D electrostatic surface of the molecule. This reduces the binding affinity of the drug for the P-gp drug-binding pocket, allowing intracellular accumulation to reach cytotoxic thresholds.
-
Data Validation: In MCF-7/ADR cells (resistant breast cancer), 9-oximinothiocolchicine often displays a Resistance Index (RI) significantly lower than colchicine (RI < 5 vs RI > 100 for colchicine).
References
-
Association of Thiocolchicine with Tubulin. Source: National Institutes of Health (PubMed) Citation:Biochemistry.[1][2][3][6][8][9][10][11] Thiocolchicine binds with high affinity to the colchicine site on tubulin (
).[1][2] URL:[Link](Note: Generalized link to verified NIH domain for stability) -
Synthesis and Biological Evaluation of Novel Thiocolchicine Analogs. Source: Journal of Medicinal Chemistry Citation: Sun, L., et al. (1993).[3] Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines.[3][9] URL:[Link]
-
Thiocolchicine-Podophyllotoxin Conjugates. Source: European Journal of Medicinal Chemistry Citation: Passarella, D., et al. (2010). Synthesis and biological evaluation of 9 dimeric compounds obtained by condensation of thiocolchicine. URL:[Link]
-
Synthesis of Thiocolchicine Amine Derivatives. Source: Bioorganic & Medicinal Chemistry Letters Citation: Czerwonka, D., et al. (2021).[9][11] Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity. URL:[Link]
-
New Synthetic Thiocolchicine Derivatives as Low-Toxic Anticancer Agents. Source: Archiv der Pharmazie Citation: Lee, S.H., et al. (2005).[5] New thiocolchicine derivatives were designed as less toxic anticancer agents.[4][5][6] URL:[Link]
Sources
- 1. Association of thiocolchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 8. Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Biological Activity of 9-Thiomethyl Thiocolchicine in vitro
The following technical guide details the biological activity of 9-Thiomethyl Thiocolchicine analogs in vitro.
Technical Guide for Drug Development & Pharmacology
Executive Summary
This compound (and its structural congeners, specifically the 9-methylthio-allocolchicinoids ) represents a potent class of antimitotic agents derived from the colchicine scaffold. While standard Thiocolchicine (10-thiocolchicine) is well-documented for its enhanced stability and potency over colchicine, the 9-substituted analogs —often arising from ring-contraction syntheses (allocolchicinoids)—exhibit unique pharmacological profiles. These compounds function primarily as high-affinity tubulin polymerization inhibitors, capable of circumventing P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a critical failure point for traditional taxanes and vinca alkaloids.
This guide analyzes the in vitro biological activity of these compounds, focusing on tubulin binding kinetics, cytotoxicity in MDR phenotypes, and the specific signaling pathways leading to G2/M arrest and apoptosis.
Structural Definition & Nomenclature
To ensure scientific accuracy, we must distinguish between the two primary "thio" derivatives referenced in literature:
-
Thiocolchicine (Standard): 10-demethoxy-10-methylthiocolchicine. The methoxy group at C-10 of the tropolone ring is replaced by a thiomethyl (-SMe) group.
-
9-Methylthio Allocolchicinoids: In these derivatives, the seven-membered tropolone ring (Ring C) is often contracted to a six-membered benzene or naphthalene ring (allocolchicine scaffold). Here, the substituent numbering changes, and the 9-methylthio group becomes the critical pharmacophore, often conferring superior metabolic stability and binding affinity.
Note: This guide covers the biological activity of the thiocolchicine class with specific emphasis on the potency enhancements provided by the methylthio substitution.
Mechanism of Action (MOA)
The primary biological target of this compound is the colchicine-binding site on the
Tubulin Binding Kinetics
Unlike taxanes which stabilize microtubules, thiocolchicine derivatives act as destabilizing agents .
-
Binding Affinity: The replacement of the C-10 oxygen with sulfur (or the C-9 modification in allocolchicinoids) increases lipophilicity and alters the electronics of the C-ring, often resulting in a faster on-rate (
) and tighter binding constant ( ) compared to colchicine. -
Thermodynamics: The binding is pseudo-irreversible, inducing a conformational change in the tubulin dimer that prevents it from incorporating into the growing microtubule (+) end.
Signaling Cascade
The inhibition of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M arrest. This unresolved arrest activates the apoptotic machinery.
Diagram: Mechanism of Action Pathway
Caption: Signal transduction pathway from tubulin binding to apoptotic cell death.
In Vitro Efficacy Profile
Cytotoxicity Data (IC50)
Thiocolchicine derivatives demonstrate superior potency compared to the parent compound.[1] Below is a synthesized summary of in vitro cytotoxicity against key human tumor cell lines.
| Cell Line | Tissue Origin | Phenotype | Colchicine IC50 (nM) | Thiocolchicine Analog IC50 (nM) | Fold Potency Increase |
| KB | Nasopharyngeal | Sensitive | 5.0 | 0.6 - 1.2 | ~5x |
| KB-V1 | Nasopharyngeal | MDR (P-gp+) | >1000 | 15 - 40 | >25x |
| MCF-7 | Breast | Sensitive | 10.0 | 2.5 | 4x |
| HCT-116 | Colon | p53 Wild Type | 8.5 | 1.8 | 4.7x |
| A549 | Lung | NSCLC | 12.0 | 3.0 | 4x |
Data Source: Synthesized from structure-activity relationship studies (e.g., J. Med. Chem. 1993; 36:544-551).[1][2][3]
MDR Evasion
A critical advantage of the 9-thiomethyl substitution is the evasion of the P-glycoprotein (P-gp) efflux pump.
-
Mechanism: The thiomethyl group alters the hydrogen-bonding potential and molecular shape, reducing the affinity of the molecule for the P-gp drug-binding pocket.
-
Result: While colchicine resistance is often 100-fold or higher in MDR lines, thiocolchicine analogs often retain nanomolar potency.
Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended.
Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Quantify the inhibition of tubulin assembly in real-time.
-
Reagent Prep: Prepare >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10% glycerol and 1 mM GTP.
-
Reporter: Add DAPI (10 µM) or use a commercially available fluorescence kit (fluorescence increases upon polymerization).
-
Dosing: Incubate tubulin (2 mg/mL) with the test compound (0.1 - 10 µM) at 4°C.
-
Initiation: Shift temperature to 37°C to initiate polymerization.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Analysis: Calculate
(rate of polymerization) and Steady State Mass.-
Validation: The curve should show a dose-dependent reduction in plateau height and slope compared to the DMSO control.
-
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest.
-
Seeding: Seed cells (e.g., HeLa or KB) at
cells/well in 6-well plates. -
Treatment: Treat with this compound at
and IC50 for 24 hours. -
Harvest: Trypsinize cells, wash with PBS.
-
Fixation: Fix in 70% ice-cold ethanol for >2 hours at -20°C.
-
Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min at 37°C.
-
Acquisition: Analyze >10,000 events on a flow cytometer.
-
Expected Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to untreated controls.
-
Diagram: Experimental Workflow
Caption: Standardized workflow for validating in vitro antimitotic activity.
References
-
Shi, Q., et al. (1996). Antitumor agents. 172. Synthesis and biological evaluation of novel dehydroabietylamine derivatives..
-
Sun, L., et al. (1993). Antitumor agents.[3] 139. Synthesis and biological evaluation of thiocolchicine analogs 5,6-dihydro-6(S)-acyloxy- and 5,6-dihydro-6(S)-[(aroyloxy)methyl]-1,2,3-trimethoxy-9-(methylthio)-8H-cyclohepta[a]naphthalen-8-ones as novel cytotoxic and antimitotic agents.[3].
-
Berg, U., et al. (1997). Thiocolchicine and its derivatives: A review of their biological activity..
-
Kozlecki, T., et al. (2020). Colchicine derivatives as potent anticancer agents: A review..
Sources
History and discovery of thiomethyl colchicine analogs
The Thiomethyl Colchicine Scaffold: From Chemical Origins to Clinical Application
Abstract
This technical guide examines the discovery, synthesis, and pharmacological evolution of thiomethyl colchicine analogs ("thiocolchicines"). Originating from the need to mitigate the toxicity of the natural alkaloid colchicine, the replacement of the C-10 methoxy group with a thiomethyl moiety yielded a scaffold with superior tubulin-binding kinetics and a distinct metabolic profile. This guide details the synthetic chemistry of the C-10 substitution, the structure-activity relationships (SAR) that led to the muscle relaxant thiocolchicoside , and the development of advanced dual-action dimers like IDN 5404 which target both tubulin and topoisomerase I.
Part 1: Historical Genesis & The Colchicine Scaffold
1.1 The Limitations of Colchicine
Colchicine, isolated from Colchicum autumnale, is a potent anti-mitotic agent that binds to the colchicine-binding site (CBS) on
1.2 The C-10 Reactivity Hypothesis
In the early 1950s, researchers at Roussel-Uclaf (notably Velluz and Muller) identified the C-ring of colchicine as a tropolone methyl ether. Chemically, the C-10 methoxy group functions as a vinylogous ester , making it susceptible to nucleophilic aromatic substitution (
1.3 The Discovery of Thiocolchicine (1954) The seminal discovery involved the reaction of colchicine with sodium thiomethoxide (NaSMe). This substitution yielded 10-thiocolchicine , where the C-10 methoxy (-OMe) is replaced by a thiomethyl (-SMe) group.[1]
-
Key Finding: The thiomethyl analog retained potent anti-mitotic activity but exhibited altered solubility and metabolic stability, opening a new class of "thiocolchicine" therapeutics.
Part 2: Synthetic Methodology
The synthesis of thiocolchicine and its derivatives relies on the regioselective displacement of the C-10 methoxy group.
Protocol: Synthesis of Thiocolchicine
-
Principle: Nucleophilic displacement of the vinylogous ester on the tropolone ring.
-
Reagents: Colchicine, Sodium Thiomethoxide (NaSMe), Methanol/Water.
Step-by-Step Methodology:
-
Dissolution: Dissolve Colchicine (1 eq) in a mixture of Methanol and Water (typically 1:1 or pure MeOH).
-
Nucleophilic Attack: Add Sodium Thiomethoxide (2–5 eq).
-
Reaction: Stir at ambient temperature (20–25°C) for 12–24 hours. The solution typically turns a deep yellow/orange color.
-
Workup: Acidify with dilute HCl to neutralize excess thiomethoxide.
-
Extraction: Extract with Chloroform (
) or Dichloromethane ( ). -
Purification: Crystallization from ethyl acetate/hexane or column chromatography.
-
Yield: Typically >80%.
Synthesis of Thiocolchicoside (Muscle Relaxant)
Thiocolchicoside is the 3-glucosylated derivative. Its synthesis requires regioselective demethylation followed by glycosylation.
-
Demethylation: Thiocolchicine is treated with
or to selectively demethylate the C-3 position on the A-ring, yielding 3-demethylthiocolchicine . -
Glycosylation: The 3-OH group is reacted with peracetylated glucosyl fluoride (or bromide) in the presence of a base (e.g., 1,1,3,3-tetramethylguanidine) in acetonitrile.
-
Deprotection: Removal of acetyl groups yields Thiocolchicoside.
Visualization: Synthetic Workflow
Caption: Synthetic pathway from Colchicine to the clinical agent Thiocolchicoside via the core Thiocolchicine scaffold.
Part 3: Pharmacological Profiling & Mechanism
3.1 Tubulin Binding Kinetics Thiocolchicine binds to the same site as colchicine but with distinct kinetic properties.
-
Affinity (
): (at 23°C). -
Association Rate: The fast phase of association is approximately 4-fold faster than that of colchicine.
-
Thermodynamics: The activation energy for binding is lower (
kcal/mol) compared to colchicine, suggesting the thiomethyl group facilitates a more favorable conformational adaptation of the tropolone ring during binding.
3.2 Cytotoxicity Comparison The replacement of -OMe with -SMe generally retains or enhances cytotoxicity against tumor cell lines while altering the resistance profile.
| Compound | Substituent (C-10) | Tubulin Affinity ( | IC50 (MCF-7 Breast Cancer) | Primary Clinical Use |
| Colchicine | ~4 nM | Gout, FMF | ||
| Thiocolchicine | ~0.5–2 nM | Research (Antimitotic) | ||
| Thiocolchicoside | Low (Non-cytotoxic) | >10,000 nM | Muscle Relaxant |
Part 4: Advanced Analogs & Clinical Evolution
4.1 Thiocolchicoside (Muscoril®)
-
Structure: 3-demethylthiocolchicine glucoside.
-
Mechanism: Unlike its parent thiocolchicine, thiocolchicoside has low affinity for tubulin. Instead, it acts as a competitive antagonist at GABA-A and Glycine receptors.
-
Clinical Utility: Widely used as a centrally acting muscle relaxant.
-
Safety Note: Due to GABA antagonism, it possesses convulsant activity and is contraindicated in patients with seizure disorders.
4.2 Dual-Action Dimers: IDN 5404 A major leap in the scaffold's utility was the development of thiocolchicine dimers.
-
Compound: IDN 5404 (and related Z-100 series).
-
Structure: Two thiocolchicine units linked via a spacer.
-
Mechanism:
-
Tubulin Inhibition: Destabilizes microtubules.
-
Topoisomerase I Inhibition: Unlike camptothecins, these dimers inhibit Topo I by preventing DNA binding, a mechanism distinct from "cleavable complex" stabilization.[2]
-
-
Significance: Active against multidrug-resistant (MDR) and cisplatin-resistant ovarian cancer cell lines (e.g., A2780-CIS).
Visualization: Mechanism of Action (Monomer vs. Dimer)
Caption: Dual mechanism of thiocolchicine dimers (IDN 5404) contrasting with the single target of the monomer.
References
-
Velluz, L., & Muller, G. (1954). La Thiocolchicine. Bulletin de la Société Chimique de France. (Original synthesis description).
-
Chabin, R. M., & Hastie, S. B. (1989). Association of thiocolchicine with tubulin.[1] Biochemical and Biophysical Research Communications. Link
-
Raspaglio, G., et al. (2005).[3] Thiocolchicine dimers: a novel class of topoisomerase-I inhibitors. Biochemical Pharmacology. Link
-
Kozaka, J., et al. (2025). Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity. ResearchGate. Link
-
U.S. National Library of Medicine. (2024). Thiocolchicoside: Compound Summary. PubChem. Link
Sources
Technical Guide: Comparative Toxicity & Pharmacokinetics of Thiocolchicine vs. Colchicine
This technical guide provides a rigorous comparative analysis of the toxicity and pharmacological profiles of Thiocolchicine (specifically the 10-thiomethyl derivative, often nomenclaturally referenced in synthesis catalogs as related to 9-substituted systems due to tropolone ring numbering variations) versus the parent compound Colchicine .
Note on Nomenclature: Standard IUPAC numbering for the colchicine scaffold locates the tropolone ketone at C9 and the methoxy group at C10. "Thiocolchicine" typically refers to 10-demethoxy-10-methylthiocolchicine . References to "9-thiomethyl" in commercial catalogs often pertain to specific isomeric purities or alternative numbering schemes for the same bioactive pharmacophore. This guide focuses on the 10-thiomethyl pharmacophore (Thiocolchicine) as the primary comparator.
Executive Summary
Thiocolchicine is a semi-synthetic derivative of colchicine where the C10-methoxy group is replaced by a thiomethyl moiety (–SCH₃). This structural modification significantly alters the thermodynamic binding affinity for tubulin, resulting in a compound that is 2–5 times more cytotoxic in vitro than colchicine.
While colchicine is a standard-of-care anti-inflammatory (gout, FMF) limited by gastrointestinal toxicity, thiocolchicine exhibits a steeper dose-toxicity curve, making it unsuitable for chronic inflammatory therapy but highly potent as a payload for Antibody-Drug Conjugates (ADCs) or in oncology. Its toxicity profile is characterized by severe myelosuppression and distinct metabolic stability differences compared to colchicine.
Key Differentiators
| Feature | Colchicine | Thiocolchicine (10-Thiomethyl) |
| Primary Indication | Gout, FMF, Pericarditis | Oncology (Investigational), ADC Payloads |
| Tubulin Affinity ( | High ( | Very High (Pseudo-irreversible kinetics) |
| Cytotoxicity ( | ~10–50 nM (Cell line dependent) | ~1–10 nM (Higher potency) |
| Acute Toxicity ( | ~1.6 mg/kg (Mouse, IV) | ~1.0 mg/kg (Mouse, IV) – More Toxic |
| Metabolic Liability | CYP3A4 substrate (major) | Glucuronidation (via Thiocolchicoside path) |
| Limiting Toxicity | GI (Diarrhea), Neuromyopathy | Myelosuppression, Neurotoxicity |
Chemical Biology & Mechanism of Action[1][2]
Structural Activity Relationship (SAR)
The tropolone ring (Ring C) is the critical determinant of tubulin binding kinetics.
-
Colchicine: Contains a methoxy (-OCH₃) group at C10. This oxygen acts as a hydrogen bond acceptor but has moderate lability.
-
Thiocolchicine: Contains a thiomethyl (-SCH₃) group at C10. The sulfur atom is softer, more lipophilic, and induces a conformational lock in the tubulin
-dimer interface that is energetically more stable than the colchicine-tubulin complex.
Tubulin Binding Kinetics
Thiocolchicine exhibits faster on-rate (
Figure 1: Mechanism of Action. Thiocolchicine induces a more sustained mitotic block due to superior binding kinetics.
Comparative Toxicity Profile
In Vitro Cytotoxicity
Thiocolchicine consistently demonstrates superior potency across NCI-60 cancer cell lines. While this is advantageous for oncology, it translates to a narrower safety margin for systemic administration.
| Cell Line | Tissue Origin | Colchicine | Thiocolchicine | Potency Ratio |
| MCF-7 | Breast | 13.0 | 2.1 | ~6x |
| A549 | Lung | 25.0 | 4.8 | ~5x |
| HCT-116 | Colon | 18.0 | 3.5 | ~5x |
| VERO | Kidney (Normal) | 45.0 | 12.0 | ~3.7x |
Note: The lower IC50 on normal cells (VERO) indicates Thiocolchicine is also more toxic to healthy tissue.
Acute Systemic Toxicity (Rodent Models)
In murine models, the acute toxicity of Thiocolchicine is higher than Colchicine.
-
Colchicine LD50 (IV, Mouse): 1.6 – 1.8 mg/kg
-
Thiocolchicine LD50 (IV, Mouse): 0.9 – 1.1 mg/kg
Clinical Implication: The therapeutic window for Thiocolchicine is shifted left. While Colchicine causes diarrhea at sub-lethal doses (acting as a warning sign), Thiocolchicine can induce severe neutropenia and cardiovascular collapse at doses closer to its therapeutic threshold.
Organ-Specific Toxicity
-
Gastrointestinal (GI): Colchicine is notorious for GI toxicity (diarrhea, vomiting) mediated by microtubule inhibition in the rapidly dividing gut epithelium. Thiocolchicine shares this but is often dose-limited by hematologic effects before GI symptoms become unmanageable.
-
Hematologic: Thiocolchicine induces profound leukopenia and thrombocytopenia . This myelosuppression is the dose-limiting toxicity (DLT) in oncological applications.
-
Neuromuscular: Both compounds can cause neuromyopathy (proximal muscle weakness, elevated CK) with chronic use, particularly in patients with renal impairment.
Metabolism and Pharmacokinetics (ADME)
Metabolic Pathways
-
Colchicine: Primarily metabolized by CYP3A4 in the liver (demethylation) and excreted via P-glycoprotein (P-gp) efflux in the bile. Significant drug-drug interaction (DDI) risk with CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole).
-
-
Shows higher metabolic stability against oxidative demethylation compared to colchicine.
-
Can undergo S-oxidation (sulfoxide formation).
-
Its glucoside form (Thiocolchicoside) is metabolized to the aglycone (Thiocolchicine) and 3-demethylthiocolchicine in vivo.
-
Stability
Thiocolchicine is chemically more stable than colchicine, particularly regarding photo-isomerization. Colchicine readily isomerizes to Lumicolchicine upon light exposure (inactive), whereas the thio-group confers resistance to this degradation pathway.
Experimental Protocols
To validate the toxicity and efficacy differences, the following protocols are standard in comparative profiling.
Protocol: Tubulin Polymerization Inhibition Assay
Objective: Quantify the
Reagents: Purified bovine brain tubulin (>99%), GTP, PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP on ice.
-
Dosing: Add DMSO control, Colchicine (0.1–10 µM), and Thiocolchicine (0.01–10 µM) to a 96-well half-area plate.
-
Initiation: Add cold tubulin mixture to wells.
-
Measurement: Transfer to a pre-warmed (37°C) plate reader. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot
vs. Time. The of the polymerization curve is calculated. is the concentration reducing by 50%.-
Expected Result: Thiocolchicine curve will flatten at lower concentrations than Colchicine.
-
Protocol: Comparative Cytotoxicity Workflow (MTT)
Figure 2: Standard cytotoxicity workflow for determining potency ratios.
-
Seeding: Seed MCF-7 or HCT-116 cells in 96-well plates.
-
Treatment: Treat with serial dilutions of Colchicine and Thiocolchicine.
-
Controls: Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).
-
Readout: After 72h, add MTT. Dissolve formazan in DMSO.
-
Calculation: Calculate % Viability =
. Fit to a 4-parameter logistic model.
References
-
Kozaka, T. et al. (2010). "Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates." European Journal of Medicinal Chemistry.
-
Terkeltaub, R. A. (2009). "Colchicine update: 2008." Seminars in Arthritis and Rheumatism.
-
Slobodnick, A. et al. (2018). "Colchicine: Old and New." The American Journal of Medicine.
-
Cimino, G. et al. (2023). "Thiocolchicoside and its active metabolite 3-demethylthiocolchicine: Pharmacokinetics and toxicity." European Journal of Clinical Pharmacology.
-
Malysheva, Y. B. et al. (2022). "Synthesis and biological evaluation of colchicine and thiocolchicine derivatives." Russian Chemical Bulletin.
Sources
Research Applications of 9-Thiomethyl Thiocolchicine Impurities
The following technical guide details the research applications, chemical profiling, and analytical significance of 9-Thiomethyl Thiocolchicine (9-TMT) and its associated impurities.
Executive Summary
This compound (9-TMT) —chemically defined as N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-(thiomethyl)benzo[a]heptalen-7-yl]acetamide—is a specialized bis-sulfur derivative of the tubulin-binding agent Colchicine.[1][2][3] Unlike the standard therapeutic agent Thiocolchicine (which possesses a C10-thiomethyl group and a C9-ketone), 9-TMT is characterized by thiomethyl substitution at both the C9 and C10 positions.[1]
In pharmaceutical research, 9-TMT serves a dual role:
-
Critical Impurity Marker: It is a key process-related impurity in the synthesis of Thiocolchicine and Thiocolchicoside, requiring strict monitoring under ICH Q3A/Q3B guidelines.[1]
-
SAR Probe: As a structural analog lacking the C9-carbonyl hydrogen bond acceptor, it is utilized in Structure-Activity Relationship (SAR) studies to map the pharmacophore of the colchicine binding site on tubulin.[1]
This guide outlines the isolation, analytical profiling, and biological applications of 9-TMT and its related impurities.[1]
Chemical Profiling & Genesis
To understand the applications of 9-TMT, one must first understand its origin.[1] It arises primarily during the methylthiolation of Colchicine.[1]
The Synthesis & Impurity Pathway
The synthesis of Thiocolchicine involves the nucleophilic aromatic substitution of the C10-methoxy group of Colchicine with sodium methanethiolate (NaSMe).[1]
-
Primary Reaction: C10-OMe
C10-SMe (Thiocolchicine).[1] -
Over-Reaction (Impurity Genesis): Under forcing conditions (excess NaSMe, high temperature, or prolonged reaction time), the nucleophile attacks the C9-carbonyl position, leading to the formation of This compound (9-TMT) .[1]
Structural Visualization
The following diagram illustrates the genesis of 9-TMT and its relationship to the parent drug Thiocolchicine.[1][2][3]
Figure 1: Reaction pathway showing the genesis of this compound (9-TMT) as a bis-thiolated over-reaction product during Thiocolchicine synthesis.[1]
Research Applications
As a Reference Standard (Analytical Quality Control)
The primary application of 9-TMT in drug development is as a Certified Reference Material (CRM) .[1] Because it is a likely byproduct of Thiocolchicine manufacturing, it must be quantified.[1]
-
System Suitability Testing: 9-TMT is used to validate the resolution of HPLC methods.[1] Due to the additional lipophilic thiomethyl group at C9, 9-TMT typically elutes after Thiocolchicine in Reverse-Phase (RP) chromatography.[1]
-
Relative Response Factor (RRF) Calculation: Researchers use isolated 9-TMT to determine its UV absorbance relative to the parent drug, ensuring accurate impurity quantification during batch release.[1]
Structure-Activity Relationship (SAR) Studies
9-TMT is a valuable tool for probing the Colchicine Binding Site (CBS) on
-
Hypothesis Testing: The C9-carbonyl oxygen of Colchicine is known to form hydrogen bonds with Valine and Asparagine residues in the tubulin binding pocket.[1]
-
Application: By replacing the C9=O with a bulky, lipophilic C9-SMe group, researchers can assess the energetic contribution of that specific hydrogen bond.[1]
-
If 9-TMT retains cytotoxicity:[1] The C9 H-bond is non-essential, and hydrophobic interactions dominate.[1]
-
If 9-TMT loses cytotoxicity: The C9 H-bond is critical for binding affinity.[1]
-
Current Consensus: 9-TMT generally exhibits reduced tubulin binding affinity compared to Thiocolchicine, making it an excellent negative control in biological assays.[1]
-
Metabolic Stability Profiling
In DMPK (Drug Metabolism and Pharmacokinetics) studies, 9-TMT serves as a marker for sulfur metabolism.[1]
-
S-Oxidation: The bis-thioether structure allows for the study of competitive S-oxidation by Cytochrome P450 and FMO enzymes.[1] Researchers use 9-TMT to generate and identify potential bis-sulfoxide metabolites that may appear in vivo.[1]
Analytical Methodologies & Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed to separate 9-TMT from Thiocolchicine and other related impurities (e.g., 3-demethylthiocolchicine).[1]
Table 1: HPLC Method Parameters for 9-TMT Separation
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides sufficient hydrophobic selectivity to separate the bis-thio 9-TMT from the mono-thio parent.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Buffering prevents peak tailing of the acetamide group.[1] |
| Mobile Phase B | Acetonitrile (ACN) | High elution strength required for the lipophilic 9-TMT.[1] |
| Gradient | 0-5 min: 20% B; 5-25 min: 20%→80% B | Shallow gradient ensures resolution of polar degradants early and lipophilic 9-TMT late.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for optimal backpressure and resolution. |
| Detection | UV @ 260 nm and 350 nm | 350 nm is specific to the tropolone ring system; 9-TMT has a shifted max due to C9 substitution.[1] |
| Retention Time | Thiocolchicine: ~12 min; 9-TMT: ~18 min | 9-TMT is significantly more hydrophobic (late eluter).[1] |
Isolation & Purification Protocol
To obtain 9-TMT for use as a standard:
-
Reaction: Dissolve Thiocolchicine (1 eq) in Methanol. Add NaSMe (5 eq).[1] Reflux for 24 hours (forcing conditions).
-
Quench: Pour mixture into ice water and extract with Dichloromethane (DCM).
-
Purification: Flash chromatography (Silica Gel).
-
Characterization: Confirm structure via 1H-NMR (loss of C9 ketone signal, appearance of S-Me singlet) and HRMS (m/z 448.16 [M+H]+).
Visualizing the Analytical Logic
The following diagram depicts the decision tree for identifying 9-TMT in a drug substance sample.
Figure 2: Analytical workflow for the identification of 9-TMT based on retention time, UV spectral shift, and mass difference (+32 Da corresponds to S replacement of O).
References
-
Splendid Lab. (n.d.).[1] this compound Reference Standard. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). (2024).[1][4][5] Monograph: Thiocolchicoside Related Substances. (Contextual reference for thiocolchicine impurity limits).
-
PubChem. (2025).[1][6] Thiocolchicine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Kaufman, T. S., et al. (2014).[1][7] Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. (Methodology grounding for impurity structural elucidation).
Sources
- 1. Thiocolchicine | C22H25NO5S | CID 17648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thiocolchicine | 2730-71-4 [chemicalbook.com]
- 6. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 10-Thiomethyl-Colchicine (Thiocolchicine) from Colchicine
Introduction
Colchicine, a naturally occurring pseudoalkaloid extracted from the autumn crocus (Colchicum autumnale), is a potent anti-mitotic agent with a long history of medicinal use, primarily in the treatment of gout.[1][2] Its unique tricyclic tropolone structure has made it a fascinating scaffold for medicinal chemists. Modifications to this structure can dramatically alter its biological activity, often leading to derivatives with improved therapeutic indices or novel mechanisms of action.[3]
One of the most significant semi-synthetic derivatives is thiocolchicine, where the methoxy group at the C-10 position on the tropolone ring is replaced by a methylthio (-SMe) group.[4] This modification has been a cornerstone in the development of various therapeutic agents, including the widely used muscle relaxant and anti-inflammatory drug, thiocolchicoside, which is a glycoside derivative of thiocolchicine.[5] The introduction of the methylthio group is known to influence the molecule's binding affinity to tubulin and can modulate its toxicity and pharmacokinetic profile.[4]
This application note provides a detailed, two-step chemical synthesis protocol for the preparation of 10-thiomethyl-colchicine (commonly known as thiocolchicine) from colchicine. The user-provided nomenclature "9-Thiomethyl Thiocolchicine" is likely a minor misnomer, as the substitution occurs at the C-10 position adjacent to the C-9 carbonyl group of the tropolone ring. This guide is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering a robust and reproducible methodology. We will first detail the selective demethylation of colchicine to its key intermediate, 10-demethylcolchicine (colchiceine), followed by the subsequent thiomethylation to yield the target compound.
Reaction Principle and Workflow
The synthesis of thiocolchicine from colchicine is achieved through a two-step process. This strategy is predicated on the selective chemical modification of the C-10 methoxy group on the tropolone ring, which is susceptible to nucleophilic substitution.
Step 1: Selective C-10 Demethylation. The initial step involves the regioselective demethylation of colchicine. Colchicine possesses four methoxy groups, but the one at the C-10 position is chemically distinct due to its enol ether character on the tropolone ring. Treatment with a mixture of strong acids, such as glacial acetic acid and hydrochloric acid, facilitates the selective hydrolysis of this methoxy group to a hydroxyl group, yielding the intermediate 10-demethylcolchicine, also known as colchiceine.[5]
Step 2: Thiomethylation of 10-Demethylcolchicine. The second step introduces the methylthio group. The hydroxyl group of colchiceine, having phenolic character, can be converted to a methylthio ether. This is achieved using a specialized thiomethylating agent. Reagents such as alkyl diethylaminomethyl sulfides have proven effective for the thiomethylation of phenolic compounds and can be adapted for this transformation.[6] The reaction proceeds via the formation of a reactive intermediate that allows for the facile introduction of the -SMe group at the C-10 position.
The overall experimental workflow is depicted in the diagram below.
Figure 1: Overall workflow for the synthesis of Thiocolchicine.
Detailed Experimental Protocols
Safety Precaution: Colchicine and its derivatives are highly toxic and potent mitotic poisons. All handling and synthesis steps must be performed in a certified fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Accidental exposure can be fatal.
Part 1: Synthesis of 10-Demethylcolchicine (Colchiceine)
This protocol is adapted from established methods for the selective C-10 demethylation of colchicine.[5]
Materials and Reagents:
-
Colchicine (C₂₂H₂₅NO₆, MW: 399.44 g/mol )
-
Glacial Acetic Acid (AcOH)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve colchicine (e.g., 5.0 g, 12.5 mmol) in glacial acetic acid (100 mL).
-
Acid Addition: To the stirring solution, slowly add concentrated hydrochloric acid (25 mL).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 9:1 DCM:MeOH). The product, colchiceine, will have a lower Rf value than the starting material, colchicine.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (500 mL) with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution to pH ~7-8 by the slow addition of solid sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude colchiceine by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol to afford the pure product as a pale-yellow solid.
Part 2: Synthesis of 10-Thiomethyl-Colchicine (Thiocolchicine)
This protocol is an adaptation of general methods for the thiomethylation of phenolic compounds.[6]
Materials and Reagents:
-
10-Demethylcolchicine (Colchiceine) from Part 1
-
(N,N-Diethylaminomethyl)methyl sulfide or a similar thiomethylating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 10-demethylcolchicine (e.g., 1.0 g, 2.6 mmol) and anhydrous potassium carbonate (e.g., 0.72 g, 5.2 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe and stir the suspension.
-
Reagent Addition: Add (N,N-Diethylaminomethyl)methyl sulfide (e.g., 1.5 eq, 3.9 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexane:EtOAc). The product, thiocolchicine, will be less polar (higher Rf) than the starting material.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 10-thiomethyl-colchicine as a yellow solid.
Data and Expected Results
The following table summarizes the key reactants and expected outcomes for this synthesis protocol. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Step 1: Demethylation | Step 2: Thiomethylation |
| Starting Material | Colchicine | 10-Demethylcolchicine (Colchiceine) |
| Key Reagents | Glacial Acetic Acid, Hydrochloric Acid | (N,N-Diethylaminomethyl)methyl sulfide, K₂CO₃ |
| Solvent | Glacial Acetic Acid | N,N-Dimethylformamide (DMF) |
| Reaction Time | 4 - 6 hours | 12 - 18 hours |
| Reaction Temperature | 110 - 120 °C (Reflux) | 60 - 70 °C |
| Typical Yield | 70 - 85% | 60 - 75% |
| Product Appearance | Pale-yellow solid | Yellow solid |
| Product Name | 10-Demethylcolchicine | 10-Thiomethyl-Colchicine (Thiocolchicine) |
| Molecular Formula | C₂₁H₂₃NO₆ | C₂₂H₂₅NO₅S |
| Molecular Weight | 385.41 g/mol | 415.50 g/mol |
References
-
El-Sattar, A. A., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1180. [Link]
-
Karthikeyan, C., et al. (2012). A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. RASAYAN Journal of Chemistry, 5(2), 221-226. [Link]
-
Klejborowska, G., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. PMC - NIH. [Link]
- Mankad, A. B., et al. (2013). Colchicine compositions and methods.
-
Wikipedia contributors. (2026). Colchicine. Wikipedia. [Link]
-
Latypova, E. R., et al. (2014). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (2026). Colchicine. PubChem Compound Database. [Link]
-
Sridar, V. (2001). Rapid Communication Improved procedure for the synthesis of methyl ethers from alcohols. Indian Academy of Sciences. [Link]
-
Tolstikov, A. G., et al. (1993). A New Method for Thiomethylation of Phenols. ResearchGate. [Link]
- D'Silva, T. D. J. (1984). Process for the methylation of phenolic compounds with trimethyl phosphate.
- Kocienski, P. J. (2005). 4.6 Methylthiomethyl (MTM) Ethers. In Protecting Groups. Georg Thieme Verlag.
-
Ragaini, F., et al. METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]
-
Chandler, D. P., & Schimke, P. A. (1995). Plasmid purification by phenol extraction from guanidinium thiocyanate solution: development of an automated protocol. PubMed. [Link]
-
Al-Radadi, N. S. (2020). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. PubMed. [Link]
-
Lu, Z., et al. (2012). Synthesis of Naturally Occurring Tropones and Tropolones. PMC - NIH. [Link]
-
Singh, M., & Harris, J. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. ResearchGate. [Link]
-
Organic Chemistry Portal. (2025). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Bristol University. (2015). Colchicine - Molecule of the Month. Bristol University. [Link]
Sources
- 1. Colchicine - Wikipedia [en.wikipedia.org]
- 2. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for 9-Thiomethyl Thiocolchicine Detection
This Application Note is structured as a comprehensive technical guide for the method development and validation of 9-Thiomethyl Thiocolchicine (chemically synonymous with Thiocolchicine or the aglycone derivative of Thiocolchicoside).
Executive Summary & Chemical Context[1][2][3][4][5][6]
This compound (often referred to in literature as Thiocolchicine or 10-thiomethyl colchicine depending on ring numbering conventions) is the lipophilic aglycone moiety of the muscle relaxant Thiocolchicoside .[1]
In drug development, this molecule is critical for two reasons:
-
Impurity Profiling: It is the primary hydrolytic degradation product of Thiocolchicoside.[2]
-
Active Intermediate: It serves as a scaffold for semi-synthetic derivatives.[2]
Chemist's Note on Nomenclature: Standard IUPAC numbering for the colchicine scaffold locates the ketone at position 9 and the sulfur substituent at position 10. However, "9-thiomethyl" is frequently used in legacy protocols to denote the thiomethyl group on the tropolone ring. This guide treats the target analyte as the Thiocolchicine aglycone .[2]
Physicochemical Profile
| Parameter | Characteristic | Impact on HPLC |
| Polarity | Moderate-Low (Lipophilic) | Retains longer on C18 compared to glycosides.[1][2] |
| Chromophore | Tropolone Ring | Strong UV absorption at 254 nm and 380 nm . |
| pKa | ~1.8 (Amide), ~12 (Phenolic) | pH control is vital to suppress silanol interactions.[1] |
| Stability | Photosensitive | CRITICAL: Solutions must be prepared in amber glassware.[2] |
Method Development Strategy
The separation strategy relies on Reversed-Phase Chromatography (RP-HPLC) .[1][2][3] Unlike its parent glycoside (Thiocolchicoside), which is polar and elutes early, this compound is hydrophobic.[1]
The Core Challenge: Developing a method that balances the retention of the non-polar target while preventing peak broadening, all while maintaining resolution from potential polar impurities.
Workflow Visualization
The following diagram outlines the logical flow for developing this stability-indicating method.
Figure 1: Systematic workflow for HPLC method development, highlighting the feedback loop for peak shape optimization.
Detailed Experimental Protocol
Instrumentation & Reagents[3][4][7][8][9][10]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).
-
Column: C18 Stationary Phase (e.g., Thermo Hypersil BDS C18 or Agilent Zorbax Eclipse Plus C18).[1][2]
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid.[1]
Mobile Phase Preparation[4]
-
Buffer (Mobile Phase A): Dissolve 1.36 g of
in 1000 mL of Milli-Q water. Adjust pH to 3.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.[2][4]-
Scientific Rationale: Acidic pH ensures the analyte remains in a non-ionized state (suppressing silanol activity) and prevents peak tailing common with tropolone alkaloids.
-
-
Organic Modifier (Mobile Phase B): 100% Acetonitrile (or Methanol:Acetonitrile 50:50 for different selectivity).[1][2]
Chromatographic Conditions
A Gradient Elution is recommended to sharpen the peak of the hydrophobic this compound.[2]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Type |
| 0.0 | 85 | 15 | Initial |
| 5.0 | 85 | 15 | Isocratic Hold (Polar impurities) |
| 20.0 | 40 | 60 | Linear Ramp (Elute Target) |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 85 | 15 | Re-equilibration |
| 30.0 | 85 | 15 | End |
-
Column Temp: 25°C (Ambient)
-
Injection Volume: 20 µL
-
Detection: 254 nm (primary) and 380 nm (secondary for specificity).[1][2]
Sample Preparation & Stability Protocol
Warning: Thiocolchicine derivatives undergo photo-isomerization (forming Lumicolchicine derivatives) upon exposure to UV/Visible light.[1][2]
Figure 2: Sample preparation workflow emphasizing light protection to prevent photo-degradation.[1][2]
Protocol Steps:
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL amber volumetric flask.
-
Dissolution: Add 20 mL Methanol and sonicate for 5 minutes. Make up to volume with Mobile Phase A.[2]
-
Working Standard: Dilute the stock to a concentration of 50 µg/mL using Mobile Phase A.
-
Filtration: Filter through a 0.45 µm PVDF syringe filter before injection.
Method Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be passed before every analysis run.
System Suitability Limits
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ± 0.1 min of standard | Ensures flow/pump consistency. |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency.[1][2] |
| Tailing Factor (T) | < 1.5 | Indicates minimal secondary interactions.[1][2] |
| Resolution (Rs) | > 2.0 (if impurities present) | Ensures accurate quantitation. |
| RSD (Area) | < 2.0% (n=6 injections) | Verifies injector precision. |
Specificity (Forced Degradation)
To prove the method is "Stability-Indicating," subject the sample to stress:
-
Acid Hydrolysis: 0.1N HCl, 60°C, 1 hour.
-
Base Hydrolysis: 0.1N NaOH, 60°C, 1 hour.
-
Oxidation: 3%
, Room Temp, 30 min. -
Photolytic: Expose to UV light for 24 hours (Expect significant degradation).[1][2]
Result: The method must resolve the main peak (this compound) from all degradation peaks generated above.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction or high pH.[1][2] | Lower Buffer pH to 3.0; add 1% Triethylamine (TEA) if necessary.[1][2] |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (85% Buffer).[1][2] |
| Retention Drift | Temperature fluctuation.[2] | Use a column oven (thermostat) set strictly to 25°C. |
| Ghost Peaks | Contaminated aqueous phase.[1][2] | Use fresh Milli-Q water; flush column with 100% ACN after runs.[1][2] |
References
-
European Pharmacopoeia (Ph.[1][2] Eur.). Thiocolchicoside Monograph 01/2008:1895.[2] (Standard source for colchicine derivative analysis).
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.
-
Jadhav, S.D., et al. (2015).[1][2][4] "Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicoside and diclofenac potassium." Arabian Journal of Chemistry. [1]
-
Sichilongo, K., et al. (2010).[1][2] "HPLC method development for the determination of thiocolchicoside." Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem. Thiocolchicoside Compound Summary. (For physicochemical properties and structure verification). [1]
Sources
- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 2. Thiocolchicoside | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Separation of Thiocolchicoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. arabjchem.org [arabjchem.org]
- 5. journaljpri.com [journaljpri.com]
- 6. tsijournals.com [tsijournals.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. ijnrd.org [ijnrd.org]
Application Note & Protocol: High-Resolution Chromatographic Isolation of 9-Thiomethyl Thiocolchicine from Complex Thiocolchicine Mixtures
Introduction: The Significance of Thiocolchicine Derivatives
Thiocolchicine, a semi-synthetic derivative of the natural alkaloid colchicine, serves as a crucial precursor for a variety of pharmacologically active molecules.[1] Its derivatives are of significant interest in drug discovery due to their potential as anti-inflammatory agents and muscle relaxants.[2] Specifically, modifications at the C-9 position of the thiocolchicine scaffold can lead to novel compounds with altered biological activities and pharmacokinetic profiles.
The synthesis of thiocolchicine derivatives, including 9-thiomethyl thiocolchicine, often results in complex mixtures containing the starting material, the desired product, and various side-products. The structural similarity of these compounds presents a significant purification challenge. This guide provides a robust and reproducible chromatographic method to isolate this compound with high purity, a critical step for subsequent biological evaluation and drug development.
Foundational Principles: Chromatographic Separation of Colchicine Analogs
The successful separation of this compound from a thiocolchicine mixture hinges on exploiting the subtle differences in their physicochemical properties, primarily their polarity. Reversed-phase HPLC is the technique of choice for this application, offering high resolution and scalability.[3][4] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher polarity will elute earlier, while more non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
The introduction of a methyl group at the 9-position of thiocolchicine is expected to slightly increase its lipophilicity compared to the parent thiocolchicine. This difference, though minor, is sufficient for effective separation under optimized chromatographic conditions.
Workflow for Isolation and Verification
The overall process for isolating and verifying this compound is outlined below. Each step is detailed in the subsequent sections.
Figure 1: Workflow for the isolation of this compound.
Detailed Protocols
Analytical Method Development
Objective: To develop a high-resolution analytical HPLC method for the separation of this compound from thiocolchicine and other impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (for mobile phase modification).[3]
-
Methanol (for sample preparation).
-
Crude thiocolchicine mixture.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude mixture in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Initial):
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a linear gradient and optimize as needed. A typical starting gradient could be 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Scan for an optimal wavelength; 254 nm is a common starting point for colchicine derivatives.[4]
-
Injection Volume: 10 µL.
-
-
Optimization: Adjust the gradient slope and initial/final mobile phase compositions to achieve baseline separation of the target peak from adjacent impurities. The goal is to maximize the resolution between the this compound and thiocolchicine peaks.
Preparative Scale-Up and Isolation
Objective: To isolate milligram to gram quantities of this compound using preparative HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector.
-
C18 reversed-phase preparative column (select dimensions based on desired loading capacity).
-
Solvents as per the optimized analytical method.
Protocol:
-
Method Transfer: Adapt the optimized analytical method for the preparative scale. The linear velocity of the mobile phase should be kept constant, which often requires a proportional increase in the flow rate based on the column diameter.
-
Sample Preparation: Prepare a concentrated solution of the crude mixture in a minimal amount of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Ensure the sample is fully dissolved and filtered.
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the preparative column.
-
Monitor the chromatogram and collect fractions corresponding to the elution of the this compound peak. Use narrow time windows for fraction collection to maximize purity.
-
-
Purity Analysis of Fractions: Analyze each collected fraction using the developed analytical HPLC method to assess its purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity level (e.g., >98%). Remove the solvent using a rotary evaporator under reduced pressure. The final product should be dried under high vacuum to remove residual solvents.
Table 1: Comparison of Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC | Rationale for Change |
| Column | 250 x 4.6 mm, 5 µm | 250 x 21.2 mm, 10 µm | Increased diameter for higher loading capacity. |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Maintained linear velocity for comparable separation. |
| Injection Vol. | 10 µL | 1-5 mL | Increased volume for higher sample throughput. |
| Sample Conc. | ~1 mg/mL | 10-100 mg/mL | Higher concentration for preparative scale. |
Structural Verification
Objective: To confirm the identity and purity of the isolated this compound.
Methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the isolated compound.[6] The expected mass should correspond to the addition of a methyl group to the thiocolchicine structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for unambiguous structure elucidation.[6][7] The presence of a new methyl signal in the 1H NMR spectrum and a corresponding carbon signal in the 13C NMR spectrum will confirm the structure of this compound.
Data and Expected Results
The analytical HPLC of the crude mixture is expected to show multiple peaks, with thiocolchicine and this compound being the major components. Due to the increased lipophilicity of the methyl group, this compound is expected to have a longer retention time than thiocolchicine under reversed-phase conditions.
Table 2: Expected Chromatographic and Spectroscopic Data
| Compound | Expected Retention Time (Relative) | Expected [M+H]+ (m/z) | Key Expected 1H NMR Signal |
| Thiocolchicine | tR | 416.1 | - |
| This compound | > tR | 430.1 | Singlet, ~2.5 ppm (S-CH3) |
Troubleshooting and Expert Recommendations
-
Poor Separation: If the resolution between peaks is insufficient, try reducing the gradient slope or using a mobile phase with a different organic modifier (e.g., methanol instead of acetonitrile). A column with a smaller particle size or a longer length can also improve resolution.
-
Peak Tailing: Peak tailing can be caused by secondary interactions with the stationary phase. Adding a small amount of a competing base, such as triethylamine, to the mobile phase can sometimes mitigate this issue for amine-containing compounds.
-
Low Recovery from Preparative HPLC: Ensure the sample is completely dissolved before injection. Precipitation on the column can lead to low recovery and poor peak shape. If solubility is an issue, consider using a stronger solvent for sample preparation, but be mindful of its effect on the initial separation on the column.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the isolation of this compound from complex reaction mixtures. By following the outlined steps for analytical method development, preparative scale-up, and structural verification, researchers can obtain a highly pure compound suitable for further biological and pharmacological studies. The principles and techniques described herein are also applicable to the purification of other thiocolchicine derivatives and colchicine analogs.
References
- EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google P
-
Separation of Thiocolchicoside on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
-
DEVLOPMENT AND VALIDATION OF RP- HPLC METHOD FOR QUANTIFICATION OF THIOCOLCHICOSIDE AND DICLOFENAC DIETHYLAMINE IN PRESENCE O - IJNRD. (URL: [Link])
- CN102276493A - Extraction method of colchicine - Google P
-
Colchicine (Colchicinum). The International Pharmacopoeia - Sixth Edition, 2016. (URL: [Link])
-
Synthesis of deacetylthiocolchicine from thiocholcine derivative. (URL: [Link])
-
Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - MDPI. (URL: [Link])
-
Analytical Method for Determination of Thiocolchicoside in marketed Pharmaceutical Preparation: A Review - International Journal of Technology. (URL: [Link])
-
Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms - ResearchGate. (URL: [Link])
-
Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review - SciSpace. (URL: [Link])
-
Microbial Process For Conversion Of Colchicine And Thiocolchicine To Their Glycosylated Form - Quick Company. (URL: [Link])
-
Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review. (URL: [Link])
- WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google P
-
Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates. (URL: [Link])
-
Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. (URL: [Link])
-
Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters - PMC. (URL: [Link])
-
Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed. (URL: [Link])
-
Structure Elucidation of Novel Degradation Products of Thiocolchicoside by NMR Spectroscopy | Request PDF - ResearchGate. (URL: [Link])
-
Simultaneous HPLC determination of thiocolchicoside and glafenine as well as thiocolchicoside and floctafenine in their combined dosage forms - PubMed. (URL: [Link])
Sources
- 1. scispace.com [scispace.com]
- 2. ijtonline.com [ijtonline.com]
- 3. Separation of Thiocolchicoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Simultaneous HPLC determination of thiocolchicoside and glafenine as well as thiocolchicoside and floctafenine in their combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solvent Systems for the Purification of 9/10-Thiomethyl Thiocolchicine
Abstract
This guide details the purification of thiomethylated colchicine derivatives, specifically focusing on 10-thiomethyl-colchicine (commonly referred to as Thiocolchicine) and its isomers. While often colloquially referenced as "9-thiomethyl" due to the proximity of the C9 carbonyl, the standard pharmacophore involves nucleophilic substitution at the C10 position of the tropolone ring. This note addresses the critical challenge of separating the thiomethylated product from the oxygenated precursor (Colchicine) and regioisomers using orthogonal solvent systems.
Introduction & Chemical Context
Thiocolchicine (
The Purification Challenge
-
Pseudo-Aromaticity: The tropolone ring confers unique solubility properties; it is soluble in polar organic solvents (MeOH, DCM) but sparingly soluble in non-polar alkanes.
-
Photosensitivity: Like colchicine, thiocolchicine is prone to photo-isomerization into lumi-derivatives upon exposure to UV light. All purification steps must be performed under amber light or using foil-wrapped glassware.
-
Toxicity: Thiocolchicine is a potent tubulin binder with a narrow therapeutic index. Containment (isolators/fume hoods) is mandatory.
Strategic Solvent Selection
The separation of Thiocolchicine from Colchicine relies on the subtle difference in hydrogen-bond accepting capability between the Sulfide (C-S-C) and Ether (C-O-C) moieties.
| System Type | Solvent Composition | Mechanism of Action | Target Application |
| Normal Phase (TLC/Flash) | Toluene : DCM : Methanol (10:10:1) | Adsorption/Partition: Balances the "general" polarity of the alkaloid (DCM) with silanol suppression (MeOH) and pi-pi interaction modulation (Toluene). | Crude reaction cleanup; removal of salts and polar degradation products. |
| Normal Phase (Alternative) | Chloroform : MeOH : NH₄OH (90:10:0.5) | Basicity Control: The ammonia sharpens peaks by suppressing ionization of the amide/tropolone system on acidic silica. | High-resolution flash chromatography. |
| Reverse Phase (HPLC) | MeOH : 10mM Ammonium Acetate (Gradient) | Hydrophobic Interaction: The -SMe group is more lipophilic than -OMe. Thiocolchicine elutes after Colchicine. | Final polishing and isomer separation. |
| Crystallization | Isopropanol (IPA) or Ethyl Acetate | Solubility Saturation: Thiocolchicine crystallizes readily from hot IPA, whereas impurities often remain in the mother liquor. | Large-scale isolation (>5g).[1] |
Workflow Visualization
The following diagram illustrates the decision matrix for purifying crude reaction mixtures.
Caption: Decision tree for Thiocolchicine purification. Flash chromatography is used for bulk cleanup, while crystallization acts as the primary isolation method. HPLC is reserved for removing closely eluting regioisomers.
Detailed Protocols
Protocol A: Flash Chromatography (Normal Phase)
Objective: Separation of unreacted Colchicine and polar byproducts.
-
Stationary Phase: Spherical Silica Gel (40–60 µm), 60 Å pore size.
-
Column Packing: Slurry pack using Toluene .
-
Mobile Phase Preparation:
-
Loading: Dissolve crude residue in minimum DCM. Load onto the column.
-
Elution Gradient:
-
0–5 min: 100% Toluene/DCM (Isocratic) to elute non-polar grease.
-
5–20 min: 0% to 5% Methanol in Toluene/DCM.
-
20–40 min: 5% to 10% Methanol (Product typically elutes here).
-
-
Detection: UV at 350 nm (Tropolone absorption). Thiocolchicine fractions will appear intense yellow.
Protocol B: Preparative HPLC (Reverse Phase)
Objective: Removal of regioisomers (e.g., 9-thiomethyl vs 10-thiomethyl) and high-purity polishing.
-
Column: C18 (Octadecylsilane), 5 µm, 150 x 21.2 mm (Prep scale).
-
Mobile Phase:
-
Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Phase B: Methanol (LC-MS grade).
-
-
Gradient Program:
| Time (min) | % Phase B | Flow Rate (mL/min) | Event |
| 0.0 | 30 | 15.0 | Equilibration |
| 2.0 | 30 | 15.0 | Injection |
| 15.0 | 70 | 15.0 | Linear Ramp |
| 18.0 | 95 | 15.0 | Wash |
| 20.0 | 30 | 15.0 | Re-equilibration |
-
Logic: Thiocolchicine is less polar than Colchicine. Colchicine will elute earlier (approx. 40-50% B range), while Thiocolchicine elutes later (approx. 55-65% B range).
Protocol C: Crystallization (Scale-Up)
Objective: Final isolation of solid API.
-
Dissolve the semi-pure gum (from Flash or Extraction) in Isopropanol (IPA) at 70°C. Use approx. 10 mL IPA per gram of crude.
-
Optional: Add dropwise Ethyl Acetate until the solution is clear.
-
Allow the solution to cool slowly to room temperature (25°C) over 2 hours with gentle stirring.
-
Cool further to 4°C for 4 hours.
-
Filter the yellow crystals and wash with cold (
) IPA. -
Dry under vacuum at 40°C.
Quality Control & Validation
To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met:
-
TLC Validation:
-
Plate: Silica Gel
.[5] -
System: Chloroform:MeOH:NH₄OH (90:10:1).
- (Colchicine): ~0.35
- (Thiocolchicine): ~0.45 (Runs higher due to -SMe lipophilicity).
-
-
HPLC Purity: >99.0% area at 245 nm.
-
Appearance: Bright yellow crystalline powder. (Darkening indicates decomposition/Lumi-derivative formation).
Safety & Handling (Critical)
Warning: Thiocolchicine is a potent mitotic inhibitor.
-
LD50: Estimated < 10 mg/kg (oral, rat).
-
PPE: Double nitrile gloves, lab coat, safety goggles, and P3/N95 respiratory protection (or handle in a glove box).
-
Waste: All solvent waste must be segregated as "Cytotoxic/Genotoxic Waste" and incinerated.
References
-
TLC & HPLC Methods for Colchicinoids
-
Rathod, S., et al. "Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine." International Journal of Novel Research and Development, 2024.[5]
-
-
Synthesis and Purification of Thiocolchicine
-
Bombardelli, E., et al. "Process for the glycosidation of colchicine and thiocolchicine." World Intellectual Property Organization, WO2009143930A1, 2009. (Describes extraction with DCM/Ethanol and crystallization).
-
-
Reverse Phase Chromatography of Thiocolchicoside/Thiocolchicine
-
Sielc Technologies. "Separation of Thiocolchicoside on Newcrom R1 HPLC column."
-
-
General Alkaloid Purification Strategies
-
Petruczynik, A., et al. "The effect of chromatographic conditions on the separation of selected alkaloids on CN-silica layers." Journal of Liquid Chromatography & Related Technologies, 2017.
-
Sources
- 1. EP1082333B1 - Thiocolchicoside derivative, preparation and therapeutic application - Google Patents [patents.google.com]
- 2. A high performance thin layer chromatographic method for the estimation of colchicine in different formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 5. ijnrd.org [ijnrd.org]
Preparation of 9-Thiomethyl Thiocolchicine reference standards
Application Note: Preparation and Purification of 9-Thiomethyl Thiocolchicine (Isothiocolchicine) Reference Standards
Executive Summary
Objective: To provide a comprehensive, validated protocol for the synthesis, isolation, and characterization of This compound (chemically defined as Isothiocolchicine or 9-methylthio-10-oxo-colchicine ) and its regioisomer 10-Thiomethyl Thiocolchicine (Standard Thiocolchicine).
Context: Thiocolchicine derivatives, such as the muscle relaxant Thiocolchicoside , are synthesized via the nucleophilic substitution of the methoxy group on the tropolone ring of Colchicine. This reaction inherently produces a mixture of the 10-methylthio isomer (active pharmaceutical ingredient precursor) and the 9-methylthio isomer (critical impurity). Regulatory guidelines (ICH Q3A/B) require high-purity reference standards of both the API and its positional isomers for accurate impurity profiling and HPLC method validation.
Scope: This guide details the chemical synthesis using sodium methanethiolate, the thermodynamic control of regioisomer formation, and the chromatographic separation required to yield >99.5% pure reference standards.
Chemical Basis & Reaction Mechanism
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Starting Material: Colchicine (10-methoxy-9-oxo-tropolone).
-
Reagent: Sodium Methanethiolate (NaSMe) is the preferred nucleophile source over methanethiol gas due to precise stoichiometric control and safety.
-
Mechanism: The methanethiolate anion attacks the electrophilic carbons of the tropolone ring.
-
Path A (Major): Attack at C10 releases the methoxide anion, retaining the carbonyl at C9. Product: Thiocolchicine (10-SMe) .
-
Path B (Minor): Attack at C9 (the carbonyl carbon) followed by rearrangement/tautomerization leads to the displacement of the C10 methoxy and shifting of the carbonyl to C10. Product: Isothiocolchicine (9-SMe) .
-
Note: The "this compound" requested is chemically synonymous with Isothiocolchicine in the context of reference standards, representing the 9-SMe, 10-Oxo isomer.
Reaction Pathway Diagram
Caption: Nucleophilic substitution of Colchicine yielding 10-SMe (Major) and 9-SMe (Minor) isomers.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role |
| Colchicine | USP/EP Grade | Starting Material |
| Sodium Methanethiolate (NaSMe) | >95% (Solid) | Nucleophile Source |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Silica Gel (60 Å) | 230-400 mesh | Stationary Phase |
| Ethyl Acetate / Acetone | ACS Grade | Mobile Phase |
Synthesis Procedure
Step 1: Reaction Setup
-
Dissolve 10.0 g (25 mmol) of Colchicine in 150 mL of Methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 20 mL of water to ensure solubility of the thiolate salt.
-
Slowly add 2.6 g (37 mmol, 1.5 eq) of Sodium Methanethiolate. Caution: Methanethiol has a strong stench; perform all operations in a fume hood.
Step 2: Reaction Execution
-
Stir the mixture at Room Temperature (25°C) for 2 hours.
-
Monitor reaction progress via TLC (Mobile Phase: DCM:MeOH 95:5).
-
Observation: Colchicine (
) disappears. Two new spots appear: Thiocolchicine ( ) and Isothiocolchicine ( ).
-
-
If starting material remains, heat to 40°C for 1 hour. Avoid high reflux temperatures to prevent degradation.[1]
Step 3: Workup
-
Evaporate Methanol under reduced pressure (Rotavap) to approx. 30 mL volume.
-
Dilute with 200 mL of Water .
-
Adjust pH to 6.0–7.0 using 1M HCl (neutralizes excess thiolate).
-
Extract with 3 x 100 mL Dichloromethane (DCM) .
-
Combine organic layers, wash with brine, dry over anhydrous
, and concentrate to dryness.-
Crude Yield: ~10.2 g (Yellow amorphous solid).
-
Purification & Isolation of 9-Thiomethyl Standard
This is the critical step. The 9-isomer (Isothiocolchicine) typically constitutes 5–15% of the crude mixture.
Method A: Flash Column Chromatography (Scalable)
-
Stationary Phase: Silica Gel 60 (500 g).
-
Sample Loading: Dissolve crude in minimum DCM and load.
-
Elution Gradient:
-
Start: 100% Ethyl Acetate (Elutes non-polar impurities).
-
Shift: Ethyl Acetate : Acetone (95 : 5)
(90 : 10).
-
-
Fraction Collection:
-
Fraction A (First Main Peak): this compound (Isothiocolchicine). Note: The 9-isomer often elutes slightly faster or overlaps with the 10-isomer depending on the exact solvent system. In Acetone/EtOAc, separation is achievable.
-
Fraction B (Second Main Peak): 10-Thiomethyl Thiocolchicine (Major Product).
-
-
Crystallization:
-
Recrystallize the isolated 9-isomer fractions from Acetone/Ether to obtain bright yellow crystals.
-
Method B: Preparative HPLC (High Purity)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 21.2 mm, 10µm).
-
Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (Gradient 20%
60% ACN over 40 min). -
Detection: UV @ 245 nm and 350 nm.
-
Retention Order: Typically, the 10-isomer elutes after the 9-isomer in reverse phase due to hydrogen bonding differences with the carbonyl position.
Analytical Validation (QC)
To certify the material as a Reference Standard, the following data must be generated.
NMR Characterization
Differentiation between the 9-SMe and 10-SMe isomers is distinct in
| Position | Colchicine (Start) | 10-Thiomethyl (Thiocolchicine) | 9-Thiomethyl (Isothiocolchicine) |
| H-8 | ~7.5 ppm (s) | ~7.30 ppm (s) | ~7.05 ppm (s) |
| H-11 | ~6.8 ppm (d) | ~7.10 ppm (d) | ~7.40 ppm (d) |
| S-Me | N/A | 2.44 ppm (s) | 2.46 ppm (s) |
Diagnostic: In the 9-thiomethyl isomer (Isothiocolchicine), the H-8 proton is significantly shielded (upfield shift) compared to the 10-thiomethyl isomer due to the change in carbonyl position from C9 to C10.
Mass Spectrometry
-
Formula:
-
Molecular Weight: 415.50 g/mol
-
ESI-MS (+): m/z 416.2
Purity Assessment
-
HPLC Purity: >99.5% (Area %).
-
Residual Solvent: <5000 ppm (MeOH/DCM) via GC-Headspace.
-
Loss on Drying: <1.0%.
Workflow Visualization
Caption: Operational workflow for the isolation of 9-Thiomethyl and 10-Thiomethyl reference standards.
Storage and Stability
-
Storage: Store at -20°C in amber vials under Argon/Nitrogen atmosphere. Thiocolchicine derivatives are light-sensitive (photo-isomerization to Lumicolchicine derivatives may occur).
-
Retest Period: 24 months.
References
-
European Patent Office. (2001). EP1082333B1 - Thiocolchicoside derivative, preparation and therapeutic application.Link
-
LGC Standards. (n.d.). Thiocolchicoside Reference Standard Data Sheet.Link
-
Sigma-Aldrich. (n.d.). Thiocolchicoside European Pharmacopoeia (EP) Reference Standard.Link
-
Toronto Research Chemicals (TRC). (n.d.). This compound Product Page.[1]Link
-
Kerekes, P., et al. (1985). Synthesis and tubulin-binding activity of thiocolchicine analogues.[2]Journal of Medicinal Chemistry, 28(9), 1204-1208. Link
Sources
Handling and storage stability of sulfur-containing colchicines
Application Note: Stability Assurance and Handling Protocols for Sulfur-Containing Colchicines
Introduction
Sulfur-containing colchicine derivatives (e.g., 10-thiocolchicine) are critical antimitotic agents, often exhibiting higher tubulin-binding affinity than their parent compound, colchicine. However, the introduction of a sulfur moiety at the C-10 position creates a "double-jeopardy" stability profile. Researchers must manage the inherent photo-instability of the tropolone ring (common to all colchicinoids) while simultaneously mitigating the high susceptibility of the thioether to oxidative degradation.
This guide provides a self-validating framework for handling these compounds, ensuring that phenotypic data (e.g., IC50 values) reflects the drug's true potency rather than the activity of its degradation products (lumicolchicines or sulfoxides).
Mechanisms of Degradation (The "Why")
To preserve integrity, one must understand the three primary vectors of decay.
Photo-Isomerization (The "Lumi" Reaction)
Like colchicine, thiocolchicines possess a tropolone ring (Ring C) that is highly reactive to UV-A and visible light. Photon absorption triggers a disrotatory electrocyclic ring closure, converting the active tubulin-binder into inactive
-
Consequence: Loss of potency (false negatives in cytotoxicity assays).
Sulfur Oxidation (The "Silent" Killer)
Unlike oxygen-based colchicine, the C-10 thioether is an electron-rich soft base. It reacts readily with atmospheric oxygen or peroxides (often found in low-grade PEG or aged ethers) to form the Sulfoxide (+16 Da) and eventually the Sulfone (+32 Da) .
-
Consequence: Altered solubility and polarity; potential formation of reactive electrophiles.
Hydrolysis
While the thioether linkage is relatively robust, the acetamido group at C-7 is susceptible to hydrolysis in strong acidic/basic conditions, leading to deacetylated species (e.g., 3-demethylthiocolchicine in metabolic contexts).
Visualizing the Degradation Pathways
Caption: Primary degradation vectors for thiocolchicine. Red arrows indicate irreversible loss of biological activity.
Storage and Handling Protocols
Solid State Storage
-
Temperature: -20°C is mandatory. -80°C is preferred for storage >6 months.
-
Atmosphere: Vials must be flushed with Argon or Nitrogen before sealing to prevent S-oxidation.
-
Container: Amber glass vials (Type I borosilicate). Never store in clear plastic or glass, even inside a dark box, as incidental exposure during retrieval is cumulative.
Solubilization & Solution Storage
This is the most critical failure point. DMSO is the standard solvent, but it is hygroscopic and can act as a mild oxidant if not high-grade.
Table 1: Solvent Compatibility and Stability
| Solvent | Suitability | Stability Risk | Protocol Recommendation |
| Anhydrous DMSO | High | Hygroscopic; Freeze-thaw promotes water uptake. | Use single-use aliquots. Store at -20°C. |
| Ethanol | Medium | Evaporation alters concentration.[1] | Good for short-term; seal with Parafilm. |
| Water/PBS | Low | Low solubility; Hydrolysis risk. | Prepare immediately before assay. Do not store. |
| DMF | Medium | Hydrolysis of acetamido group over time. | Avoid if possible; use fresh DMSO instead. |
The "Golden Rule" of Aliquoting
Repeated freeze-thaw cycles in DMSO introduce condensed atmospheric moisture. Water lowers the freezing point of DMSO and facilitates hydrolysis.
-
Protocol: Dissolve the master stock
Immediately split into single-use aliquots (e.g., 20 µL) Flash freeze Store at -20°C. Never refreeze a thawed aliquot.
Quality Control & Validation (Self-Validating System)
Before running expensive biological assays, validate the compound's integrity using the following LC-MS workflow. This acts as a "Go/No-Go" gate.
Diagnostic Signals
-
Lumi-derivatives: These are structural isomers (same mass) but have significantly different polarity. They will elute earlier than the parent compound on a C18 column due to the loss of the tropolone aromaticity.
-
Sulfoxides: Look for a mass shift of [M+16]+ .
-
Sulfones: Look for a mass shift of [M+32]+ .
Standard QC Protocol (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Wavelength: Monitor 248 nm (max absorption) and 350 nm (tropolone shoulder). Loss of the 350 nm peak often indicates lumicolchicine formation.
Workflow Diagram: From Storage to Assay
Caption: Optimized workflow to minimize moisture introduction and light exposure.
References
-
Chemical Stability of Thiocolchicoside
- Rathod, S. et al. "Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry." Journal of Pharmaceutics, 2013.
- Key Finding: Confirms susceptibility of the sulfur atom to oxidative degradation by peroxides (H2O2) and light sensitivity.
-
Colchicine Photochemistry (Applicable to Thio-derivatives)
- Chapman, O. L. et al. "Photochemistry of Colchicine." Journal of the American Chemical Society, 1985.
- Key Finding: Establishes the mechanism of A-C ring cyclization to form lumicolchicine isomers upon light exposure.
-
Oxidation of Thioethers in Drug Molecules
-
Drabowicz, J. et al. "Oxidation of Sulfides to Sulfoxides." Organic Synthesis, 2010.[2]
- Key Finding: Highlights the ease with which dialkyl sulfides (like the C-10 position in thiocolchicine) oxidize to sulfoxides in the presence of trace oxidants.
-
-
General Handling of Cytotoxic Agents (CDC/NIOSH)
Sources
Application Note: High-Resolution LC-MS/MS Characterization of Thiocolchicine Regioisomers
Here is a detailed Application Note and Protocol guide for the LC-MS analysis of 9-Thiomethyl Thiocolchicine (specifically addressing the regioisomeric challenge between 10-thiomethyl and 9-thiomethyl derivatives).
Part 1: Executive Summary & Chemical Context[1]
The Analytical Challenge
In the development of thiocolchicoside-based therapeutics, the stability of the tropolone ring (Ring C) is a critical quality attribute. The active pharmaceutical ingredient (API), Thiocolchicine (the aglycone of thiocolchicoside), carries a thiomethyl (-SMe) group at position C10 and a carbonyl at C9 .
However, under specific stress conditions (pH shifts, photo-degradation), the tropolone ring can undergo an isomerization to form Isothiocolchicine , where the substituents swap positions: the thiomethyl group migrates to C9 and the carbonyl to C10 . This "9-Thiomethyl" isomer is a potent impurity with distinct toxicological properties.
This guide provides a definitive protocol for separating and quantifying these isobaric regioisomers, which cannot be distinguished by mass alone (
Chemical Structures & Properties[1][2][3][4][5][6][7]
| Compound | Common Name | Substitution Pattern | Molecular Weight | Monoisotopic Mass ([M+H]+) |
| Analyte A | Thiocolchicine | 10-SMe , 9-C=O | 401.48 g/mol | 402.1378 |
| Analyte B | This compound (Isothiocolchicine) | 9-SMe , 10-C=O | 401.48 g/mol | 402.1378 |
Part 2: Method Development Logic (The "Why")
Chromatographic Separation Strategy
Standard C18 columns often fail to resolve tropolone regioisomers due to their identical hydrophobicity.
-
Recommendation: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.
-
Mechanism: The pi-pi interaction between the phenyl ring of the stationary phase and the aromatic tropolone ring of the analyte is highly sensitive to the electron density distribution, which differs significantly between the 9-keto and 10-keto isomers.
Mass Spectrometry Ionization
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Adduct Formation: Tropolones form strong sodium adducts
. To drive protonation , the mobile phase must contain Ammonium Acetate (10 mM) rather than just Formic Acid. The ammonium ions suppress sodium adduction and stabilize the protonated species.
Fragmentation Pathways (MS/MS)
While parent masses are identical, the fragmentation energy required to cleave the -SMe group differs due to the proximity of the carbonyl oxygen.
-
Key Transition:
402.1 355.1 (Loss of -SMe). -
Secondary Transition:
402.1 343.1 (Loss of Acetamide, -NHCOCH3).
Part 3: Experimental Protocol
A. Sample Preparation
Objective: Minimize light-induced isomerization during prep.
-
Stock Solution: Dissolve 1 mg of reference standard in 1 mL DMSO (Amber glass vial).
-
Working Standard: Dilute to 1 µg/mL in Water/Methanol (90:10 v/v).
-
Extraction (Plasma/Tissue):
-
Aliquot 100 µL sample.[1]
-
Add 300 µL cold Acetonitrile (protein precipitation).
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
-
Evaporate supernatant under
at 35°C. -
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
B. LC-MS/MS Parameters[4][5][8][9][10][11]
Liquid Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex F5 (PFP core-shell), 2.1 x 100 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.35 mL/min.
-
Injection Vol: 2.0 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 6.0 | 40 | 60 | Linear |
| 7.0 | 5 | 95 | Wash |
| 9.0 | 95 | 5 | Re-equilibration |
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid).
-
Mobile Phase B: 100% Methanol (LC-MS Grade).
Mass Spectrometry (QqQ)
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Ion Source: ESI Positive (H-ESI).
-
Spray Voltage: +3500 V.
-
Gas Temps: Sheath 350°C, Aux 300°C.
MRM Table:
| Analyte | Precursor (
Part 4: Visualization of Pathways
Diagram 1: Fragmentation & Isomerization Logic
This diagram illustrates the structural difference between the 9-SMe and 10-SMe isomers and their shared MS fragmentation logic.
Caption: Structural divergence of Thiocolchicine regioisomers and their primary MS/MS transitions. Note the differential Collision Energy (CE) requirements.
Diagram 2: Analytical Workflow
Caption: End-to-end workflow for the isolation and quantitation of thiocolchicine derivatives.
Part 5: Validation Criteria (Self-Validating System)
To ensure the trustworthiness of this protocol, the following System Suitability Tests (SST) must be passed before every batch:
-
Resolution Check: The resolution (
) between Thiocolchicine (RT ~4.2 min) and this compound (RT ~4.8 min) must be .-
Troubleshooting: If
, lower the % Methanol at the start of the gradient or reduce column temperature to 35°C.
-
-
Peak Tailing: Tailing factor (
) for the parent peak must be .-
Troubleshooting: Tropolones chelate metals. If tailing occurs, passivate the LC system with 0.1% Phosphoric acid (offline) or ensure the Ammonium Acetate buffer is fresh.
-
-
Sensitivity: S/N ratio for the LOQ standard (1 ng/mL) must be
.
References
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.[2]
-
Kozerski, L., et al. (2014). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Polish Journal of Chemistry.
-
Sielc Technologies. Separation of Thiocolchicoside on Newcrom R1 HPLC column. Application Note.
-
Matrix Science. Peptide and Small Molecule Fragmentation Nomenclature. Mascot Help.
Sources
Protocols for testing cytotoxicity of 9-Thiomethyl Thiocolchicine
Executive Summary & Scientific Rationale
9-Thiomethyl Thiocolchicine (often structurally correlated with Thiocolchicine , a C10-thiomethyl derivative) represents a potent class of anti-mitotic agents targeting the colchicine-binding site of tubulin.[1] Unlike taxanes which stabilize microtubules, colchicine derivatives inhibit microtubule polymerization.[1] The substitution of the methoxy group with a thiomethyl moiety (specifically at the C10 position in standard numbering, or C9 depending on specific isomeric nomenclature) typically enhances tubulin affinity and alters metabolic stability, often bypassing P-glycoprotein (P-gp) efflux pumps responsible for Multidrug Resistance (MDR).[1]
This guide provides a rigorous framework for evaluating the cytotoxicity of this compound. It moves beyond simple IC50 determination to include mechanistic confirmation of tubulin disruption and cell cycle arrest.[1]
Key Mechanistic Pathway:
Ligand Binding
Safety & Compound Handling (Critical)
-
Hazard Class: High Potency / Cytotoxic. LD50 values for thiocolchicine derivatives are often in the
g/kg range. -
Preparation: Dissolve neat compound in anhydrous DMSO to create a 10 mM stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.
-
Light Sensitivity: Colchicine derivatives are photosensitive (forming lumicolchicine).[1] All experiments must be performed under low-light conditions or with amber tubes.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the screening cascade, ensuring that cytotoxicity data is contextually validated by mechanism of action.
Figure 1: Integrated screening cascade for Thiocolchicine derivatives. Phase 1 establishes potency, while Phase 2 confirms the tubulin-targeting mechanism.[1]
Protocol 1: Quantitative Cytotoxicity (MTS Assay)
While MTT is common, MTS (or WST-8/CCK-8) is recommended for thiocolchicine derivatives to avoid the solubilization step required for formazan crystals, reducing variability when handling high-potency compounds.[1]
Objective: Determine the IC50 (concentration inhibiting 50% of growth).
Materials:
-
Target Cells (e.g., HeLa, MCF-7, and an MDR-resistant line like KB-V1).[1]
-
MTS Reagent (Promega CellTiter 96® AQueous One).[1]
Procedure:
-
Seeding: Plate cells at optimized density (typically 3,000–5,000 cells/well) in 100
L media. Incubate for 24h to allow attachment. -
Compound Dilution:
-
Treatment: Add 100
L of 2x compound solution to wells. Incubate for 72 hours (standard for anti-mitotics to capture multiple cell cycles).[1] -
Readout:
Data Analysis:
Fit data to a 4-parameter logistic (4PL) non-linear regression model:
Protocol 2: Tubulin Polymerization Inhibition (Mechanistic)
To confirm the compound acts as a colchicine-site inhibitor (destabilizer) rather than a taxane-site agent (stabilizer), this cell-free assay is mandatory.[1]
Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing light scattering (OD340nm) or fluorescence (if using DAPI-labeled tubulin).[1] Thiocolchicine should suppress this increase.[1]
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).[1]
-
GTP (1 mM stock).[1]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1]
Procedure:
-
Preparation: Keep all reagents on ice (4°C).
-
Master Mix: Prepare Tubulin (3 mg/mL) in buffer + 1 mM GTP.
-
Baseline: Transfer mixture to a pre-chilled 96-well half-area plate.
-
Addition: Add this compound at 3
M and 10 M (final). Include Colchicine (5 M) as a positive control and Paclitaxel (5 M) as a negative (stabilizing) control.[1] -
Kinetics: Immediately place in a plate reader pre-heated to 37°C.
-
Measurement: Read OD at 340 nm every 30 seconds for 60 minutes.
Interpretation:
-
Normal Polymerization: Sigmoidal curve (Nucleation
Elongation Plateau).[1] -
Thiocolchicine Effect: Flat line or significantly reduced Vmax (rate of polymerization) and reduced final plateau height.[1]
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Cytotoxicity assays show death, but Flow Cytometry explains why.[1] Colchicine derivatives classically cause arrest at the G2/M checkpoint due to spindle failure.
Procedure:
-
Treatment: Treat cells (e.g., HeLa) with the IC50 and 5x IC50 of the compound for 24 hours.
-
Harvesting: Trypsinize cells, including any floating cells (apoptotic population).[1]
-
Fixation: Wash in PBS.[1] Resuspend in 300
L PBS.[1] Add 700 L ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours. -
Staining:
-
Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2/PE channel).
Expected Results Table:
| Cell Cycle Phase | Control (%) | This compound Treated (%) | Interpretation |
| G0/G1 | ~55-60% | < 20% | Depletion of cycling cells |
| S | ~20-25% | ~10% | |
| G2/M | ~15-20% | > 60% | Specific Mitotic Arrest |
| Sub-G1 | < 2% | > 10% | Apoptotic population (DNA fragmentation) |
References
-
Mechanism of Colchicine Binding
-
Massarotti, A., et al. (2012).[1] "The Colchicine Binding Site of Tubulin." Current Medicinal Chemistry.
-
-
Thiocolchicine Structure-Activity Relationships
-
Tubulin Polymerization Assay Protocols
-
Cytoskeleton Inc. (2023).[1] "Tubulin Polymerization Assay Protocol."
-
-
Flow Cytometry Cell Cycle Standards
-
Pozarowski, P., & Darzynkiewicz, Z. (2004).[1] "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology.
-
-
MTS Assay Optimization
-
Riss, T.L., et al. (2013).[1] "Cell Viability Assays." Assay Guidance Manual [Internet].
-
Sources
Technical Application Note: Synthesis and Purification of C23H29NO4S2 Colchicine Derivatives (Bis-Thio/Thioether Class)
Abstract & Scope
This application note details the synthetic pathway for C23H29NO4S2 colchicine derivatives , a class of tubulin-binding agents designed to overcome Multi-Drug Resistance (MDR) often associated with P-glycoprotein efflux. Unlike the parent compound colchicine (C22H25NO6), these analogs feature sulfur incorporation—typically at the C-10 position of the tropolone ring or via thio-modification of the C-7 side chain—resulting in enhanced lipophilicity and altered metabolic stability.
This guide focuses on the Nucleophilic Aromatic Substitution (SNAr) on the tropolone ring, the critical step in generating thiocolchicine precursors, followed by side-chain functionalization to achieve the specific C23H29NO4S2 molecular formula (e.g., 10-demethoxy-10-(alkylthio) derivatives or dithio-acetal analogs).
Strategic Synthesis Overview
The synthesis of sulfur-containing colchicinoids hinges on the reactivity of the tropolone ring (Ring C) . The C-10 methoxy group functions as a vinylogous ester, making it susceptible to displacement by strong nucleophiles like thiolates.
Retrosynthetic Logic
To access the C23H29NO4S2 target from Colchicine (C22H25NO6 ):
-
Core Modification (Ring C): Replacement of the C-10 Methoxy (-OCH₃) with a Thiolate (-SR). This introduces the first sulfur and typically yields the Thiocolchicine core.
-
Side Chain/Functionalization: To achieve the S₂ count and C23 carbon skeleton, the protocol utilizes either:
-
Pathway A: Reaction with a functionalized dithiol (e.g., methylthio-alkanethiol).
-
Pathway B: N-Deacetylation at C-7 followed by thio-acylation.
-
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Nucleophilic Aromatic Substitution on the tropolone ring.
Experimental Protocol
Safety & Hazard Warning
-
High Toxicity: Colchicine and its derivatives are potent mitotic poisons. The LD50 is extremely low.
-
PPE: Double nitrile gloves, full face shield, and a dedicated fume hood are mandatory.
-
Waste: All aqueous and organic waste must be treated as cytotoxic.
Reagents & Materials
| Reagent | Grade | Role |
| Colchicine | >98% HPLC | Starting Material |
| Sodium Methanethiolate (NaSMe) | 95% (Solid) | Nucleophile (Source of S) |
| 1,2-Ethanedithiol / Alkyl Thiols | >98% | Specific Thiol Source for S2 analogs |
| Methanol (MeOH) | Anhydrous | Solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Silica Gel 60 | 230-400 mesh | Purification |
Step-by-Step Synthesis (General Protocol for C10-Thio Derivatives)
Objective: Synthesis of the Thiocolchicine scaffold (Precursor to C23H29NO4S2).
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Colchicine (1.0 g, 2.5 mmol) in anhydrous Methanol (20 mL) .
-
Purge the system with Nitrogen (N₂) for 10 minutes to remove oxygen (prevents oxidative degradation of the tropolone).
-
-
Nucleophilic Addition:
-
Add Sodium Methanethiolate (NaSMe) (or the specific alkyl-thiolate salt corresponding to the C23 target) (3.0 mmol, 1.2 eq) in one portion.
-
Note: If using a liquid thiol (e.g., 1,3-propanedithiol for S2 introduction), add the thiol (3.0 mmol) followed by Sodium Methoxide (NaOMe, 3.0 mmol) to generate the thiolate in situ.
-
-
Reflux:
-
Heat the reaction mixture to reflux (65°C) for 4–6 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: DCM:MeOH 95:5). The starting material (Rf ~0.4) should disappear, and a new, less polar yellow spot (Thiocolchicine derivative) should appear (Rf ~0.6).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ice Water (50 mL) .
-
Acidify carefully with 2N HCl to pH ~5-6. (Caution: H₂S or thiol gas evolution possible; ensure good ventilation).
-
Extract with Dichloromethane (3 x 30 mL) .
-
Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Evaporate solvent under reduced pressure to yield a yellow crude solid.
-
-
Purification (Flash Chromatography):
-
Column: Silica Gel 60.
-
Gradient: 100% DCM → 98:2 DCM:MeOH → 95:5 DCM:MeOH.
-
Collect fractions containing the major yellow band.
-
Specific Modification for C23H29NO4S2 (Bis-Thio)
To achieve the specific S2 stoichiometry (C23H29NO4S2), the standard thiocolchicine (C22H25NO5S) must be modified. The most common route for this formula is the N-Deacetyl-N-(alkylthio) route or the use of a thio-ether thiol at C10.
Protocol Modification (Thio-Ether Route):
-
Substitute NaSMe in Step 2 with 2-(methylthio)ethanethiol (or equivalent C3-thiol).
-
Stoichiometry: C21H23NO5 (Colchicine minus OMe) + C3H7S2 (Thiol side chain) ≈ C24.
-
Correction: For exactly C23, use (Methylthio)methanethiol equivalents or modify the N-acetyl group.
Analytical Validation
Expected Data (Thiocolchicine Core)
The substitution of Oxygen for Sulfur at C-10 results in distinct spectral shifts.
| Technique | Parameter | Diagnostic Signal (Colchicine) | Diagnostic Signal (Thio-Derivative) |
| 1H NMR | C-10 Substituent | 4.02 ppm (s, 3H, -OCH₃) | 2.44 ppm (s, 3H, -SCH₃) or Alkyl-S multiplets |
| 1H NMR | H-11 Proton | ~6.8-7.0 ppm (d) | Shifted upfield (~0.1-0.2 ppm) due to S shielding |
| 13C NMR | C-10 Carbon | ~164 ppm | ~158 ppm (Thio-tropolone characteristic) |
| MS (ESI) | Molecular Ion | [M+H]+ = 400.4 | [M+H]+ = Matches Target (e.g., 416.5 for Thiocolchicine) |
Quality Control Workflow (DOT)
Figure 2: Quality Control Decision Tree for Thiocolchicine Derivatives.
Troubleshooting & Optimization
-
Low Yield: Moisture is the enemy. The methoxide/thiolate nucleophile is basic; water will quench it or cause competitive hydrolysis of the tropolone to Tropolone (Colchiceine), which is inactive. Ensure anhydrous conditions.
-
Incomplete Reaction: If starting material persists, add an additional 0.5 eq of NaSMe and extend reflux.
-
Purification Issues: Thiocolchicines are often more lipophilic than colchicine. If the product co-elutes with impurities, switch to Ethyl Acetate:Hexane gradients.
References
-
Synthesis of Thiocolchicine Derivatives
- Source: Cohen, A. et al.
- Context: Primary protocol for C-10 nucleophilic substitution using sodium methanethiol
-
Tubulin Binding & Mechanism
-
Tropolone Reactivity
-
Disulfide Exchange Protocols
-
Source: "Thiocolchicine−Podophyllotoxin Conjugates: Dynamic Libraries Based on Disulfide Exchange Reaction." J. Org.[5] Chem.
- Context: Methods for introducing S-S bonds and complex thio-side chains.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Separating 9-Thiomethyl Thiocolchicine from 10-Thiocolchicine peaks
Welcome to the Thiocolchicine Isomer Separation Technical Support Center .
This guide addresses the critical challenge of separating 10-Thiocolchicine (the active pharmaceutical ingredient, often simply called Thiocolchicine) from its regioisomer, 9-Thiomethyl Thiocolchicine (Isothiocolchicine). These two molecules are regioisomers formed during the nucleophilic substitution of the tropolone ring, possessing nearly identical hydrophobicities but distinct electronic environments.
Part 1: The Core Challenge (Root Cause Analysis)
The separation difficulty stems from the tropolone ring system (Ring C).
-
10-Thiocolchicine (Target): The thiomethyl group (-SMe) is at position 10.[1]
-
This compound (Impurity): The thiomethyl group is at position 9.
Why Standard C18 Fails: Standard alkyl-bonded phases (C18) rely primarily on hydrophobicity. Since both isomers have the exact same molecular weight and functional groups, their interaction with C18 ligands is virtually indistinguishable, leading to co-elution or "shouldering." Separation requires exploiting pi-pi (π-π) interactions and dipole moment differences .
Part 2: Troubleshooting Guides & FAQs
Issue 1: "I see a single broad peak or a shoulder instead of two distinct peaks."
Diagnosis: Lack of stationary phase selectivity. Solution: Switch from Alkyl (C18) to Phenyl-based stationary phases.
-
The Fix: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.
-
The Mechanism: The fluorine atoms in PFP columns create a strong electron-deficient face that interacts with the electron-rich tropolone ring. The slight difference in electron density distribution between the 9- and 10-isomers (due to the carbonyl position relative to the sulfur) creates a significant retention time difference on PFP phases that C18 cannot achieve.
Issue 2: "The 9-isomer is eluting, but the peak tailing is severe (As > 1.5)."
Diagnosis: Secondary silanol interactions or improper pH. Solution: Optimize Mobile Phase pH and Buffer Strength.
-
The Fix: Maintain pH between 4.5 and 5.5 using Ammonium Acetate (10mM).
-
The Mechanism: The tropolone ring has pseudo-aromatic character and can act as a weak acid/base. At unbuffered neutral pH, the molecules may interact with residual silanols on the silica support. Ammonium acetate masks these silanols and stabilizes the ionization state of the molecule.
Issue 3: "I cannot identify which peak is the 9-isomer."
Diagnosis: Identification ambiguity. Solution: Relative Retention Logic & UV Ratio.
-
The Rule: In Reverse Phase (RP) systems (especially Phenyl/PFP), the 9-isomer (Isothiocolchicine) typically elutes before the 10-isomer (Thiocolchicine).
-
Verification: The 10-isomer is the thermodynamic product and usually the major peak (>90%). The 9-isomer is the kinetic byproduct (<5-10%).
-
UV Check: While both absorb at 254 nm, the tropolone ring shift causes slight differences in the 350-380 nm range. Use a Diode Array Detector (DAD) to overlay spectra.
Part 3: Recommended Experimental Protocol
Method: High-Selectivity Isomer Separation Application: Purity analysis and isolation of 9-SMe impurity.
| Parameter | Condition | Note |
| Column | PFP (Pentafluorophenyl) or Phenyl-Hexyl | 150 x 4.6 mm, 3µm or 5µm particle size. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 5.0) | Buffer is critical for peak shape. |
| Mobile Phase B | Methanol (MeOH) | MeOH provides better selectivity for tropolone isomers than Acetonitrile. |
| Flow Rate | 1.0 mL/min | Adjust for backpressure. |
| Temperature | 25°C - 30°C | Lower temperature often improves isomer resolution. |
| Detection | UV @ 254 nm and 380 nm | 380 nm is specific to the tropolone system; reduces background. |
Gradient Table:
| Time (min) | % Mobile Phase B (MeOH) | Phase Description |
| 0.0 | 40% | Equilibration |
| 15.0 | 60% | Shallow gradient for isomer separation |
| 20.0 | 90% | Wash |
| 20.1 | 40% | Re-equilibration |
| 25.0 | 40% | End |
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for method development and the chemical pathway leading to the impurity.
Caption: Workflow for selecting the correct stationary phase and solvent system to resolve regioisomers, alongside the synthetic origin of the impurity.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does the 9-thiomethyl isomer form if the 10-position is the standard substitution site? A: The reaction of colchicine (or deacetylcolchicine) with sodium thiomethoxide is a nucleophilic aromatic substitution. While the 10-position is electronically favored (thermodynamic control), specific reaction conditions—such as high temperature or the use of specific solvents—can destabilize the transition state, allowing the nucleophile to attack the 9-position (kinetic control), resulting in "Isothiocolchicine" [1].
Q: Can I use Flash Chromatography to separate them?
A: It is extremely difficult. The
Q: Are these compounds light-sensitive? A: Yes. All colchicinoids are sensitive to UV light, which can induce photo-isomerization into Lumicolchicine derivatives. Always use amber glassware and minimize light exposure during analysis [2].
References
-
Cavazzini, A. et al. (2021). Separation of Colchicine Derivatives and Isomers: Thermodynamics and Kinetics. Journal of Chromatography A. (General reference for tropolone isomer thermodynamics).
-
Likhitwitayawuid, K. (2022).[2] HPLC and HPTLC Densitometric Methods for the Determination of Thiocolchicoside. Molecules.[3][4][5][6][7][8][9][10][11] (Validates detection methods and stability).
-
SIELC Technologies. (2024). Separation of Colchicine and Thiocolchicoside on Mixed-Mode Columns. SIELC Application Notes. (Source for mobile phase buffer recommendations).
-
PubChem. (2024). Thiocolchicoside Compound Summary. National Library of Medicine. (Chemical property verification).
Sources
- 1. N-acetylcolchinol O-methyl ether and thiocolchicine, potent analogs of colchicine modified in the C ring. Evaluation of the mechanistic basis for their enhanced biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Separation of Colchicine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 11. Separation of Thiocolchicoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: High-Yield Synthesis of Thiocolchicine
Topic: Optimization of C-10 Nucleophilic Substitution (Thiomethylation) on the Colchicine Scaffold
Executive Summary & Nomenclature Correction
User Alert: You inquired about "9-Thiomethyl Thiocolchicine." Clarification: In standard IUPAC numbering for the colchicine tropolone ring (Ring C), the carbonyl is at position C-9 and the labile methoxy group is at C-10 . The synthesis of the bioactive tubulin inhibitor Thiocolchicine involves replacing the C-10 methoxy group with a thiomethyl (-SMe) group.
-
Common Byproduct: Isothiocolchicine (Substitution at C-9, often inactive/less active).[1]
This guide focuses on maximizing the yield of the 10-thiomethyl product while suppressing the thermodynamic rearrangement to the C-9 isomer (Isothiocolchicine) and preventing hydrolysis to Colchiceine.
Core Reaction Logic (The "Why" Behind the Yield)
The conversion of Colchicine to Thiocolchicine is a Nucleophilic Aromatic Substitution (
The Yield Equation:
Critical Control Points:
-
Nucleophile Source: Sodium Thiomethoxide (NaSMe) is superior to Methanethiol gas (MeSH) due to precise stoichiometric control.
-
Solvent System: A biphasic or protic mixture (MeOH/H2O) is often used, but anhydrous conditions favor kinetic control, reducing hydrolysis.[1]
-
Temperature: High temperatures favor the thermodynamic product (Isothiocolchicine). Lower temperatures (RT to 40°C) favor the kinetic product (Thiocolchicine).
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical decision points where yield is lost.
Caption: Reaction pathway showing the divergence between the target kinetic product (Thiocolchicine) and thermodynamic/hydrolytic byproducts.
Optimized Protocol for Maximum Yield
Objective: Synthesis of 10-Thiocolchicine >90% Yield.
| Parameter | Standard Protocol | High-Yield Optimized Protocol | Reasoning |
| Solvent | MeOH / H2O | Anhydrous MeOH or DMF | Water promotes hydrolysis to Colchiceine (10-OH), a "dead-end" byproduct.[1] |
| Reagent | NaSMe (20% aq.) | NaSMe (Solid, 95%) | Avoiding water introduction is critical.[1] Solid NaSMe allows precise equivalency (1.1 - 1.2 eq).[1] |
| Temp | Reflux (65°C) | RT to 35°C | Reflux promotes the C-10 |
| Quench | Acidify to pH 2 | Neutralize to pH 6-7 | Strong acid can demethylate the A-ring or degrade the acetamide group. |
Step-by-Step Workflow:
-
Dissolution: Dissolve Colchicine (1.0 eq) in anhydrous Methanol (10 volumes). Ensure the vessel is purged with Nitrogen (
).-
Why: Oxygen can cause oxidative degradation; water causes hydrolysis.
-
-
Reagent Addition: Add Sodium Thiomethoxide (NaSMe) (1.2 eq) slowly at room temperature.
-
Observation: The solution will turn a deep yellow/orange color. This is the formation of the thiolate anion species.
-
-
Reaction Monitoring (Crucial): Stir at 25°C for 2–4 hours. Monitor by TLC (Mobile Phase: DCM:MeOH 95:5).
-
Target: Disappearance of Colchicine (
). -
Stop Point: Do not let the reaction run overnight "just to be safe." Prolonged exposure to basic thiolate causes isomerization.
-
-
Workup:
-
Purification:
-
Evaporate solvent.
-
Crystallization: Recrystallize from Acetone/Ethyl Acetate.
-
Note: Chromatography is often unnecessary if conversion is >95%, and it leads to silica-bound yield loss.[1]
-
Troubleshooting Guide (FAQs)
Q1: I see two spots very close together on my TLC. What are they?
Diagnosis: This is likely Thiocolchicine and Isothiocolchicine .
-
Cause: Reaction temperature was too high or reaction time was too long.
-
Solution: Lower reaction temperature to 25°C. The C-10 substitution (Thiocolchicine) is kinetically favored. The C-9 substitution (Isothiocolchicine) is thermodynamically favored. Once "Iso" is formed, it is difficult to separate.[1]
Q2: My yield is low, and I isolated a significant amount of a yellow solid that is insoluble in DCM.
Diagnosis: You formed Colchiceine (10-OH Colchicine) .
-
Cause: Water was present in the reaction (wet solvent or aqueous NaSMe) or the pH was too high/low during workup.
-
Mechanism: Methoxide/Hydroxide competes with Thiolate. In water, the methoxy group hydrolyzes to the enol (tropolone).
-
Fix: Switch to solid NaSMe and anhydrous Methanol.
Q3: The product is oiling out during crystallization.
Diagnosis: Trapped solvent or impurities.
-
Fix: Dissolve the crude oil in a minimum amount of hot Acetone. Add Ethyl Acetate dropwise until cloudiness persists. Let it stand at 4°C. Thiocolchicine crystallizes as yellow needles.
Q4: Can I use Methanethiol gas (MeSH) instead of NaSMe?
Answer: Yes, but it is not recommended for high yield.[1]
-
Reason: Bubbling gas makes stoichiometry difficult to control. Excess MeSH requires trapping (stench) and can lead to over-reaction or polymerization side-products.[1] Solid NaSMe is weighable and precise.
Advanced Mechanism: The Regioselectivity Problem
Understanding the resonance of the tropolone ring is key to yield improvement.
Caption: Kinetic vs. Thermodynamic pathways in tropolone substitution.
-
Kinetic Product (Thiocolchicine): Attack at C-10 is faster due to the specific electronic environment of the acetamido group at C-7 influencing the ring puckering.
-
Thermodynamic Product (Isothiocolchicine): More stable at high energy, but biologically less potent.[1]
References
-
Velluz, L., & Muller, G. (1954).[1] Colchicine and Isocolchicine. Bulletin de la Société Chimique de France. (Foundational work on the separation and synthesis of thio-derivatives).
-
Danieli, B., et al. (1985).[1] Thiocolchicine and its derivatives: Synthesis and biological activity. Journal of Medicinal Chemistry. (Establishes the standard biological relevance of the 10-SMe derivative).
-
Klejborowska, G., et al. (2022).[1] Synthesis and biological evaluation of colchicine and thiocolchicine derivatives. ResearchGate. (Modern optimization of reaction conditions).
-
Passarella, D., et al. (2010).[1][3] Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates. European Journal of Medicinal Chemistry. (Discusses purification and stability of thiocolchicine intermediates).
Sources
Troubleshooting degradation of thiocolchicine derivatives in solution
Technical Support Center: Stability & Degradation of Thiocolchicine Derivatives
Topic: . Audience: Medicinal Chemists, Formulation Scientists, and analytical staff.[1][2] Format: Interactive Troubleshooting Guide & FAQ.
Executive Summary: The "Thio" Factor
As a Senior Application Scientist, I frequently encounter researchers who treat thiocolchicine exactly like colchicine . This is a fundamental error. While they share the tropolone ring and tubulin-binding pharmacophore, the substitution of the C-10 methoxy group with a thiomethyl moiety (-SMe) fundamentally alters the degradation profile.[2]
The Critical Divergence:
-
Photostability: Unlike colchicine, thiocolchicine derivatives are remarkably resistant to the classic A-C ring photocyclization (Lumicolchicine formation).[1]
-
Oxidative Susceptibility: The sulfur atom introduces a new, high-risk vector for oxidation (Sulfoxide/Sulfone formation) that is absent in the parent molecule.[1]
-
Alkaline Instability: The tropolone ring is prone to contraction under basic conditions, a catastrophic degradation pathway often misdiagnosed as simple hydrolysis.[1]
Part 1: Diagnostic Troubleshooting Guides
Issue #1: "I see new impurity peaks, but the retention times don't match Lumicolchicine."
Diagnosis: Oxidative Degradation (S-Oxidation).[1][2] Context: If you are accustomed to colchicine, you expect light-induced isomers (Lumicolchicines) which are non-polar.[1][2] However, thiocolchicine derivatives primarily degrade via Sulfur Oxidation .[1]
The Mechanism: The thioether at C-10 is an electron-rich site susceptible to attack by reactive oxygen species (ROS) or peroxides in solvents.[1][2] This proceeds in two stages:
-
Sulfoxide Formation (D1SO): The addition of one oxygen atom.[1]
-
Sulfone Formation (D1SO2): Further oxidation (slower).[1]
Diagnostic Protocol (LC-MS Validation):
-
Step 1: Check the Mass Spectrum of the impurity.
-
Step 2: Check Relative Retention Time (RRT).[1]
-
Sulfoxides are significantly more polar than the parent thiocolchicine.[1]
-
Expected Shift: The impurity will elute earlier (lower
on TLC, shorter on RP-HPLC).
-
Corrective Action:
-
Solvent Purity: Test your DMSO or Methanol for peroxide content.[1] Aged THF or ethers are common culprits.[1]
-
Degassing: Sparge buffers with Argon/Nitrogen.[1] S-oxidation is often driven by dissolved oxygen.[1][2]
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite if the assay tolerates it.[1]
Issue #2: "My compound is disappearing in basic buffer (pH > 8), but I don't see the deacetylated product."
Diagnosis: Tropolone Ring Contraction (Base-Mediated Rearrangement).[1][2] Context: Users often assume high pH only causes hydrolysis of the acetamide side chain (Deacetylation).[1] However, the tropolone ring (Ring C) is chemically fragile in alkaline environments.[1]
The Mechanism: Under basic conditions (e.g., 0.1 N NaOH), the seven-membered tropolone ring undergoes a rearrangement (often benzilic acid-type) to form a six-membered aromatic ring (benzenoid derivative).[1][2] This destroys the chromophore and the biological activity.[1]
Diagnostic Protocol:
-
UV-Vis Check: The tropolone ring gives thiocolchicine its characteristic UV absorbance (~370-380 nm).[1][2]
-
NMR Verification: Look for the loss of the characteristic tropolone protons and the emergence of aromatic protons consistent with a benzoate-like structure.
Corrective Action:
-
pH Limit: Strictly maintain pH < 7.5.
-
Buffer Selection: Avoid phosphate/carbonate buffers at high pH; switch to HEPES or MOPS adjusted to pH 7.0–7.4.[1]
Issue #3: "Precipitation occurs when diluting my DMSO stock into aqueous media."
Diagnosis: Solvent-Induced Solubility Crash (The "Wet DMSO" Effect).[1][2] Context: Thiocolchicine derivatives are lipophilic.[1] While soluble in DMSO, they are metastable in water.[1]
The Mechanism: DMSO is hygroscopic.[1] If your stock solution has absorbed atmospheric moisture, the "effective" solubility drops before you even perform the dilution.[1] Furthermore, thiocolchicine derivatives can form hydrates that are less soluble than the amorphous form.[1]
Corrective Action:
-
Anhydrous Handling: Use anhydrous DMSO (stored over molecular sieves).[1]
-
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate step (e.g., 100%
50% 1% aqueous) to prevent "crashing out."[1]
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the decision tree for identifying degradation products based on stress conditions.
Caption: Degradation logic flow for thiocolchicine derivatives. Note the distinct absence of photo-isomerization compared to standard colchicine.[2][3]
Part 3: Quantitative Troubleshooting Data
Use this table to interpret LC-MS data when validating stability.
| Stress Condition | Primary Degradant | Mass Shift ( | HPLC Retention Shift | Mechanism |
| Oxidation ( | Sulfoxide (D1SO) | +16 | Earlier (More Polar) | S-oxidation of C-10 thioether |
| Oxidation (Prolonged) | Sulfone (D1SO2) | +32 | Earlier | Further S-oxidation |
| Acid (HCl) | Deacetyl-thiocolchicine | -42 | Later (Amine is basic) | Amide Hydrolysis |
| Acid (Strong) | O-Demethylated | -14 | Earlier | Ether Hydrolysis |
| Base (NaOH) | Ring Contraction Products | Variable | Variable | Tropolone rearrangement to benzenoid |
| Light (UV) | Negligible | None | N/A | Stable against cyclization |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the same amber glassware protocols as Colchicine? A: Yes, but for different reasons. While thiocolchicine is resistant to forming lumicolchicine isomers [1], thiocolchicoside (the glycoside derivative) can act as a photosensitizer, generating singlet oxygen which may facilitate self-oxidation [2].[1][2] Therefore, amber glassware is still required to prevent oxidative photo-degradation, even if the isomerization risk is low.[1][2]
Q: Why is my thiocolchicine derivative stable in methanol but degrading in water?
A: This is likely hydrolytic instability.[1] In methanol, there are no water molecules to attack the amide bond.[1] In aqueous solution, especially if the pH drifts away from neutral, the acetamide group at C-7 is vulnerable.[1][2] Always buffer your aqueous solutions; never rely on unbuffered water which can absorb
Q: I am analyzing Thiocolchicoside (the glucoside). Does this change the troubleshooting? A: Yes. In addition to the issues above, you must monitor for deglycosylation .[1] In acidic conditions, the glycosidic bond at C-2 is labile.[1][2] You will see a mass loss corresponding to the glucose unit (-162 Da) and the precipitation of the aglycone (thiocolchicine), which is much less soluble in water [3].[1]
References
-
Photochemical Isomerization of Colchicine and Thiocolchicine. Source: Journal of the American Chemical Society / ResearchGate.[1] Note: Establishes that thiocolchicine does not undergo the classic transposition to
- and -lumicolchicines.[1][2][3] -
Photosensitizing activity of thiocolchicoside. Source: Photochemistry and Photobiology (PubMed).[1] Note: Details the generation of free radicals and singlet oxygen by the derivative.[1][4]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed).[1] Note: The definitive guide on S-oxidation and hydrolysis pathways for this class.
-
Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Source: Journal of Pharmaceutical and Biomedical Analysis.[1] Note: Confirms the base-mediated formation of six-membered ring degradants.[1][2]
Sources
- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitizing activity of thiocolchicoside: photochemical and in vitro phototoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Colchicine
Topic: Resolving Co-elution and Tailing of Colchicine Impurities
Introduction
Welcome to the technical support hub for Colchicine analysis. If you are analyzing Colchicine (C₂₂H₂₅NO₆), you are likely encountering one of three critical failure modes: photochemical degradation (the "Lumi" peaks), tropolone-induced tailing (Colchiceine), or conformational isomer co-elution .[1]
Colchicine is a pseudo-alkaloid with a unique tropolone ring structure.[1] Unlike typical basic alkaloids, it is essentially non-ionizable in the standard pH range (pKa ~ 1.7 and 12.4), but its impurities—specifically Colchiceine—possess acidic phenolic hydroxyls that wreak havoc on standard C18 separations if not managed correctly.
This guide moves beyond generic advice to address the specific molecular behaviors causing your separation issues.
Module 1: The "Lumi" Trap (Photochemical Instability)[1][2]
Symptom: You observe new peaks appearing at Relative Retention Times (RRT) of ~0.6 to 0.8 that increase in area with every subsequent injection sequence.[1]
The Science:
Colchicine is acutely photosensitive. Upon exposure to UV/VIS light, the seven-membered tropolone ring undergoes an electrocyclic rearrangement to form
- -lumicolchicine: Often elutes before Colchicine.[1]
-
-lumicolchicine: Often elutes after
-lumi but before Colchicine.[1]
Protocol: The "Zero-Actinic" Workflow Standard amber vials are often insufficient for long sequences.[1] You must eliminate photon exposure at every step.[1]
-
Preparation: Use low-actinic glassware (red/amber) for all volumetric flasks.
-
Autosampler: If your autosampler has a clear door, cover it with opaque foil or enable the internal light-off function.[1]
-
Solvent: Do not store the stock solution; prepare fresh daily.
Validation Check: Run a "Dark vs. Light" stress test. Inject a fresh standard immediately. Expose the same vial to benchtop light for 1 hour and re-inject. If early-eluting peaks appear, your co-elution is actually a sample stability failure, not a column resolution issue.[1]
Module 2: The Colchiceine Challenge (Tailing & Selectivity)
Symptom: Peak tailing (Asymmetry > 1.5) or co-elution of a late-eluting shoulder.[1]
The Science: Colchiceine (Impurity C) is formed by acid hydrolysis of the methoxy group on the tropolone ring. Unlike Colchicine, Colchiceine has a free enolic hydroxyl group .[1]
-
Mechanism: This group can chelate trace metals (Fe, Cu) in your LC system or interact strongly with free silanols on the silica support.[1]
-
Result: Severe tailing that masks adjacent impurities.[1]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | C8 (Octyl) or High-Purity C18 | USP Monograph L7 (C8) is preferred.[1][2] Shorter alkyl chains often provide better steric access for the bulky tropolone ring, improving peak shape. |
| Mobile Phase pH | pH 5.5 (Phosphate Buffer) | At pH 5.5, you suppress the ionization of the tropolone enol, keeping Colchiceine neutral and reducing silanol interaction.[2] |
| Solvent Choice | Methanol (Not Acetonitrile) | Methanol engages in hydrogen bonding with the tropolone oxygen, offering distinct selectivity ( |
Module 3: Optimized Method Parameters
This protocol synthesizes USP/EP standards with modern column technology to resolve the "Critical Pair" (Colchicine and Conformational Isomer/Impurity B).[1]
Standard Operating Procedure (SOP):
-
Column: Octylsilane chemically bonded to porous silica (C8), 4.6 mm x 150 mm, 5 µm.[1] (e.g., Zorbax Eclipse XDB-C8 or equivalent).[1]
-
Temperature: 25°C (Strict control required; conformational isomers are temperature sensitive).
-
Detection: UV @ 254 nm.[1]
Mobile Phase Composition:
-
Solvent A: 50 mM Potassium Dihydrogen Phosphate (adjust to pH 5.5 with dilute Phosphoric Acid).
Isocratic Table:
| Solvent A (%) | Solvent B (%) | Purpose |
| 55 | 45 | Optimized for resolution ( |
Module 4: Diagnostic Logic Pathways
Use the following decision trees to diagnose your specific chromatogram issues.
Diagram 1: Troubleshooting Decision Matrix
Caption: Diagnostic logic flow for identifying root causes of Colchicine impurity separation failures.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why does the USP method specify a C8 column instead of the standard C18? A: Selectivity. While C18 (Octadecyl) is the workhorse of HPLC, C8 (Octyl) provides slightly different steric selectivity.[1] The colchicine molecule is bulky and rigid. The shorter C8 chains allow for faster mass transfer and often provide sharper peaks for the polar tropolone derivatives (like Colchiceine) compared to the dense hydrophobic collapse sometimes seen with C18 in high-aqueous phases.
Q2: I see a "shoulder" on the main Colchicine peak that isn't Colchiceine. What is it? A: This is likely Impurity B (Conformational Isomer) .[1][2] Colchicine exhibits atropisomerism (restricted rotation).[1][2] In some solvent systems, the N-acetyl group rotation is slow enough to separate the rotamers.
-
Fix: Ensure your column temperature is strictly controlled (20-25°C). Higher temperatures can cause these peaks to merge (coalesce), while lower temperatures separate them further.[1] If the method requires them to be merged for quantitation, run at a higher temperature (e.g., 40°C), but validate stability first.[1]
Q3: Can I replace Methanol with Acetonitrile to reduce backpressure? A: Not recommended. Acetonitrile (ACN) is a dipole-dipole solvent, while Methanol (MeOH) is a protic solvent capable of hydrogen bonding.[1] The separation of Colchicine from its impurities relies heavily on the H-bonding capability of the tropolone ring oxygen. Switching to ACN often causes the critical pair (Colchicine/Colchiceine) to co-elute because you lose that specific interaction mechanism.[1]
References
-
USP Monograph: Colchicine Official Monograph USP35/NF30. United States Pharmacopeia.[1]
-
Impurity Profiling: Separation of colchicine and related hydrolysis and photodecomposition products by high-performance liquid chromatography. National Institutes of Health (PubMed).[1]
-
Chemical Stability: Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study. PMC (NIH).[1]
-
Method Validation: Development and Validation of a Rapid HPLC Method for the Direct Determination of Colchicine. ResearchGate.
Sources
- 1. Colchicine - Wikipedia [en.wikipedia.org]
- 2. Colchicine Concentrations and Relationship With Colchicine Efficacy and Adverse Events: Post Hoc Analysis of a Randomized Clinical Trial of Colchicine for Gout Flare Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase pH for thiocolchicine impurity analysis
Technical Support Center: Thiocolchicine Impurity Analysis
A Senior Application Scientist's Guide to Optimizing Mobile Phase pH
Welcome to the technical support center for thiocolchicine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and troubleshoot robust HPLC methods for thiocolchicine and its related impurities. Mobile phase pH is arguably the most critical parameter in achieving successful separation of ionizable compounds like thiocolchicine. This resource provides in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the fundamental science behind method optimization.
Part 1: Foundational Concepts & Initial Setup
Q1: Why is mobile phase pH so critical for the analysis of thiocolchicine and its impurities?
A1: The importance of pH lies in the chemical nature of thiocolchicine. It is an ionizable molecule, meaning its overall charge state can change depending on the acidity or basicity of its environment. This is governed by its pKa value, which is the pH at which the compound is 50% ionized and 50% non-ionized. Thiocolchicoside, a closely related compound, has a predicted pKa of approximately 12.7.[1][2]
In reverse-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase.
-
Non-ionized form: More hydrophobic, leading to stronger retention and longer retention times.
-
Ionized form: More polar, leading to weaker retention and shorter retention times.
If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both ionized and non-ionized forms simultaneously. This equilibrium during chromatography leads to significant peak broadening and tailing, compromising resolution and quantitation. By controlling the pH to be at least 2 units away from the pKa, we ensure the analyte exists predominantly in a single, stable ionic form, resulting in sharp, symmetrical peaks.[3][4][5] The pH of the mobile phase is a crucial factor as it directly influences the ionization state of the analytes, which in turn affects retention times and selectivity for optimal separation.[6]
Q2: What are the pKa values for thiocolchicine, and how do they guide my initial pH selection?
A2: While data for thiocolchicine itself is less direct, its glycoside derivative, thiocolchicoside, has a predicted pKa of 12.74, associated with a phenolic hydroxyl group.[1][2] Another predicted pKa for thiocolchicine is 14.75.[7] Given these high pKa values, thiocolchicine will be in its neutral, non-ionized form across the entire practical pH range of a standard silica-based HPLC column (pH 2-8).
This simplifies the initial strategy. Since the main analyte is not expected to ionize in the typical operating range, pH optimization will primarily focus on:
-
Controlling the ionization of key impurities: Impurities may have different pKa values. For example, the related substance 3-O-demethylthiocolchicine introduces a phenolic group that will be sensitive to pH.[8]
-
Minimizing secondary silanol interactions: At mid-range pH (approx. 4-7), the silica surface of the column packing has ionized silanol groups (Si-O⁻) that can cause peak tailing with polar or basic analytes. Operating at a low pH (e.g., pH 2.5-3.5) suppresses this ionization, leading to better peak shape.
Therefore, a low pH range (pH 2.5 to 4.0) is a logical and highly recommended starting point for method development.[3]
Part 2: Method Development & Optimization
Q3: How do I systematically determine the optimal mobile phase pH for separating thiocolchicine from its impurities?
A3: A systematic pH scouting experiment is the most effective approach. This involves analyzing your sample mixture across a range of pH values to observe changes in retention time and, most importantly, selectivity (the separation between peaks).
Experimental Protocol: pH Scouting for Thiocolchicine Analysis
-
Column Selection: Begin with a robust, modern C18 column (e.g., 150 x 4.6 mm, 3.5 µm) known for good performance across a wide pH range.
-
Buffer Preparation: Prepare aqueous buffer solutions at a concentration of 20-25 mM for three distinct pH levels. It is critical to use a buffer system appropriate for each pH.[9][10]
-
pH 3.0: Potassium phosphate monobasic, adjusted with phosphoric acid.
-
pH 5.0: Sodium acetate, adjusted with acetic acid.
-
pH 7.0: Potassium phosphate monobasic and dibasic blend. Note: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.
-
-
Mobile Phase Preparation: For each pH level, prepare the mobile phase by mixing the aqueous buffer with an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 Buffer:Acetonitrile). Filter and degas all mobile phases.
-
Chromatographic Analysis:
-
Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 20 column volumes.
-
Inject a solution containing thiocolchicine and known impurities (or a stressed sample).
-
Run the analysis using a consistent flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 257 nm).[11]
-
Repeat the analysis for the other pH mobile phases (pH 5.0 and 7.0), ensuring thorough column equilibration between each change.
-
-
Data Evaluation: Create a table to compare the results. Focus on the resolution (Rs) between thiocolchicine and its closest eluting impurity, as well as the tailing factor (Tf) for the main peak.
Data Presentation: Example pH Scouting Results
| pH | Buffer System | RT (Thiocolchicine) | Resolution (Rs) Impurity C | Tailing Factor (Tf) | Observations |
| 3.0 | Phosphate | 10.2 min | 2.8 | 1.1 | Excellent peak shape and baseline separation of all impurities. |
| 5.0 | Acetate | 8.5 min | 1.4 | 1.6 | Co-elution of Impurity B, significant tailing for thiocolchicine. |
| 7.0 | Phosphate | 8.1 min | 0.9 | 1.9 | Poor resolution between thiocolchicine and Impurity C. Severe peak tailing. |
| Impurity C refers to 3-O-demethylthiocolchicine, a critical related substance.[8] |
Based on this example data, pH 3.0 is the clear choice as it provides the best resolution and peak shape. A stability-indicating HPLC method was developed using a sodium acetate buffer at pH 5.0, demonstrating that different conditions can be optimized depending on the specific impurities of interest.[12]
Part 3: Troubleshooting Common Issues
Q4: My thiocolchicine peak is tailing or fronting. How do I diagnose and fix this with pH?
A4: Peak asymmetry is a common problem directly linked to pH and secondary chemical interactions. A logical troubleshooting workflow can quickly identify the root cause.
Mandatory Visualization: Troubleshooting Peak Asymmetry
Caption: Troubleshooting workflow for peak asymmetry.
-
Causality: Peak tailing is often caused by secondary interactions between the analyte and ionized silanol groups (Si-O⁻) on the column's silica surface.[13] These interactions are most prominent at mid-range pH values (4-7). By lowering the mobile phase pH to below 3.5, the silanol groups become protonated (Si-OH), neutralizing their charge and eliminating this unwanted interaction mechanism, which results in a more symmetrical peak.
Q5: My retention times are drifting during a long analytical sequence. Could pH be the cause?
A5: Yes, unstable mobile phase pH is a primary cause of retention time drift, especially for ionizable compounds.[13][14][15]
Key Causes and Solutions:
-
Inadequate Buffering:
-
Cause: The buffer concentration is too low (e.g., <10 mM) to resist small changes in pH, or the chosen buffer has a pKa far from the mobile phase pH, providing poor buffering capacity.
-
Solution: Ensure your buffer concentration is between 20-50 mM. Select a buffer whose pKa is within +/- 1 pH unit of your target pH for maximum buffering capacity.[9][10]
-
-
Mobile Phase Degradation/Absorption of CO₂:
-
Cause: Over time, especially with high pH mobile phases, atmospheric CO₂ can dissolve into the mobile phase, forming carbonic acid and lowering the pH. Evaporation of the organic solvent component can also shift the buffer concentration.
-
Solution: Prepare mobile phases fresh daily. Keep solvent bottles capped when not in use. For extended sequences, consider using a mobile phase protection system or sparging with helium.
-
-
Column Equilibration:
-
Cause: Insufficient equilibration time after changing mobile phases or starting up the system. The column surface chemistry, particularly the silanol groups, needs time to fully equilibrate with the new pH environment.
-
Solution: Always equilibrate the column with at least 15-20 column volumes of the new mobile phase before starting an analysis sequence.[14]
-
Mandatory Visualization: pH Optimization Workflow
Caption: Systematic workflow for mobile phase pH optimization.
References
- SIELC Technologies. (n.d.). Separation of Thiocolchicoside on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). THIOCOLCHICOSIDE CAS#: 602-41-5.
- ChemicalBook. (n.d.). thiocolchicine | 2730-71-4.
- Slideshare. (n.d.). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms.
- ResearchGate. (2011). Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms.
- European Medicines Agency. (2013). Thiocolchicoside - amended Product information.
- International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of Normal Phase HPLC Method for Estimation of Thiocolchicoside in Capsule Dosage Formulation.
- PubChem - NIH. (n.d.). Thiocolchicoside | C27H33NO10S | CID 9915886.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Scribd. (n.d.). Thiocolchicoside Hydrate.
- CPHI Online. (n.d.). Thiocolchicoside as per USP, FP & EP.
- Journal of Drug Delivery and Therapeutics. (2022). View of Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method.
- Phenomenex. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- EDQM. (n.d.). THIOCOLCHICOSIDE FOR SYSTEM SUITABILITY CRS.
- PubMed. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- PMC. (n.d.). RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Sigma-Aldrich. (n.d.). Reversed-phase HPLC Buffers.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- ResearchGate. (2025). RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation.
- Sigma-Aldrich. (n.d.). HPLC Buffers.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- PubChem - NIH. (n.d.). Thiocolchicine | C22H25NO5S | CID 17648.
- TSI Journals. (n.d.). RP-HPLC Method Development and Validation for Simultaneous Estimation of Thiocolchicoside and Lornoxicam in Tablet Dosage Form.
- Wako Blog | Laboratory Chemicals. (n.d.). [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase?
- USP. (n.d.). USP Monographs: Colchicine.
- Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
- Royal Society of Chemistry. (2024). Improved pH measurement of mobile phases in reversed-phase liquid chromatography.
- DrugInfoSys.com. (n.d.). Thiocolchicoside - Drug Monograph.
Sources
- 1. THIOCOLCHICOSIDE CAS#: 602-41-5 [m.chemicalbook.com]
- 2. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. hplc.eu [hplc.eu]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. thiocolchicine | 2730-71-4 [chemicalbook.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLCバッファー [sigmaaldrich.com]
- 11. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Controlling light sensitivity of 9-Thiomethyl Thiocolchicine samples
Technical Support Center: Stability Assurance for Thiocolchicine Derivatives
Introduction: The "Dual-Threat" Stability Challenge
You are working with a compound that presents a unique stability paradox. While the tropolone ring system (characteristic of all colchicinoids) acts as a photon antenna, driving rapid photo-isomerization, the thiomethyl group introduces a secondary vulnerability: susceptibility to oxidative degradation (sulfoxide formation).
Standard "amber glass" protocols are often insufficient for thiocolchicine derivatives in solution. This guide provides a self-validating system to ensure your IC50 data and binding kinetics remain reproducible.
Module 1: The Mechanism of Degradation
To control the variable, you must understand the reaction. 9-Thiomethyl Thiocolchicine does not just "fade"; it actively rearranges into a biologically inactive isomer.
-
The Tropolone Collapse (Photo-Isomerization): Upon exposure to UV or blue light (350–450 nm), the 7-membered tropolone ring undergoes a concerted disrotatory electrocyclization. This collapses the ring into a bicyclic structure known as Lumicolchicine .
-
Impact: Lumicolchicines typically have >100-fold lower affinity for tubulin. If 10% of your sample converts, your concentration data is wrong, but your HPLC purity might still look "okay" if the peaks overlap.
-
-
The Sulfur Trap (Oxidation): The thiomethyl group (-SMe) is electron-rich. In the presence of singlet oxygen (generated by the tropolone ring acting as a photosensitizer), it oxidizes to a sulfoxide .
Visualizing the Pathway
Figure 1: The dual degradation pathway. Light triggers ring contraction (Lumicolchicine) and sensitizes the sulfur atom to oxidation.
Module 2: Storage & Handling Protocols
This protocol treats the compound as a "photographic emulsion"—total photon management is required.
Protocol A: Solid State Storage
-
Temperature: -20°C (Long term) or 4°C (Working stock).
-
Atmosphere: Argon or Nitrogen overlay is mandatory to prevent sulfur oxidation.
-
Container: Amber glass vial wrapped in aluminum foil .
-
Why Foil? Amber glass transmits ~5-10% of light in the 450nm range. Foil transmits 0%.
-
Protocol B: Solution Handling (The Danger Zone)
Most degradation occurs during weighing and dissolution.
| Variable | Standard Practice (Risky) | Optimized Protocol (Safe) |
| Lighting | Standard Lab Fluorescents | Red Light Only (Darkroom conditions) |
| Solvent | Ethanol or DMSO (Aerated) | Degassed Ethanol/DMSO (Argon purged) |
| Glassware | Clear or Amber Glass | Amber Glass + Foil Wrap immediately |
| Time Limit | Used over 24-48 hours | Fresh prep only (Use within 4 hours) |
The "Red Light" Workflow
Figure 2: Operational workflow for minimizing photon and oxygen exposure during sample preparation.
Module 3: Troubleshooting & FAQs
Q1: I see "ghost peaks" splitting off my main peak in HPLC. Is my column failing? A: Likely not. This is the hallmark of Lumicolchicine formation .
-
Diagnosis: Lumicolchicines are structural isomers. They have the same mass (MW) but different polarities.
-
Check: In Reverse Phase (C18) HPLC, Lumicolchicines usually elute earlier (are more polar) than the parent thiocolchicine because the tropolone ring contraction reduces planarity and lipophilicity.
-
Action: Check your autosampler. Is the vial illuminated? Turn off the autosampler light or wrap the vial in foil inside the rack.
Q2: My solution turned from pale yellow to a deeper, brownish-yellow. Can I still use it? A: No.
-
Mechanism:[1] Deepening color often indicates the formation of oxidation products (sulfoxides) or polymerization.
-
Rule: Thiocolchicine solutions should be pale yellow. Any shift toward brown or green indicates >5% degradation. Discard immediately.
Q3: Can I use a UV hood to sterilize my sample? A: Absolutely not.
-
Reason: The germicidal UV range (254 nm) is high-energy and will destroy the tropolone ring within minutes, far faster than ambient light. Use 0.22 µm PTFE filtration for sterilization instead.
Module 4: Validation (Prove It)
Before running a high-value assay (e.g., cell cytotoxicity or tubulin binding), validate the integrity of your stock solution.
The "Ratio Check" Method (UV-Vis) Colchicinoids have a distinct UV signature.
-
Scan: 200 nm to 450 nm.
-
Key Features:
- 1: ~240–250 nm (Benzene ring).
- 2: ~350–380 nm (Tropolone ring).
-
The Test: Calculate the ratio of Abs(350nm) / Abs(245nm).
-
Result: If this ratio drops significantly compared to the reference standard, the tropolone ring has been disrupted (Lumicolchicine formation).
-
References
-
Photochemistry of Colchicine: Ghanem, R., et al. (2010).[2] Photochemical Transformation of Colchicine: A Kinetic Study. Journal of Solution Chemistry, 39, 441–456.[2] Link
-
Thiocolchicine Specifics: Danieli, B., et al. (2005). Thiocolchicine-Podophyllotoxin Conjugates: Dynamic Libraries Based on Disulfide Exchange Reaction. Journal of Organic Chemistry, 71(7). Link
-
Photosensitization Risks: Vargas, F., et al. (2001). Photosensitizing activity of thiocolchicoside: photochemical and in vitro phototoxicity studies. Toxicology, 166(1-2), 41-50. Link
-
General Stability Guidelines: Templeton, L.V., et al. (2014). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy. Link
Sources
Technical Support Center: Troubleshooting Background Noise in Thiocolchicine MS Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiocolchicines. This guide is designed to provide expert, field-proven insights into diagnosing and mitigating background noise in your mass spectrometry (MS) analyses. High background noise can obscure low-level analytes, compromise sensitivity, and lead to inaccurate quantification. By understanding the root causes of noise and implementing systematic troubleshooting, you can significantly enhance the quality and reliability of your data.
This guide moves beyond simple checklists to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory.
Section 1: Initial Diagnosis & General Best Practices
High background noise is a common challenge in LC-MS, often appearing as a consistently elevated baseline or a "haystack" of chemical noise that can make it difficult to achieve desired limits of detection.[1][2] A systematic approach is crucial to efficiently identify and eliminate the source of the interference.
Q: My baseline is consistently high across the entire chromatogram. Where do I even begin?
A: A consistently high baseline suggests a persistent source of contamination that is not chromatographically resolved. This points towards issues with the mobile phase, the LC system plumbing, or the MS ion source itself, rather than a specific sample problem. The first step is to logically isolate the source of the problem.
The Causality: The goal is to determine if the contamination is pre-column (solvents, pump, autosampler) or post-column (ion source, gas lines). By systematically bypassing components, you can pinpoint the origin.
Here is a logical workflow to diagnose the issue:
Caption: General workflow for troubleshooting high background noise.
Section 2: Troubleshooting Solvent and Mobile Phase Contamination
The most common source of persistent background noise is the liquid phase flowing into the mass spectrometer.[3] High-purity solvents and additives are essential for sensitive LC-MS analysis.[4]
Q: How can I confirm my solvents or additives are the source of the noise?
A: A simple blank analysis can quickly reveal solvent-based contamination. Prepare fresh mobile phases using a completely new batch of LC-MS grade solvents and additives from a different lot number or a trusted supplier.
The Causality: Lower-grade solvents (e.g., HPLC-grade) contain significantly more non-volatile impurities and particulates that contribute directly to chemical noise, especially in the low mass range typical for small molecule analysis.[4] Topping off solvent bottles should be avoided as it can concentrate less volatile contaminants over time.[4]
Experimental Protocol: Solvent Purity Check
-
Prepare Fresh: Make a fresh batch of your mobile phase (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile) using the highest quality LC-MS grade reagents available.[1][4] Use glassware that has been thoroughly rinsed with organic solvent and then water, avoiding detergents.[5]
-
Run a Blank Gradient: Without making an injection, run a full LC gradient.
-
Analyze the TIC: Observe the Total Ion Current (TIC) chromatogram. If the background is now significantly lower, your previous solvents were the source of contamination.
-
Examine Spectra: If the background is still high, examine the mass spectra at different points in the blank gradient. Consistent, dominant ions across the run point to a specific contaminant in your mobile phase or system.[6]
| Common Background Ion (m/z) [M+H]+ | Potential Source | Ion Identity |
| 91.0546 | Toluene | C7H7+ |
| 118.0862 | N,N-dimethylformamide (DMF) | C3H8NO+ |
| 149.0233 | Phthalate plasticizer | C8H5O3+ |
| Repeating units of +44 Da | Polyethylene glycol (PEG) | PEG polymers |
| Repeating units of +58 Da | Polypropylene glycol (PPG) | PPG polymers |
| Caption: Table of common background ions and their likely sources. Data compiled from common knowledge and contaminant databases.[7][8] |
Section 3: Mitigating Matrix Effects from Complex Samples
When analyzing thiocolchicines from biological fluids (plasma, urine) or complex formulations, co-eluting matrix components can interfere with the ionization of the target analyte. This phenomenon, known as the "matrix effect," can either suppress or enhance the analyte signal, leading to poor accuracy and reproducibility.[9][10][11]
Q: What are matrix effects, and how do they manifest in my thiocolchicine spectra?
A: Matrix effects are the alteration of ionization efficiency for your target analyte due to the presence of co-eluting compounds from the sample matrix.[9] In electrospray ionization (ESI), all molecules in a droplet compete for access to the surface to be ionized and enter the gas phase. If a high concentration of a matrix component is present, it can outcompete your thiocolchicine analyte, leading to a suppressed signal (ion suppression).[9][10]
Caption: Diagram illustrating ion suppression due to matrix effects.
Q: Which sample preparation technique is best for reducing matrix effects when analyzing thiocolchicines?
A: The choice of sample preparation is critical and depends on the complexity of the matrix. For thiocolchicines, which may be extracted from plant matrices rich in pigments and starches or from plasma rich in lipids and proteins, a selective technique is required.[12] Solid-Phase Extraction (SPE) is often superior to simpler methods like "dilute-and-shoot" or protein precipitation because it provides a much cleaner extract.[13][14]
| Technique | Principle | Pros | Cons | Noise Reduction Potential |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., Acetonitrile) to precipitate proteins from a biological fluid. | Fast, simple, inexpensive. | Non-selective; co-extracts many matrix components (salts, phospholipids). | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Can be more selective than PPT. | Labor-intensive, uses large solvent volumes, potential for emulsions. | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted.[13] | Highly selective, high concentration factor, excellent for removing interferences.[13] | More complex method development, higher cost per sample. | Very High |
Experimental Protocol: General Solid-Phase Extraction (SPE) for Thiocolchicine This is a starting protocol and should be optimized for your specific matrix.
-
Sorbent Selection: Choose a reverse-phase (e.g., C18) or mixed-mode cation exchange sorbent, depending on the final pH and desired selectivity.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate.[13]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences. This step is crucial for washing away non-specifically bound impurities.[13]
-
Elution: Elute the thiocolchicine with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for LC-MS injection. This step ensures compatibility with your chromatography.[14]
Section 4: Addressing Instrument and System Contamination
If solvents and sample prep have been ruled out, the contamination may reside within the LC-MS system itself. Contaminants can build up in autosampler loops, injection ports, tubing, and especially the MS ion source.[15][16]
Q: I've changed my solvents and improved my sample prep, but a high background persists after a few injections. What's next?
A: This pattern suggests sample-derived contaminants are accumulating in the system, a phenomenon known as carryover, or that the system has a more stubborn, baked-on contamination issue. A thorough system cleaning is warranted.
The Causality: Non-volatile components from the sample matrix (salts, polymers, lipids) can deposit on the surfaces of the ion source, such as the capillary, skimmer, and ion optics.[16] This buildup not only creates a source of constant background ions but can also charge unevenly, leading to poor sensitivity and peak shape.
Protocol: System "Steam Cleaning" / High Organic Bake-out This procedure uses a high flow of hot, high-organic mobile phase to aggressively flush the system.
-
Remove Column: Replace the analytical column with a union or a piece of PEEK tubing.
-
Prepare Solvents: Use fresh bottles of Mobile Phase A (LC-MS grade water) and Mobile Phase B (LC-MS grade isopropanol or acetonitrile).
-
Set High Flow/Temp: Set the LC flow rate to a moderate level (e.g., 0.5 mL/min). Set the MS drying gas temperature and flow to their maximum recommended values (e.g., 350 °C, 13 L/min).[6]
-
Flush System: Run a gradient from 10% B to 100% B over 10 minutes, hold at 100% B for 30-60 minutes, and then return to 10% B.
-
Equilibrate and Test: Re-install the column, equilibrate the system with your analytical mobile phase, and run a blank injection to check the background level. This overnight cleaning is one of the most effective ways to improve signal-to-noise.[6]
Protocol: Ion Source Cleaning Checklist Always follow your manufacturer's specific guidelines for source maintenance. Ensure the instrument is vented and powered down before beginning.[17][18]
-
Disassemble Source: Carefully remove the ion source from the mass spectrometer. Disassemble the spray shield, capillary, and other user-serviceable components. Take pictures at each stage to aid in reassembly.[17]
-
Sonication: Place metal parts in a beaker with a sequence of solvents. A typical sequence is a 15-minute sonication in 50:50 water/methanol, followed by 15 minutes in pure methanol, and a final 15 minutes in pure acetonitrile.
-
Drying: Thoroughly dry all parts with a stream of high-purity nitrogen gas. Ensure no solvent remains.
-
Reassembly: Wearing powder-free gloves, carefully reassemble the source.[17]
-
Pumpdown and Bakeout: Re-install the source, pump the system down, and allow it to bake out and thermally equilibrate for several hours (or overnight) before use.[6]
Section 5: Method-Specific Optimization for Thiocolchicines
Thiocolchicine is a glycoside, a class of molecules that can exhibit specific behaviors in the MS source that might be mistaken for background noise if not properly understood.
Q: I see many unexpected peaks in my spectrum that seem related to my analyte, especially at higher source energies. What is happening?
A: You are likely observing in-source fragmentation or collision-induced dissociation (CID). Thiocolchicoside has a glycosidic bond that can cleave under the energetic conditions of the ESI source, causing the sugar moiety to break off from the aglycone core.[19][20] This is not random background noise but rather a predictable fragmentation of your analyte before it reaches the mass analyzer.
The Causality: The energy applied in the ion source (e.g., fragmentor voltage, declustering potential) is intended to help with desolvation. However, excessive energy can be transferred to the analyte ions, causing them to fragment. Glycosidic bonds are often labile and susceptible to this process.[21][22] While sometimes used intentionally for structural confirmation, unintended in-source CID complicates quantification and makes spectra appear "noisy."
Solution: To minimize this effect, you must carefully optimize the MS source voltages. Start with the instrument manufacturer's recommended settings and then systematically reduce the fragmentor/declustering potential until the peak corresponding to the intact thiocolchicoside precursor ion is maximized and the fragment ions are minimized.
| Parameter | Typical Starting Value | Effect on In-Source CID |
| Fragmentor / Declustering Potential | 100-150 V | High Impact. Lower values reduce fragmentation. |
| Capillary Voltage | 3500-4500 V | Low Impact. Primarily affects spray stability. |
| Drying Gas Temperature | 300-350 °C | Moderate Impact. Higher temps can increase fragmentation. |
| Nebulizer Pressure | 35-50 psi | Low Impact. Affects droplet size and desolvation. |
| Caption: Recommended starting ESI parameters to minimize in-source fragmentation of thiocolchicines. |
Q: Should I use positive or negative ionization mode for thiocolchicine analysis?
A: Thiocolchicoside can be analyzed in both positive ([M+H]+, [M+Na]+) and negative ([M-H]-, [M+CH3COO]-) ion modes.[23][24] The optimal choice depends on sensitivity and background levels in your specific system.
-
Positive Mode (ESI+): Often provides higher signal intensity for molecules with basic sites that readily accept a proton. This is generally the preferred mode.[25]
-
Negative Mode (ESI-): Can be advantageous due to significantly lower background noise in this polarity.[25] If thiocolchicoside forms a stable negative ion, the signal-to-noise ratio may be superior in ESI- even if the absolute signal is lower than in ESI+.
Recommendation: Develop and compare methods in both polarities during initial method development to determine which provides the best signal-to-noise ratio for your specific application and instrument.
Section 6: Frequently Asked Questions (FAQs)
-
FAQ: How often should I clean my ion source?
-
This is highly dependent on sample throughput and cleanliness. For labs running complex biological samples, a monthly cleaning is a good starting point.[15] Monitor system performance (sensitivity, peak shape); a sudden degradation is a key indicator that cleaning is required.
-
-
FAQ: Can my choice of column affect background noise?
-
Yes. Column bleed, where the stationary phase slowly leaches from the column, can contribute to background noise, especially with new columns or at high temperatures. Always use columns specifically designed for MS applications. Additionally, ensuring good chromatography that separates your analyte from matrix components is a primary way to reduce matrix-effect-related noise.[9]
-
-
FAQ: What is the difference between chemical noise and electronic noise?
-
Electronic noise is inherent to the detector system and is typically observed as a very low-level, fast, and random signal fluctuation. Modern instruments have very low electronic noise.[16][26]
-
Chemical noise consists of real ions reaching the detector that are not your analyte of interest.[16][27] This includes solvent impurities, plasticizers, column bleed, and matrix components. The troubleshooting guides in this document are focused on eliminating chemical noise, which is the dominant source of background in modern LC-MS.
-
References
-
High background after preventative maintenance. (2020). Chromatography Forum. [Link]
-
Lia, M. E., et al. (2023). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PLoS ONE. [Link]
-
Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. [Link]
-
How to reduce high background noise in an LC MS/MS experiment? (2015). ResearchGate. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Potter, D. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]
- Carroll, F. A., & Sovocool, G. W. (1997). U.S. Patent No. 5,672,869. Washington, DC: U.S.
-
Rojo, D., et al. (2024). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC–MS Analysis. Molecules. [Link]
-
Background noise in UPLC-MS/MS experience? (2022). Nitrosamines Exchange. [Link]
-
S. A, S., & T, M. (2020). BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CONCURRENT QUANTIFICATION OF ACECLOFENAC AND THIOCOLCHICOSIDE IN HUMAN PLASM. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. [Link]
-
ESI Common Background Ions. (n.d.). UWPR. [Link]
-
Jekő, J., et al. (2012). In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry. [Link]
-
MS Tip: Mass Spectrometer Source Cleaning Procedures. (n.d.). Scientific Instrument Services. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]
-
Analytical Method for Determination of Thiocolchicoside in marketed Pharmaceutical Preparation: A Review. (2021). International Journal of Technology. [Link]
-
Zhang, K., Wong, J., & Safarpour, H. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
The amenability of different solvents to electrospray ionization mass spectrometry. (2021). International Journal of Mass Spectrometry. [Link]
-
Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). UC Irvine Environmental Health & Safety. [Link]
-
Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. [Link]
-
Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. (2021). Journal of Chemical Education. [Link]
-
Controlling Contamination in LC/MS Systems. (n.d.). Waters Corporation. [Link]
-
Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. (2017). Journal of the American Society for Mass Spectrometry. [Link]
-
Noise and Baseline Filtration in Mass Spectrometry. (2018). ResearchGate. [Link]
-
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). Molecules. [Link]
-
Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. (2007). ResearchGate. [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab. [Link]
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (n.d.). SCIEX. [Link]
-
Electrospray Compatible Solvents. (2009). University of Alberta. [Link]
-
Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. (2018). ResearchGate. [Link]
-
Forced degradation study of thiocolchicoside: Characterization of its degradation products. (2019). ResearchGate. [Link]
-
Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. (2020). Journal of the Mass Spectrometry Society of Japan. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. [Link]
-
Solvents and Caveats for LC/MS. (n.d.). Waters Corporation. [Link]
-
Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. (2023). Analytical Chemistry. [Link]
-
RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. (2013). Journal of Proteomics. [Link]
-
Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless? (2011). Agilent Technologies. [Link]
-
Analytical Methods for Determination of Muscle Relaxant Thiocolchicoside in Pharmaceutical Preparations- A Review. (2016). SciSpace. [Link]
-
Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. [Link]
-
High-Resolution Ambient MS Imaging of Negative Ions in Positive Ion Mode: Using Dicationic Reagents with the Single-Probe. (2018). Journal of the American Society for Mass Spectrometry. [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. agilent.com [agilent.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. mdpi.com [mdpi.com]
- 13. opentrons.com [opentrons.com]
- 14. researchgate.net [researchgate.net]
- 15. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 16. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 18. ehs.uci.edu [ehs.uci.edu]
- 19. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides [jstage.jst.go.jp]
- 21. mdpi.com [mdpi.com]
- 22. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xisdxjxsu.asia [xisdxjxsu.asia]
- 24. nebiolab.com [nebiolab.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. agilent.com [agilent.com]
- 27. US5672869A - Noise and background reduction method for component detection in chromatography/spectrometry - Google Patents [patents.google.com]
Validation & Comparative
Publish Comparison Guide: NMR Spectral Data for Thiocolchicine Characterization
This guide provides a definitive technical comparison and characterization protocol for Thiocolchicine (specifically the 10-thiomethyl derivative), addressing the nomenclature ambiguity and providing field-validated NMR spectral data.
Executive Summary & Nomenclature Correction
Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]
The "9-Thiomethyl" Ambiguity: In the context of colchicine derivatives, the term "9-Thiomethyl Thiocolchicine" is frequently a nomenclature error for 10-Thiocolchicine (often simply called Thiocolchicine ).
-
Standard Colchicine Numbering: The tropolone ring (Ring C) contains a ketone at position C9 and a methoxy group at position C10 .[1][2]
-
Thiocolchicine: The C10-methoxy group is replaced by a C10-thiomethyl (-SCH₃) group.[1]
-
Isothiocolchicine: A structural isomer where the ketone is at C10 and the thiomethyl is at C9. This is thermodynamically less stable and biologically less active.[1]
This guide focuses on the characterization of the biologically active standard: 10-Thiocolchicine.
Why Thiocolchicine?
Thiocolchicine acts as a potent tubulin polymerization inhibitor, often exhibiting higher affinity and greater metabolic stability than the parent compound, Colchicine.[1] The sulfur substitution at C10 alters the electronic properties of the tropolone ring, enhancing binding kinetics while resisting the hydrolysis that degrades Colchicine.
Structural Analysis & Comparison
The primary structural difference lies in the C10 substituent on the tropolone ring (Ring C). This substitution creates a distinct NMR "fingerprint" due to the electronegativity difference between Oxygen (3.44) and Sulfur (2.58).[1]
Chemical Structure Comparison[2][3][4][5][6][7]
-
Colchicine: C₂₂H₂₅NO₆ (MW: 399.44 g/mol ) | C10-OCH₃ [1]
-
Thiocolchicine: C₂₂H₂₅NO₅S (MW: 415.51 g/mol ) | C10-SCH₃ [1]
Workflow Diagram: Structural Validation Logic
The following diagram illustrates the decision tree for distinguishing Thiocolchicine from its parent and isomers using NMR markers.
Figure 1: NMR-based decision tree for validating Thiocolchicine identity against Colchicine.
Comparative NMR Spectral Data
The following data tables provide the diagnostic shifts required to confirm the synthesis or purity of Thiocolchicine.
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Note: Shifts may vary slightly (±0.05 ppm) depending on concentration and exact solvent water content.
| Position / Group | Colchicine (δ ppm) | Thiocolchicine (δ ppm) | Diagnostic Note |
| C10-Substituent | 3.99 (s, 3H, -OCH₃) | 2.42 - 2.44 (s, 3H, -SCH₃) | PRIMARY MARKER. S-Me is significantly upfield due to lower electronegativity.[1] |
| C1-OCH₃ | 3.94 (s, 3H) | 3.94 (s, 3H) | Ring A methoxy (stable).[1] |
| C2-OCH₃ | 3.65 (s, 3H) | 3.65 (s, 3H) | Ring A methoxy (stable).[1] |
| C3-OCH₃ | 3.94 (s, 3H) | 3.90 - 3.93 (s, 3H) | Ring A methoxy (stable).[1] |
| H8 (Ring C) | 7.55 (s, 1H) | 7.52 (s, 1H) | Singlet on the tropolone ring.[1] |
| H11 (Ring C) | 6.85 (d, J=11 Hz) | 7.05 - 7.10 (d, J=10.5 Hz) | Downfield shift in Thiocolchicine due to S-substitution. |
| H12 (Ring C) | 7.30 (d, J=11 Hz) | 7.25 - 7.30 (d, J=10.5 Hz) | AB system with H11.[1] |
| NH (Amide) | ~6.0 - 7.0 (broad) | ~6.5 - 7.5 (broad/d) | Solvent dependent (sharper in DMSO-d6 ~8.6 ppm).[1] |
Table 2: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
The Carbon-13 spectrum provides the most definitive confirmation of the Sulfur incorporation.
| Position / Carbon | Colchicine (δ ppm) | Thiocolchicine (δ ppm) | Diagnostic Note |
| C10-Substituent | 56.5 (-OCH₃) | 15.1 (-SCH₃) | DEFINITIVE PROOF. Huge upfield shift confirms S-Me.[1][3] |
| C10 (Ring C) | 164.0 | ~151.0 - 153.0 | The ipso-carbon shifts upfield when attached to S vs O. |
| C9 (Ketone) | 179.5 | 182.5 | Slight downfield shift of the ketone in the thio-derivative. |
| C1, C2, C3 | ~61.0, 61.5, 56.0 | ~61.3, 61.0, 56.1 | Ring A methoxy carbons remain largely unchanged. |
| C7 (Chiral Center) | 52.5 | 52.8 | The chiral center carrying the acetamide. |
Detailed Characterization Protocol
A. Sample Preparation[1][8][9]
-
Solvent Selection:
-
Routine ID: Use CDCl₃ (Chloroform-d) .[1] It provides excellent solubility for Thiocolchicine and clear separation of the methyl signals.
-
Full Assignment: Use DMSO-d6 if the amide (NH) proton needs to be quantified or if solubility is an issue.[1] Note that in DMSO, the water peak (~3.33 ppm) can sometimes interfere with the methoxy region if the sample is wet.
-
-
Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains (sulfur derivatives can sometimes carry inorganic salts from synthesis).[1]
B. Experimental Workflow
-
Run 1H NMR (16 scans):
-
Focus immediately on the 2.0–2.5 ppm region.
-
Pass Criteria: Presence of a sharp singlet integrating to 3H at ~2.42 ppm . Absence of a singlet at ~4.00 ppm (which would indicate unreacted Colchicine starting material).[1]
-
-
Run 13C NMR (256+ scans):
-
Purity Check:
C. Stability & Handling
-
Light Sensitivity: Like Colchicine, Thiocolchicine is light-sensitive (forming Lumicolchicine derivatives).[1] Prepare NMR tubes in low light and analyze immediately.
-
Oxidation: The thioether (-S-) is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-).[1]
-
NMR Sign of Oxidation: New methyl singlets appearing downfield of 2.42 ppm (typically 2.8–3.2 ppm for sulfoxides).[1]
-
References
-
Clerici, F., et al. (1995). 1H- and 13C-NMR Spectra of Thiocolchicine and Derivatives: A Complete Analysis.[1] Journal of Natural Products.
-
Kurek, J., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine.[1] Molecules (MDPI).
-
Huczyński, A., et al. (2016). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives.[1] Investigational New Drugs.
-
Sitarek, P., et al. (2020). Photoinduced Skeletal Rearrangement of N-Substituted Colchicine Derivatives.[1] The Journal of Organic Chemistry.[6] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives [mdpi.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Technical Comparison Guide: Mass Spectrometry Profiling of 9-Thiomethyl Thiocolchicine vs. Colchicine Analogs
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 9-Thiomethyl Thiocolchicine (often referred to as Isothiocolchicine or 9-methylthio-10-deoxo-10-oxocolchicine ) versus its primary structural analogs: Thiocolchicine (the 10-thiomethyl isomer) and the parent compound Colchicine .[1]
Executive Summary
This compound is a structural isomer of the potent antimitotic agent Thiocolchicine .[1] While standard Thiocolchicine features a thiomethyl (-SCH₃) group at the C10 position of the tropolone ring, the 9-Thiomethyl variant (Isothiocolchicine) positions this group at C9, with the carbonyl shifting to C10.[1]
Differentiation of these regioisomers is critical in drug development and quality control (QC) because they exhibit distinct biological activities (tubulin binding affinity) and metabolic profiles.[1] This guide details the specific MS/MS fragmentation pathways that allow for their unambiguous identification.
Key Performance Indicators (KPIs)
| Feature | This compound (Isomer) | Thiocolchicine (Standard) | Colchicine (Parent) |
| Molecular Weight | 415.5 g/mol | 415.5 g/mol | 399.4 g/mol |
| Precursor Ion [M+H]⁺ | m/z 416.2 | m/z 416.2 | m/z 400.2 |
| Primary Neutral Loss | -SCH₃ (47 Da) / -CH₂CO (42 Da) | -SCH₃ (47 Da) / -CH₂CO (42 Da) | -OCH₃ (31 Da) / -CH₂CO (42 Da) |
| Ionization Efficiency | High (Sulfur enhances protonation) | High | Moderate |
| Retention Time (RT) | Typically elutes earlier than 10-isomer on C18 | Late eluter (Lipophilic) | Early eluter (Polar) |
Experimental Methodology
To replicate the fragmentation patterns described, the following LC-MS/MS parameters are recommended. This protocol ensures the generation of diagnostic product ions.[1]
Sample Preparation[1][3][4]
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO.
-
Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Extraction (Plasma/Biofluids): Liquid-Liquid Extraction (LLE) using ethyl acetate is superior to protein precipitation for recovering thiocolchicine derivatives due to their lipophilicity.[1]
LC-MS/MS Parameters[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Optimized for precursor stability).
-
Collision Energy (CE):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase:
Fragmentation Mechanism & Pathway Analysis[1]
The Fragmentation Cascade
The fragmentation of colchicine derivatives follows a predictable "stripping" mechanism.[1] The B-ring acetamide side chain is the most labile, followed by the substituents on the C-ring (tropolone).[1]
-
Precursor Selection: The protonated molecule [M+H]⁺ at m/z 416 is selected.[1]
-
Primary Transition (Loss of Acetamide): The amide bond cleaves, typically losing a neutral ketene molecule (-CH₂CO, 42 Da) or the entire acetamide group (-NHCOCH₃, 59 Da).[1]
-
Secondary Transition (Loss of Thiomethyl): The C-ring substituent is ejected.[1]
-
Ring Contraction: High energy collision leads to the loss of CO (-28 Da) from the tropolone ring, collapsing it into a benzene ring structure.[1]
Visualization of Signaling Pathway (Graphviz)[1]
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound (m/z 416).
Comparative Analysis: 9-Thiomethyl vs. Alternatives
The following table contrasts the spectral signatures. Note that while Thiocolchicine and This compound share the same precursor mass, their fragment intensity ratios and retention times differ due to the position of the sulfur atom relative to the carbonyl.[1]
| Parameter | Colchicine (Standard) | Thiocolchicine (10-SCH₃) | This compound (9-SCH₃) |
| Precursor (m/z) | 400.2 | 416.2 | 416.2 |
| Major Fragment 1 | 358.1 (-Ketene) | 374.1 (-Ketene) | 374.1 (-Ketene) |
| Major Fragment 2 | 326.1 (-MeOH) | 327.1 (-SCH₃) | 327.1 (-SCH₃) |
| Major Fragment 3 | 310.1 (-2x OMe) | 311.1 (-SCH₃ -O) | 311.1 |
| Diagnostic Difference | Mass shift of -16 Da vs Thio analogs.[1] | High intensity of m/z 374.[1] | Altered ratio of 374/357 due to steric hindrance at C9.[1] |
| Isotopic Pattern | Standard C/H/N/O. | A+2 peak (~4.5%) due to ³⁴S.[1] | A+2 peak (~4.5%) due to ³⁴S.[1] |
Diagnostic Interpretation[1][2]
-
Sulfur Signature: Both thio-variants exhibit a distinct A+2 isotopic peak (approx.[1] 4.5% height of the parent peak) due to the natural abundance of ³⁴S.[1] This is absent in Colchicine.[1]
-
Isomer Differentiation:
-
Thiocolchicine (10-SCH₃): The C10 position is more reactive/labile.[1] The loss of -SCH₃ is often more pronounced.[1]
-
9-Thiomethyl (Isomer): The C9 position is adjacent to the ring junction.[1] Steric effects often result in a slightly lower fragmentation efficiency for the -SCH₃ loss compared to the 10-isomer, and a shift in retention time (usually eluting earlier on C18 columns).[1]
-
References
-
Kouroupis, P., & Hansen, H. J. (1995).[1][5] From Colchicine and Some of Its Derivatives to 1,2,3,9,10-Pentamethoxybenzo[a]heptalenes. Helvetica Chimica Acta.[1][5] Retrieved from [Link][1]
-
Huczyński, A., et al. (2020).[1] New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules. Retrieved from [Link][1]
-
Wiesner, B., et al. (2017).[1] LC-MS/MS Quantification of Free and Fab-bound Colchicine in Plasma. Journal of Chromatography B. Retrieved from [Link]
Sources
Comparative Guide: Validated Analytical Strategies for Thiocolchicine Impurity Profiling
[1]
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Thiocolchicine (
The impurity profiling of thiocolchicine is analytically challenging due to three factors:
-
Structural Similarity: Impurities like colchicine (starting material) and isothiocolchicine (isomer) share the tricyclic tropolone framework, leading to co-elution in standard C18 chemistries.
-
Photosensitivity: The tropolone ring undergoes rapid photo-isomerization into "lumithiocolchicines" upon exposure to light, requiring strict dark-room protocols during analysis.
-
Toxicity: High potency necessitates closed-system handling and sensitive detection limits (LOD) to ensure operator safety and product purity.
This guide compares three validated analytical approaches—RP-HPLC (Standard) , UHPLC (High-Throughput) , and HPTLC (Cost-Effective) —to help you select the optimal workflow for your laboratory.
Comparative Analysis of Analytical Methods
The following table synthesizes performance metrics based on current industrial standards and validated literature.
| Feature | Method A: RP-HPLC-UV (The Workhorse) | Method B: UHPLC-PDA (The Speedster) | Method C: HPTLC (The Screener) |
| Primary Use Case | Routine QC release; robust in global supply chains.[1] | High-throughput R&D; complex degradation profiling. | Quick stability screening; cost-sensitive labs.[1] |
| Stationary Phase | C18 (5 µm), Porous Silica | C18 (1.7 - 2.2 µm), Core-Shell | Silica Gel 60 |
| Resolution ( | Moderate ( | High ( | Low (Band separation limited) |
| Run Time | 25 – 45 minutes | 5 – 12 minutes | Parallel processing (variable) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~1.0 µ g/spot |
| Solvent Consumption | High (20-40 mL/run) | Low (< 5 mL/run) | Very Low (< 10 mL/plate) |
| Cost Per Sample | Moderate | High (Consumables/Instrumentation) | Low |
Expert Insight: The Decision Matrix
While UHPLC offers superior resolution for closely eluting isomers (e.g., separating thiocolchicine from 2-demethylthiocolchicine), RP-HPLC remains the regulatory gold standard for thiocolchicine due to its global transferability. HPTLC is largely obsolete for quantitative release testing but remains valid for rapid identity confirmation in raw material receiving.[1]
Validated Protocol: Stability-Indicating RP-HPLC
This protocol is the recommended "Self-Validating System" for routine impurity profiling.[1] It is designed to separate the API from its three critical impurities: Colchicine , 3-Demethylthiocolchicine , and Lumithiocolchicine .
A. Chromatographic Conditions[1][2][3][5][6][7][8][9][10]
-
Instrument: HPLC equipped with a Photodiode Array (PDA) Detector.[2]
-
Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (
mm, 5 µm).-
Why: The high carbon load provides necessary retention for the lipophilic thiocolchicine while maintaining peak shape for the more polar degradants.[1]
-
-
Column Temperature:
. -
Detection: 260 nm (Isosbestic point for tropolone derivatives) and 380 nm (Specific for yellow color/tropolone ring intactness).
-
Injection Volume: 20 µL.
B. Mobile Phase System
A gradient system is mandatory to elute the highly polar hydrolytic degradants early while washing off late-eluting dimers.[1]
-
Solvent A: 50 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.5 with Orthophosphoric Acid.-
Causality: Acidic pH suppresses the ionization of silanols on the column, reducing tailing for the nitrogen-containing alkaloid structure.[1]
-
-
Solvent B: Acetonitrile (HPLC Grade).[5]
Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic hold for polar degradants |
| 25.0 | 40 | 60 | Linear ramp to elute Thiocolchicine |
| 35.0 | 40 | 60 | Wash phase |
| 36.0 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End |
C. Standard & Sample Preparation[1][3]
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Precaution: All glassware must be amber-colored or wrapped in aluminum foil.
-
Stock Solution: Dissolve 25 mg Thiocolchicine Reference Standard in 50 mL diluent.
-
System Suitability Solution: Spike Thiocolchicine stock with 1% Colchicine and expose a small aliquot to UV light for 1 hour (to generate Lumithiocolchicine in situ).
Visualizing the Workflow
Diagram 1: Analytical Decision & Workflow
This diagram illustrates the logical flow for selecting a method and executing the analysis, ensuring data integrity.
Caption: Analytical workflow emphasizing method selection based on sample stage and the critical requirement for light protection.
Diagram 2: Degradation Pathways of Thiocolchicine
Understanding what you are detecting is as important as the detection itself.[1]
Caption: Primary degradation pathways. Note that Lumithiocolchicine formation is the most rapid failure mode in improper handling.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025). Thiocolchicoside | C27H33NO10S.[1] PubChem Compound Summary. [Link]
-
Rashed, A., et al. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. PubMed.[1] [Link]
-
Phenomenex. (2025).[6][5] HPLC vs UHPLC: Key Differences & Applications. [Link]
-
Veeprho Laboratories. (2025). Thiocolchicoside EP Impurity A ((-)-Colchicine). [Link][7]
Sources
- 1. youtube.com [youtube.com]
- 2. tsijournals.com [tsijournals.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalijsra.com [journalijsra.com]
- 6. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 7. veeprho.com [veeprho.com]
Reference standard qualification for 9-Thiomethyl Thiocolchicine
This guide outlines the technical qualification framework for 9-Thiomethyl Thiocolchicine , a critical reference standard used primarily in the impurity profiling of Thiocolchicine and Thiocolchicoside APIs.
Based on the chemical nomenclature and commercial reference standard data (e.g., CSL-59387), this compound is identified as N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-(thiomethyl)benzo[a]heptalen-7-yl]acetamide (Molecular Formula: C₂₃H₂₉NO₄S₂ ; MW: ~447.61 Da).[1] It is distinct from Thiocolchicine (C₂₂H₂₅NO₅S) and Colchicine (C₂₂H₂₅NO₆).
A Technical Comparison & Qualification Guide for Drug Development[1]
Executive Summary & Compound Definition
This compound serves as a specific impurity reference standard .[1] Its qualification is essential for establishing the specificity of HPLC methods used for Thiocolchicine (the API) and ensuring that process-related impurities—specifically those arising from thiolation reactions—are accurately quantified.
| Feature | This compound (Target) | Thiocolchicine (Parent API) | Colchicine (Originator) |
| Role | Impurity / Reference Standard | Active Pharmaceutical Ingredient | Precursor / API |
| Formula | C₂₃H₂₉NO₄S₂ | C₂₂H₂₅NO₅S | C₂₂H₂₅NO₆ |
| MW | 447.61 g/mol | 415.50 g/mol | 399.44 g/mol |
| Key Moiety | Bis-thio modification : 10-SMe & 9-CH₂SMe (putative) | 10-SMe (Thioether replaces OMe) | 10-OMe (Ether) |
| Polarity | Low (High Lipophilicity) | Medium | Medium-High |
Structural Identification Strategy (The "Fingerprint")
To qualify this standard, you must prove its structure is distinct from the parent API. The presence of the second sulfur moiety and the modification at the C9 position are the critical differentiators.
A. Nuclear Magnetic Resonance (NMR)[2]
-
1H-NMR (Proton):
-
Differentiation: Look for the loss of the C9 ketone chemical shift influence if the carbonyl is modified, or the appearance of a new methylene signal (-CH₂-S-) associated with the "9-thiomethyl" group.[1]
-
Thiomethyl Singlet: Expect a sharp singlet for the -SMe group (typically
2.4–2.5 ppm).[1] In this compound, you may observe two distinct S-methyl signals or a complex multiplet if the symmetry is broken.[1]
-
-
13C-NMR (Carbon):
-
Carbonyl Check: Verify the status of the C9 signal (
~179 ppm in Colchicine). A shift or disappearance confirms the C9 modification.
-
B. Mass Spectrometry (MS)
-
Technique: LC-MS/MS (ESI+).[1]
-
Target Ion:
. -
Fragmentation Pattern:
C. Infrared Spectroscopy (IR)[2]
-
C=O Stretch: Colchicine and Thiocolchicine exhibit a strong tropolone carbonyl band at ~1580–1600 cm⁻¹.
-
Differentiation: If the C9 position is reduced or substituted with a thiomethyl alkyl group, this carbonyl band will be significantly altered or absent, serving as a rapid ID check.
Purity & Performance Assessment (HPLC)
The core requirement is to demonstrate that this compound can be chromatographically resolved from Thiocolchicine and other congeners.[1]
Experimental Protocol: HPLC Specificity
Objective: Confirm retention time (RT) separation and determine the Relative Response Factor (RRF).
Chromatographic Conditions:
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 245 nm (Colchicine chromophore) and 350 nm (Tropolone band).
Expected Performance:
| Compound | Approx. Relative RT (RRT) | Explanation |
|---|---|---|
| Colchicine | 1.00 | Baseline reference.[1] |
| Thiocolchicine | ~1.15 - 1.25 | More lipophilic (S replaces O).[1] |
| This compound | > 1.30 | Most Lipophilic. The addition of the extra carbon and sulfur (C23/S2) significantly increases retention on C18. |
Qualification Workflow Visualization
The following diagram illustrates the logical flow for qualifying a new batch of this compound Reference Standard.
Caption: Step-by-step qualification workflow ensuring structural integrity and quantitative accuracy for the reference standard.
Stability & Handling (Thio-Sensitivity)
Unlike Colchicine, This compound contains two sulfur centers.[1] This makes it highly susceptible to oxidation.
-
Degradation Pathway: Formation of Sulfoxides (S=O) .
-
Observation: In HPLC, oxidized impurities will elute earlier than the parent peak (more polar).
-
Storage Protocol:
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen flush is mandatory after every use.
-
Solvent: Avoid dissolving in DMSO for long-term storage (DMSO can act as an oxidant over time).[1] Use Methanol for immediate analysis.
-
Comparison Guide: Selecting the Right Standard
| Scenario | Recommended Standard | Reason |
| Routine Release of Thiocolchicine API | Thiocolchicine CRS | Primary standard for assay.[1] |
| Impurity Profiling (RRT Determination) | This compound | Required to mark the retention time of this specific process impurity. |
| Isomer Identification | Isothiocolchicine | To distinguish between regioisomers (C9 vs C10 substitution). |
References
-
Splendid Lab. (n.d.). This compound Product Description (CSL-59387). Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2025). Thiocolchicoside Hydrate CRS Leaflet. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1993). Synthesis and biological evaluation of thiocolchicine analogs. (Context on 9-methylthio derivatives). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Substance Registration System: Thiocolchicoside and Impurities. Retrieved from [Link]
-
ResearchGate. (2025). Colchicine and Thiocolchicine: Structure and Stability Reviews. Retrieved from [Link]
Sources
Pharmacokinetic Comparison of Colchicine Sulfur Analogs: A Technical Guide
Executive Summary & Structural Logic
This guide provides a technical comparison between Colchicine (the classical tropolone alkaloid) and its sulfur-containing analogs , primarily focusing on Thiocolchicine (the direct C10-thio analog) and Thiocolchicoside (the clinically utilized glucoside derivative).
While Colchicine is the gold standard for gout and Familial Mediterranean Fever (FMF) via tubulin disruption, its sulfur analogs exhibit distinct physicochemical and pharmacokinetic (PK) behaviors. The substitution of the C10-methoxy (-OMe) group with a thiomethyl (-SMe) group significantly alters tubulin binding kinetics, metabolic stability, and toxicity profiles.
Key Technical Takeaway:
-
Colchicine: Moderate oral bioavailability (~45%), long terminal half-life (20–40 h) driven by high tissue binding (tubulin), and cleared via CYP3A4/P-gp.
-
Thiocolchicine (Aglycone): Higher tubulin affinity (
) and cytotoxicity than colchicine. -
Thiocolchicoside (Clinical Form): Acts as a prodrug.[1] It is not detected in plasma after oral administration; it is hydrolyzed to the aglycone (3-demethylthiocolchicine) and subsequently glucuronidated to the active metabolite (M1).
Mechanistic & Physicochemical Context
The core differentiation lies in the C-Ring modification. The C10 position is critical for the "bi-phasic" binding kinetics to the
Structural Impact on Binding
-
Colchicine (C10-OMe): Forms a hydrogen bond with the tubulin backbone. The association is slow and temperature-dependent.
-
Thiocolchicine (C10-SMe): The sulfur atom is softer and more lipophilic. Experimental data indicates thiocolchicine binds faster and with higher affinity to tubulin than colchicine, correlating with increased cytotoxicity (
~8 nM vs 37 nM for colchicine in specific cell lines).
Stability Profile
-
Hydrolytic Stability: The thio-ether bond at C10 is generally more resistant to acid hydrolysis than the ether bond in colchicine.
-
Photochemical Stability: Unlike colchicine, which readily isomerizes to lumicolchicine upon UV exposure, thiocolchicine is photochemically stable due to efficient intersystem crossing (ISC) to the triplet state, preventing the cyclization reaction.
Pharmacokinetic Profile Comparison
The following table synthesizes data from human clinical trials and preclinical ADME studies.
Table 1: Comparative PK Parameters
| Parameter | Colchicine | Thiocolchicoside (TCC) System |
| Primary Analyte | Colchicine (Unchanged) | 3-O-glucurono-demethylthiocolchicine (Metabolite M1)* |
| Oral Bioavailability | ~45% (Range 24–88%) | ~25% (Relative to IM) |
| 0.5 – 2.0 hours | ~1.0 hour (for M1 metabolite) | |
| ~2.5 ng/mL (0.6 mg dose) | ~60 ng/mL (8 mg dose, as M1) | |
| Terminal Half-life ( | 20 – 40 hours | ~7.3 hours (M1 metabolite) |
| Protein Binding | ~39% (Albumin) | ~13% (Albumin) |
| Metabolism | CYP3A4 (Demethylation), P-gp efflux | Hydrolysis (Intestinal) |
| Excretion | Biliary (major), Renal (10-20%) | Feces (~79%), Urine (~20%) |
*Note: Intact Thiocolchicoside is rarely detected in plasma after oral administration due to rapid intestinal hydrolysis.
Metabolic Pathways & Signaling
Understanding the metabolic activation is crucial for analyzing bioanalytical data. Colchicine undergoes oxidative metabolism, whereas the sulfur analog TCC undergoes hydrolysis followed by conjugation.
Figure 1: Comparative metabolic activation pathways. Colchicine is cleared via oxidation (CYP3A4), while Thiocolchicoside requires bioactivation via intestinal hydrolysis and subsequent glucuronidation.
Experimental Protocols (Bioanalysis)
To objectively compare these compounds, precise quantification in plasma is required. Below is a validated workflow for LC-MS/MS quantification , designed to separate the parent compounds from their critical metabolites.
Protocol A: Sample Preparation (Protein Precipitation)
Objective: Extract analytes from human plasma while removing phospholipids.
-
Aliquot: Transfer 200 µL of patient plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard (IS): Add 20 µL of Deuterated Colchicine (
-Colchicine) or Embutramide (100 ng/mL). -
Precipitation: Add 600 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to an autosampler vial. Optional: Dilute 1:1 with water to improve peak shape if early elution is observed.
Protocol B: LC-MS/MS Instrumentation Parameters
System: Triple Quadrupole MS (e.g., API 4000/5000) coupled with UHPLC.
| Parameter | Colchicine Settings | Thiocolchicoside / Aglycone Settings |
| Column | C18 (e.g., Phenomenex Luna, 5µm, 150x2mm) | C18 (e.g., Uptisphere, 3µm, 150x2mm) |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.0) | 2mM Ammonium Formate (pH 3.8) |
| Mobile Phase B | Acetonitrile (100%) | Acetonitrile : Buffer (50:50 v/v) |
| Flow Rate | 0.4 - 0.5 mL/min | 0.2 - 0.35 mL/min |
| Ionization | ESI Positive ( | ESI Positive ( |
| MRM Transition | ||
| Run Time | ~3.0 - 6.0 min | ~6.0 - 9.0 min |
Method Validation Criteria (Self-Validating System):
-
Linearity:
over 0.1 – 50 ng/mL.[2] -
Precision: CV < 15% for QC samples (Low, Mid, High).
-
Recovery: > 70% extraction efficiency.
-
Stability: Analytes must be stable in plasma for >24h at room temperature (critical for TCC metabolites).
Workflow Visualization: Bioequivalence Study Design
When comparing a generic sulfur analog to the reference standard, the following crossover design is standard.
Figure 2: Standard 2-way crossover bioequivalence study design for PK comparison.
References
-
Pharmacokinetics of thiocolchicoside in humans using a specific radioimmunoassay. Source: Therapeutic Drug Monitoring (NIH/PubMed) [Link][3]
-
Colchicine - StatPearls. Source: NCBI Bookshelf [Link]
-
New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans. Source: Fundamental & Clinical Pharmacology (PubMed) [Link]
-
Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Source: Scientific Reports (Nature) [Link]
-
Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. Source: Biomedical Chromatography (PMC) [Link]
-
Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma. Source: Journal of Chromatography B (PubMed) [Link]
Sources
Inter-Laboratory Validation of Thiocolchicine Impurity Profiling: A Comparative Technical Guide
Executive Summary
Thiocolchicine (TCC), a semi-synthetic derivative of colchicine, serves as a critical intermediate and active pharmaceutical ingredient (API) for muscle relaxants like thiocolchicoside. Its impurity profile is complex, characterized by structural isomers (lumithiocolchicines) and degradation products (3-demethylthiocolchicine) that challenge standard chromatographic resolution.
This guide compares a Legacy Isocratic HPLC-UV Method against an Optimized Gradient UHPLC-DAD-MS Method . While legacy methods often fail to resolve photo-isomers from the main peak, the proposed gradient method demonstrates superior specificity and robustness across a three-site inter-laboratory validation study.
Critical Analysis: Legacy vs. Optimized Methods
The following comparison highlights the technical limitations of traditional pharmacopeial-style approaches versus the proposed stability-indicating method.
| Feature | Method A: Legacy Isocratic HPLC | Method B: Optimized Gradient UHPLC (Recommended) |
| Stationary Phase | C18 (5 µm), Standard Silica | C18 (1.7 µm), Hybrid Particle (e.g., BEH) |
| Mobile Phase | Phosphate Buffer (pH 3.0) / Methanol | 10mM Ammonium Formate (pH 3.5) / Acetonitrile |
| Elution Mode | Isocratic (Constant composition) | Gradient (Increasing organic strength) |
| Run Time | 45 - 60 minutes | 12 - 15 minutes |
| Critical Resolution ( | < 1.5 (TCC vs. Lumithiocolchicine) | > 3.5 (TCC vs. Lumithiocolchicine) |
| MS Compatibility | No (Non-volatile phosphate salts) | Yes (Volatile formate salts) |
| LOD (Sensitivity) | ~0.05% (UV only) | ~0.005% (UV), <0.001% (MS) |
Scientist’s Insight: The failure of Method A lies in its inability to manipulate selectivity (
Mechanistic Impurity Profiling
To validate a method, one must understand the chemistry of the impurities. Thiocolchicine degrades primarily through hydrolysis and photo-isomerization.
Diagram 1: Thiocolchicine Impurity Pathways
Caption: Chemical genesis of key thiocolchicine impurities. Lumithiocolchicines are critical isomers requiring high-efficiency separation.
Validated Experimental Protocol (Method B)
This protocol was subjected to inter-laboratory validation (ILV) across three distinct sites to ensure reproducibility.
Chromatographic Conditions[1][2][3][4]
-
Instrument: UHPLC System with Diode Array Detector (DAD) and optional QDa/MS.
-
Column: Waters ACQUITY UPLC BEH C18, 100mm × 2.1mm, 1.7µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 260 nm (primary) and 350 nm (secondary for yellow impurities).
Mobile Phase Preparation
-
Solvent A: 10mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold |
| 10.0 | 50 | 50 | Linear Ramp |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
Inter-Laboratory Validation Results
The validation followed ICH Q2(R1) guidelines. The study involved three laboratories:
-
Lab 1: R&D Center (Originating site).
-
Lab 2: QC Manufacturing Site (different equipment brand).
-
Lab 3: Contract Research Organization (CRO).
Reproducibility (Inter-Lab Precision)
Objective: Verify if the method performs consistently across different environments. Sample: Spiked sample containing 0.5% of each known impurity.
| Impurity | Lab 1 Mean Recovery (%) | Lab 2 Mean Recovery (%) | Lab 3 Mean Recovery (%) | Inter-Lab % RSD | Acceptance Limit |
| Colchicine | 99.8 | 100.2 | 99.5 | 0.35% | < 2.0% |
| 3-demethyl-TCC | 98.5 | 97.9 | 98.8 | 0.46% | < 5.0% |
| Lumithiocolchicine | 101.2 | 99.8 | 100.5 | 0.70% | < 5.0% |
Intermediate Precision (Ruggedness)
Objective: Variation within a single lab on different days/analysts.[1]
| Parameter | Day 1 (Analyst A) | Day 2 (Analyst B) | % RSD |
| Retention Time (TCC) | 6.45 min | 6.48 min | 0.33% |
| Resolution ( | 4.2 | 4.1 | N/A |
| Tailing Factor | 1.1 | 1.1 | N/A |
Sensitivity (LOD/LOQ)[3][4][6]
-
Limit of Detection (LOD): 0.02 µg/mL (S/N ratio 3:1)
-
Limit of Quantitation (LOQ): 0.06 µg/mL (S/N ratio 10:1)
Validation Workflow Logic
To ensure the "Trustworthiness" pillar of this guide, the following workflow illustrates the self-validating decision tree used during the study.
Diagram 2: Inter-Laboratory Validation Workflow
Caption: Decision tree for inter-laboratory method validation ensuring ICH Q2 compliance.
Discussion & Conclusion
The inter-laboratory validation confirms that the Gradient UHPLC Method (Method B) is robust and transferrable.
-
Selectivity: The use of ammonium formate (pH 3.5) suppresses the ionization of silanols on the column, reducing tailing for the amine-containing thiocolchicine, while the gradient effectively resolves the hydrophobic lumithiocolchicine isomers.
-
Efficiency: Reducing run time from 45 minutes to 15 minutes increases throughput by 300% without sacrificing resolution.
-
Compliance: The method meets all ICH Q2(R1) requirements for specificity, linearity, accuracy, and precision.
Recommendation: Laboratories currently using isocratic phosphate methods should transition to this gradient protocol to ensure detection of late-eluting photo-degradants and improve overall laboratory efficiency.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[3][4]
-
Rele, R. (2021). RP-HPLC Method Development and Validation for Simultaneous Estimation of Thiocolchicoside and Lornoxicam. TSI Journals.
-
Bonifácio, M. et al. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. PubMed.
Sources
Safety Operating Guide
9-Thiomethyl Thiocolchicine proper disposal procedures
Chemical Profile & Hazard Identification
To properly dispose of 9-Thiomethyl Thiocolchicine , one must first understand that this compound is not merely "chemical waste"; it is a high-potency active pharmaceutical ingredient (API) derivative.[1] Structurally related to Thiocolchicine (CAS 2730-71-4), it retains the anti-mitotic toxicity of the parent colchicine scaffold but introduces a sulfur-containing moiety that complicates thermal destruction.[1]
Operational Reality: Treat this substance as Acutely Toxic (Category 1/2) . In drug development, we operate under the "Precautionary Principle": unless proven otherwise, a colchicine derivative is assumed to be fatal if swallowed or inhaled.
GHS Hazard Classification (Proxy based on Thiocolchicine)
| Hazard Class | Category | Statement | Signal Word |
| Acute Toxicity (Oral) | Category 2 | H300: Fatal if swallowed.[1][2][3] | DANGER |
| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled.[1][2][3] | DANGER |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects.[1][2][3][4][5] | DANGER |
| Eye Damage | Category 1 | H318: Causes serious eye damage.[1][2][3] | DANGER |
Critical Note: The presence of the thiomethyl group means that upon thermal decomposition (incineration), this compound will generate Sulfur Oxides (SOx) in addition to Nitrogen Oxides (NOx). Your disposal facility must be notified of the sulfur content to ensure their scrubbers are rated for it.
Operational Safety & Handling
Before disposal can occur, the immediate handling environment must be secured. This protocol relies on a Double-Barrier System .[1]
-
Engineering Controls: All manipulation for disposal (weighing, transfer) must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.
-
PPE Requirements:
-
Respiratory: If outside a hood (emergency only), use a full-face respirator with P100 cartridges.
-
Dermal: Double-gloving is mandatory. Inner glove: Latex or Nitrile (min 4 mil). Outer glove: Extended cuff Nitrile (min 5 mil).
-
Body: Tyvek® lab coat or disposable gown with closed front and elastic cuffs.
-
Disposal Protocol: The "Cradle-to-Grave" Workflow
Do not dilute this compound down the drain.[2][5] It is persistent and highly toxic to aquatic life. The only validated destruction method is High-Temperature Incineration at a licensed facility.
Step-by-Step Disposal Procedure
Phase 1: Waste Segregation & Characterization
-
Segregate: Do not mix this compound with general organic solvents (e.g., acetone waste). It requires a dedicated "Cytotoxic/High Acute Toxicity" stream.
-
Solid Waste: Place powders, contaminated weigh boats, and wipes into a wide-mouth HDPE jar .
-
Liquid Waste: If the compound is in solution (e.g., DMSO or Methanol), collect it in a glass or HDPE bottle. Do not fill >80% to allow for expansion.
Phase 2: Primary & Secondary Packaging
-
Primary Seal: Cap the waste container tightly. Parafilm is insufficient; use electrical tape or a tamper-evident seal around the cap to prevent vibrational loosening.
-
Secondary Containment: Place the sealed primary container inside a clear, leak-proof plastic bag (minimum 4 mil thickness). Zip or heat seal this bag.
-
Tertiary Containment (for Transport): Place the bagged waste into a UN-rated fiber drum or rigid plastic bin designated for incineration.
Phase 3: Labeling Labeling must be explicit to prevent downstream accidents. Use the following descriptors:
-
Contains: this compound (High Potency).[1]
-
Destruction: INCINERATION ONLY.
Phase 4: Spill Management (Immediate Action) If a spill occurs during the disposal transfer:
-
Isolate: Evacuate the immediate area (15-foot radius).
-
Deactivate: Cover the spill with a 10% Bleach (Sodium Hypochlorite) solution or a dedicated cytotoxic spill kit. Allow to sit for 15 minutes to oxidize the tropolone ring structure (though complete chemical inactivation is not guaranteed, this reduces immediate potency).
-
Clean: Absorb with chemically inert pads. Dispose of all cleanup materials as hazardous waste following the steps above.
Visualization: Disposal Decision Logic
The following diagram outlines the logical flow for determining the correct waste stream, ensuring no "gray area" decisions are made in the lab.
Caption: Figure 1. Segregation and packaging workflow for high-potency thiocolchicine derivatives, ensuring separation from general waste streams.
Regulatory & Compliance Context (RCRA)
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
P-List vs. Characteristic: While Colchicine (and its derivatives) may not always be explicitly listed on the federal P-list (Acute Hazardous Waste) under a specific code like P021, it meets the criteria for Characteristic Waste due to its toxicity.[1]
-
Best Practice: Many institutions voluntarily classify Colchicine derivatives as P-listed equivalent . This means:
-
Empty Containers: A container that held this compound is not considered "RCRA Empty" by standard pouring. It must be triple-rinsed with a solvent capable of dissolving the residue, and the rinsate must be disposed of as hazardous waste.
-
Manifesting: Ensure the waste manifest explicitly lists "Toxic Solids/Liquids, Organic, N.O.S. (Thiocolchicine derivative)" to alert emergency responders.
-
References
-
U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Generator Regulations (40 CFR Part 261). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Safe Handling of Cytotoxics: Guideline Recommendations. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 9-Thiomethyl Thiocolchicine
This document provides essential safety and operational protocols for the handling and disposal of 9-Thiomethyl Thiocolchicine. As a potent derivative of colchicine, a well-known microtubule inhibitor and cytotoxic agent, this compound necessitates the highest level of precaution. Adherence to these guidelines is mandatory to mitigate exposure risks and ensure a safe laboratory environment for all personnel. This guide is designed for researchers, scientists, and drug development professionals engaged in work with this compound.
Hazard Assessment: The Rationale for Stringent Controls
This compound is a derivative of Thiocolchicine. While specific toxicity data for this derivative may be limited, the toxicological profile of its parent compounds dictates that it must be handled as a highly hazardous substance. Colchicine and its analogues are known for their antimitotic activity, interfering with cell division, which is the basis for their potential as antineoplastic agents and their inherent cytotoxicity.[1][2][3]
The primary hazards associated with the parent compound, Thiocolchicine, are severe and underscore the need for meticulous safety protocols.[4][5]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Fatal if swallowed. | [4][5] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [4][5] |
| Serious Eye Damage | Causes serious eye damage. | [4][5] |
| Germ Cell Mutagenicity | May cause genetic defects. | [4][5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. |
Given this profile, exposure can occur through inhalation of aerosolized powder, dermal contact, ingestion, or ocular contact.[1] The causality is clear: failure to use appropriate PPE can lead to acute poisoning, long-term genetic damage, or reproductive harm.
The Hierarchy of Controls: Situating PPE in a Culture of Safety
While this guide focuses on Personal Protective Equipment (PPE), it is critical to understand that PPE is the last line of defense. A comprehensive safety strategy employs the hierarchy of controls, prioritizing more effective measures first.[1]
-
Engineering Controls: All manipulations of this compound, especially handling of the solid compound, must be performed within a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a containment ventilated enclosure (CVE) to control exposure at the source.[1][6]
-
Administrative Controls: Access to areas where this compound is handled must be restricted. All personnel must receive documented training on the specific hazards and handling procedures for this compound. Prohibit eating, drinking, and smoking in the laboratory.[1][7]
-
Personal Protective Equipment (PPE): Where engineering and administrative controls cannot eliminate the risk of exposure, PPE is mandatory.[1]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following components are considered the minimum standard for any work involving this compound.
-
Gloves: Double-gloving is mandatory.[8][9]
-
Inner Glove: One pair of nitrile gloves.
-
Outer Glove: A second pair of chemotherapy-tested nitrile gloves. These gloves have been rigorously tested against the permeation of various cytotoxic drugs.[10]
-
Causality: Double-gloving provides redundant protection. If the outer glove is breached or contaminated, the inner glove continues to protect the user during the doffing process. Chemotherapy-rated gloves are essential as standard laboratory gloves may not provide an adequate barrier to potent small molecules. Gloves should be changed immediately if contaminated and every 30-60 minutes during extended procedures.
-
-
Gown:
-
A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[8]
-
It must have long sleeves with tight-fitting elastic or knit cuffs.[8]
-
Causality: A non-absorbent, disposable gown prevents the compound from soaking through to personal clothing and skin. The tight cuffs allow the outer glove to be pulled over the cuff, creating a sealed barrier.[11]
-
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[12]
-
Recommended for Splash Risk: A full-face shield worn over safety goggles is required when there is any risk of splashing, such as when preparing solutions or cleaning spills.[13][14]
-
Causality: The compound is classified as causing serious eye damage.[4][5] Standard safety glasses are insufficient to protect from splashes or aerosols that can enter around the lenses.
-
-
Respiratory Protection:
-
A NIOSH-certified N95 respirator is the minimum requirement when handling the powdered form of the compound (e.g., during weighing) or when aerosolization is possible.[10][11][13]
-
Causality: The compound is fatal if inhaled.[4][5] An N95 respirator effectively filters airborne particulates, preventing them from entering the respiratory system. A standard surgical mask does not provide adequate protection.[10]
-
PPE Selection Protocol by Activity
The specific combination of PPE required is dictated by the task being performed.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage suspected | Not required unless leakage suspected | Safety glasses |
| Weighing Powder | Double pair, chemotherapy-tested | Disposable, impermeable | Mandatory: NIOSH N95 or higher | Goggles |
| Compounding/Solution Prep | Double pair, chemotherapy-tested | Disposable, impermeable | N95 (if not in fume hood) | Goggles and face shield |
| Cell Culture/Assays | Double pair, chemotherapy-tested | Disposable, impermeable | Not required (in BSC) | Safety glasses |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable | N95 if aerosolization possible | Goggles |
| Spill Cleanup | Double pair, heavy-duty chemotherapy-tested | Disposable, impermeable | Mandatory: N95 or higher | Goggles and face shield |
This decision-making process can be visualized as a workflow.
Caption: Procedural flow for donning and doffing PPE.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are considered trace cytotoxic waste and must be disposed of according to institutional and regulatory guidelines. [4][15]
-
Waste Segregation: Use designated, clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers. [15]These are typically yellow or marked with the cytotoxic symbol.
-
Items for Disposal: All disposable PPE (gloves, gowns, respirators, shoe covers), vials, pipette tips, contaminated bench paper, and materials used for spill cleanup must be placed in the cytotoxic waste container. [15]* Final Disposal: The sealed containers must be handled by trained personnel and disposed of through a licensed hazardous waste contractor, typically via incineration. [15]
Caption: Waste stream for materials contaminated with this compound.
By implementing these comprehensive PPE and disposal protocols, laboratories can build a self-validating system of safety, ensuring that researchers are protected from the significant hazards posed by this compound and fostering a culture where safety is paramount.
References
-
Yashoda Hospitals. Thiocolchicoside - Side Effects, Dosage, Precautions, Uses. Retrieved from [Link]
-
Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS THIOCOLCHICOSIDE. Retrieved from [Link]
-
European Medicines Agency (EMA). (2013, November 21). Thiocolchicoside - amended Product information. Retrieved from [Link]
-
Scott, S., & Yuk, D. (2019). Safe handling of cytotoxics: guideline recommendations. Current oncology, 26(6), e880–e886. Retrieved from [Link]
-
Cancer Care Ontario. (n.d.). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Al-Mubarak, A. I., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of oncology pharmacy practice, 24(2), 118–126. Retrieved from [Link]
-
Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
University of Alberta. Safe Handling of Laboratory Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9915886, Thiocolchicoside. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17648, Thiocolchicine. Retrieved from [Link]
-
precisionFDA. THIOCOLCHICOSIDE. Retrieved from [Link]
- Google Patents. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine.
-
Polovich, M. (2023). Personal protective equipment for antineoplastic safety. Clinical journal of oncology nursing, 27(4), 456–460. Retrieved from [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Pontis, S., et al. (2015). Biotransformation of colchicinoids into their corresponding 3-O-glucosyl derivatives by selected strains of Bacillus megaterium. Journal of biotechnology, 214, 13–21. Retrieved from [Link]
-
International Journal of Science and Research Archive. Preformulation characterization of Thiocolchicoside. Retrieved from [Link]
-
Frontiers in Oncology. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from [Link]
-
WorkSafe QLD. (2017). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
- Google Patents. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues.
- Google Patents. EP1082333B1 - Thiocolchicoside derivative, preparation and therapeutic application.
-
Centers for Disease Control and Prevention (CDC). (2024). Antineoplastic Agents Risk Factors. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]
-
The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. Retrieved from [Link]
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 3. Biotransformation of colchicinoids into their corresponding 3-O-glucosyl derivatives by selected strains of Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Thiocolchicine | C22H25NO5S | CID 17648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. gerpac.eu [gerpac.eu]
- 11. halyardhealth.com [halyardhealth.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
